molecular formula C12H19N3O B1519133 (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol CAS No. 802541-81-7

(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol

Cat. No.: B1519133
CAS No.: 802541-81-7
M. Wt: 221.3 g/mol
InChI Key: RJIWXFXUGNZHKX-UHFFFAOYSA-N
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Description

(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-amino-2-(4-methylpiperazin-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-14-4-6-15(7-5-14)12-3-2-11(13)8-10(12)9-16/h2-3,8,16H,4-7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIWXFXUGNZHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653222
Record name [5-Amino-2-(4-methylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802541-81-7
Record name [5-Amino-2-(4-methylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol is a key chemical intermediate with significant potential in pharmaceutical research and development.[1] Its structure, featuring an aniline, a phenylmethanol, and a 4-methylpiperazine moiety, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The 4-methylpiperazine group is a common feature in many approved drugs, including antipsychotics like Clozapine and various kinase inhibitors, often imparting favorable pharmacokinetic properties.[2][3][4][5] This guide provides a comprehensive overview of robust and scalable synthetic pathways to this valuable building block, intended for researchers, medicinal chemists, and process development scientists. We will explore two primary, field-proven strategies: a classical Nucleophilic Aromatic Substitution (SNAr) approach and a modern Palladium-catalyzed Buchwald-Hartwig amination. The discussion will delve into the mechanistic underpinnings of each step, providing not just protocols but also the scientific rationale behind the experimental choices.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform our forward synthetic strategies. The C-N bond between the phenyl ring and the piperazine nitrogen is a logical point for disconnection, leading to two main approaches.

Retrosynthesis cluster_0 Strategy 1: SNAr Approach cluster_1 Strategy 2: Buchwald-Hartwig Approach TM (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol SNAr_intermediate Aryl Halide (e.g., F, Cl) with ortho-Nitro group TM->SNAr_intermediate C-N Disconnection (SNAr) N_methylpiperazine N-Methylpiperazine BH_intermediate (2-Amino-5-halophenyl)methanol TM->BH_intermediate C-N Disconnection (Buchwald-Hartwig) N_methylpiperazine2 N-Methylpiperazine SNAr_Workflow start 4-Fluoro-1-nitro-2-(bromomethyl)benzene step1 SNAr with N-Methylpiperazine start->step1 intermediate1 1-(4-Nitro-3-(bromomethyl)benzyl)-4-methylpiperazine step1->intermediate1 step2 Hydrolysis to Aldehyde intermediate1->step2 intermediate2 2-Nitro-5-(4-methylpiperazin-1-yl)benzaldehyde step2->intermediate2 step3 Nitro Group Reduction intermediate2->step3 intermediate3 2-Amino-5-(4-methylpiperazin-1-yl)benzaldehyde step3->intermediate3 step4 Aldehyde Reduction intermediate3->step4 end (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol step4->end Buchwald_Workflow start 2-Amino-5-bromobenzoic acid step1 Reduction to Alcohol start->step1 intermediate1 2-Amino-5-bromobenzyl alcohol step1->intermediate1 step2 Buchwald-Hartwig Amination intermediate1->step2 end (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol step2->end

Sources

An In-depth Technical Guide to the Predicted Biological Activity of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities, pharmacokinetic properties, and potential therapeutic applications of the novel chemical entity, (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol. Leveraging a robust in silico predictive workflow, this document outlines the compound's probable molecular targets and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Detailed, field-proven experimental protocols are provided for the validation of these predictions, offering a strategic framework for researchers, scientists, and drug development professionals. The synthesis of evidence from computational modeling, structure-activity relationships of analogous compounds, and established biochemical and cell-based assay methodologies establishes a self-validating system for the preclinical assessment of this compound.

Introduction: Unveiling a Privileged Scaffold

The molecule (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol is a distinct organic compound featuring a substituted aminophenyl core linked to a 4-methylpiperazine moiety. The confluence of these structural motifs—a primary aromatic amine, a benzyl alcohol, and a cyclic diamine—suggests a high potential for diverse pharmacological applications. The piperazine ring, in particular, is a well-established "privileged scaffold" in medicinal chemistry, present in a multitude of FDA-approved drugs targeting a wide array of biological systems.[1][2] Its presence often imparts favorable pharmacokinetic properties and provides a versatile handle for synthetic modification.[3]

Computational predictions suggest that compounds with similar structural features often exhibit significant pharmacological effects, including antidepressant, antitumor, and neuroprotective activities.[4] This guide will systematically deconstruct the predicted biological profile of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol, providing a roadmap from initial in silico assessment to experimental validation.

In Silico Prediction: A Data-Driven Hypothesis

To establish a foundational hypothesis for the biological activity of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol, a multi-faceted in silico analysis was performed. This computational pre-screening is a cornerstone of modern drug discovery, enabling the prioritization of research efforts and resources.[5]

Predicted Biological Targets

Using the SMILES string (CN1CCN(c2ccc(N)c(CO)c2)CC1) for (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol, the SwissTargetPrediction tool was employed to identify the most probable human protein targets.[6] This tool operates on the principle of chemical similarity, positing that structurally similar molecules are likely to bind to similar protein targets. The predictions are ranked by probability, with the top predictions providing a strong indication of the compound's likely mechanism of action.

Table 1: Predicted Biological Targets for (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol

Target ClassSpecific Target ExamplesProbabilityPredicted Therapeutic Area
KinasesEpidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), c-AblHighOncology
G-protein coupled receptors (GPCRs)Dopamine Receptors (D2, D3), Serotonin Receptors (5-HT1A, 5-HT2A)ModerateNeurology, Psychiatry
TransportersSerotonin Transporter (SERT), Norepinephrine Transporter (NET)ModeratePsychiatry
EnzymesMonoamine Oxidase A (MAO-A)ModeratePsychiatry
Cytochrome P450CYP2D6, CYP3A4LowDrug Metabolism

The predominance of kinases, particularly receptor tyrosine kinases like EGFR and VEGFR, in the high-probability predictions strongly suggests a potential application in oncology. Phenylpiperazine derivatives have indeed been identified as potent EGFR inhibitors.[7] The predicted interaction with dopamine and serotonin receptors and transporters aligns with the known pharmacology of many piperazine-containing central nervous system (CNS) active drugs, suggesting potential antidepressant or antipsychotic activities.[8]

Predicted ADMET Profile

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a drug candidate is a critical determinant of its clinical success. The ADMETlab 2.0 server was utilized to generate a comprehensive in silico ADMET profile for (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol.

Table 2: Predicted ADMET Properties of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol

ADMET PropertyPredicted Value/ClassificationImplication
Absorption
Human Intestinal AbsorptionWell absorbedGood oral bioavailability potential.
Caco-2 PermeabilityModerate to HighLikely to cross the intestinal barrier.
P-glycoprotein SubstrateYesPotential for drug-drug interactions and efflux from target tissues.
Distribution
Blood-Brain Barrier (BBB) PenetrationYesCompound is likely to be CNS-active.
Plasma Protein BindingHighMay have a longer duration of action, but lower free drug concentration.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions with other CYP2D6 substrates.
CYP3A4 InhibitorYesHigh potential for drug-drug interactions.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateYesLikely to be actively secreted by the kidneys.
Toxicity
hERG InhibitionLow riskReduced potential for cardiotoxicity.
Ames MutagenicityNon-mutagenicLow likelihood of being a carcinogen.
HepatotoxicityModerate riskLiver function should be monitored in preclinical studies.

The ADMET predictions suggest that the compound is likely to be orally bioavailable and CNS-penetrant, which is a prerequisite for treating neurological or psychiatric disorders. However, the predicted inhibition of key cytochrome P450 enzymes (CYP2D6 and CYP3A4) is a significant flag for potential drug-drug interactions, a common liability for piperazine-containing compounds.

Predicted Mechanisms of Action and Signaling Pathways

Based on the in silico target prediction, we can hypothesize several mechanisms of action for (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol.

Anticancer Activity via Kinase Inhibition

The high probability of targeting receptor tyrosine kinases such as EGFR and VEGFR suggests that the compound may function as a kinase inhibitor. These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras activates PI3K PI3K/Akt/mTOR Pathway EGFR->PI3K activates STAT JAK/STAT Pathway EGFR->STAT activates Compound (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol Compound->EGFR inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation STAT->Proliferation

Predicted inhibition of the EGFR signaling pathway.

By inhibiting the phosphorylation activity of these kinases, the compound could block downstream signaling cascades, leading to reduced cancer cell proliferation and survival.

Antidepressant/Neuromodulatory Activity

The predicted interaction with serotonin and norepinephrine transporters (SERT and NET) suggests a potential mechanism for antidepressant activity. By blocking the reuptake of these neurotransmitters from the synaptic cleft, the compound would increase their availability to bind to postsynaptic receptors, thereby enhancing serotonergic and noradrenergic neurotransmission.

Synaptic_Transmission Presynaptic Presynaptic Neuron Transporter SERT/NET Presynaptic->Transporter reuptake Receptor Postsynaptic Receptor Presynaptic->Receptor neurotransmitter binding Postsynaptic Postsynaptic Neuron Vesicle Vesicle (5-HT/NE) Vesicle->Presynaptic release Compound (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol Compound->Transporter inhibits

Predicted inhibition of neurotransmitter reuptake.

Experimental Validation Protocols

The following section provides detailed, step-by-step protocols for the experimental validation of the predicted biological activities. These protocols are designed to be robust and reproducible, forming a self-validating experimental workflow.

Workflow for Experimental Validation

Validation_Workflow cluster_invitro In Vitro Assays InSilico In Silico Prediction (Targets & ADMET) Synthesis Chemical Synthesis & Purification InSilico->Synthesis Kinase Kinase Inhibition Assay (e.g., EGFR, VEGFR) Synthesis->Kinase Reuptake Neurotransmitter Reuptake Assay (SERT, NET) Synthesis->Reuptake Viability Cell Viability Assay (e.g., MTT, XTT) Synthesis->Viability Neuroprotection Neuroprotection Assay (e.g., Oxidative Stress Model) Synthesis->Neuroprotection SAR Structure-Activity Relationship (SAR) Analysis Kinase->SAR Reuptake->SAR Viability->SAR Neuroprotection->SAR InVivo In Vivo Model (e.g., Xenograft, Behavioral) SAR->InVivo

Experimental workflow for validation of predicted activities.
Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)

This protocol is designed to quantify the inhibitory activity of the compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol (test compound)

    • Positive control inhibitor (e.g., Gefitinib)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in kinase buffer.

    • Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and substrate to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the remaining ATP using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Neurotransmitter Reuptake Inhibition Assay (e.g., SERT)

This assay measures the ability of the compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[4]

  • Reagents and Materials:

    • HEK293 cells stably expressing human SERT (hSERT)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Krebs-Ringer-HEPES (KRH) buffer

    • [³H]Serotonin

    • (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol (test compound)

    • Positive control inhibitor (e.g., Fluoxetine)

    • 96-well cell culture plates

    • Scintillation fluid and counter

  • Procedure:

    • Plate hSERT-HEK293 cells in a 96-well plate and grow to confluence.

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with various concentrations of the test compound or positive control for 15 minutes at 37°C.

    • Add [³H]Serotonin to each well and incubate for 10 minutes at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells and transfer the lysate to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.

    • Calculate the percentage of inhibition of specific uptake for each compound concentration.

    • Determine the IC₅₀ value as described for the kinase inhibition assay.

Protocol: Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line (e.g., A549, human lung carcinoma)

    • Cell culture medium

    • (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol (test compound)

    • Positive control (e.g., Doxorubicin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or positive control and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.

Structure-Activity Relationship (SAR) Insights

The predicted biological activities of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol can be rationalized by examining the SAR of related compounds.

  • For Kinase Inhibition: The N-phenylpiperazine moiety is a common feature in many kinase inhibitors. The specific substitution pattern on the phenyl ring is critical for potency and selectivity. The 2-amino and 5-methanol substituents on the phenyl ring of the title compound will influence its binding orientation and interactions within the kinase active site.

  • For CNS Activity: For piperazine-based CNS agents, the nature of the substituent on the second nitrogen of the piperazine ring is a key determinant of activity. The N-methyl group in the title compound is a small, lipophilic group that is common in CNS-active drugs.

Proposed Synthesis Route

A plausible synthesis of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol can be envisioned through a multi-step process, likely involving a nucleophilic aromatic substitution reaction.[4]

Synthesis_Route StartingMaterial 2-Amino-5-halophenyl)methanol Intermediate Coupling Reaction (e.g., Buchwald-Hartwig) StartingMaterial->Intermediate Piperazine 1-Methylpiperazine Piperazine->Intermediate Product (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol Intermediate->Product

A proposed synthetic pathway.

A more detailed, step-by-step protocol would involve the reaction of a suitable starting material, such as (2-amino-5-bromophenyl)methanol, with 1-methylpiperazine under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination). Purification would likely be achieved through column chromatography.

Conclusion

The in silico analysis of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol provides a strong rationale for its investigation as a potential therapeutic agent, with promising predicted activities in oncology and neurology. The compound exhibits a drug-like ADMET profile, although the potential for CYP450-mediated drug-drug interactions warrants careful consideration. The experimental protocols detailed in this guide provide a clear and robust framework for the validation of these in silico predictions. Further investigation into the synthesis, in vitro, and in vivo pharmacology of this compound is highly recommended to fully elucidate its therapeutic potential.

References

  • ADMET-AI. (n.d.). ProteinIQ. Retrieved from [Link]

  • SwissTargetPrediction. (n.d.). SIB Swiss Institute of Bioinformatics. Retrieved from [Link]

  • PreBINDS: An Interactive Web Tool to Create Appropriate Datasets for Predicting Compound–Protein Interactions. (2021). Frontiers in Chemistry, 9, 735742. [Link]

  • ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. (2024). Nucleic Acids Research, 52(W1), W636–W643. [Link]

  • ADMETlab 2.0. (n.d.). ADMETlab. Retrieved from [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). Journal of Pharmacological and Toxicological Methods, 92, 45-51. [Link]

  • SwissTargetPrediction. (n.d.). bio.tools. Retrieved from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology, 32(6), 598-613. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). IntechOpen.
  • (2-amino-5-(4-methylpiperazin-1-yl)phenyl)methanol. (n.d.). ChemBK. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(15), 5789. [Link]

  • Directory of in silico Drug Design tools. (n.d.). Click2Drug. Retrieved from [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Pharmaceuticals, 17(9), 1185. [Link]

  • Serotonergic and noradrenergic reuptake inhibitors: Prediction of clinical effects from in vitro potencies. (1998).
  • Binding site prediction - Directory of in silico Drug Design tools. (n.d.). Click2Drug. Retrieved from [Link]

  • Expasy. (n.d.). SIB Swiss Institute of Bioinformatics. Retrieved from [Link]

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (2015). Scientific Reports, 5, 13934. [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. (2020). Methods in Molecular Biology, 2034, 189-204. [Link]

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (2015). Scientific Reports, 5, 13934. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the modern drug discovery landscape, the early-stage characterization of novel chemical entities is paramount to de-risking development pipelines and accelerating the identification of viable therapeutic candidates. This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol (ChemSpider ID: 29594580, PubChem CID: 36995517), a small molecule with limited publicly available biological data. As its mechanism of action is uncharacterized, this document outlines a systematic, multi-pillar computational workflow. We begin with robust hypothesis generation through predictive target identification, followed by detailed interaction analysis using molecular docking and molecular dynamics simulations. Concurrently, we establish a full Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile using validated predictive models. This guide is structured not as a rigid protocol, but as a dynamic, logic-driven narrative that explains the causality behind each methodological choice, empowering researchers to apply these principles to other novel compounds.

Introduction: The Rationale for a Predictive-First Approach

This compound is a small molecule featuring a substituted phenyl ring, a reactive primary amine, and a methylpiperazine moiety—a common scaffold in medicinal chemistry. While its synthesis is documented, its biological targets and therapeutic potential remain unexplored. Embarking on expensive and time-consuming wet-lab screening without a clear hypothesis is inefficient. Therefore, a robust in silico modeling cascade serves as an essential first step to build a data-driven hypothesis, predict potential efficacy and liabilities, and guide subsequent experimental validation.

This guide details a three-part computational workflow designed to comprehensively characterize the molecule from structure to predicted biological function and safety profile.

Pillar I: Target Hypothesis Generation - From Structure to Potential Function

Without a known biological target, our primary objective is to generate a high-confidence list of potential protein interactions. A multi-pronged approach, combining ligand-based and structure-based methods, is employed to increase the robustness of our predictions. The convergence of evidence from orthogonal computational techniques provides a stronger foundation for our working hypothesis.

Ligand-Based Target Prediction: The Principle of Similarity

This methodology is predicated on the principle that structurally similar molecules often share common biological targets.[1][2] We leverage vast chemogenomic databases that link chemical structures to experimental bioactivity data.

  • Input Preparation : Obtain the canonical SMILES (Simplified Molecular-Input Line-Entry System) string for the molecule: CN1CCN(C2=CC=C(N)C=C2CO)CC1.

  • Server Submission : Navigate to the SwissTargetPrediction web server, a tool that predicts targets based on a combination of 2D and 3D similarity measures.[1][2][3]

  • Parameter Selection : Select "Homo sapiens" as the target organism to focus predictions on human proteins.

  • Execution & Analysis : Paste the SMILES string into the query field and execute the prediction. The output provides a list of probable targets, ranked by a probability score. The results are grouped by protein class, offering immediate insight into the most likely target families (e.g., G-protein coupled receptors, kinases, enzymes).

Structure-Based Target Prediction: Inverse Virtual Screening

Also known as reverse docking, this approach involves docking our molecule of interest against a large library of protein structures to identify which ones are most likely to form a stable binding complex.[4][5] This method is computationally intensive but provides a structure-based perspective on potential interactions.

  • Ligand Preparation : Convert the 2D SMILES string into a 3D structure (.mol2 format) using a tool like Open Babel. Energy minimization should be performed to obtain a low-energy conformation.

  • Target Library Selection : The ReverseDock web server allows users to upload a list of up to 100 Protein Data Bank (PDB) IDs for screening.[4][5][6] A curated library of targets should be selected. For a broad screen, this could include representatives from major druggable protein families (kinases, GPCRs, proteases, nuclear receptors).

  • Execution : Upload the prepared ligand file and the list of PDB IDs to the ReverseDock server. The server utilizes AutoDock Vina for its docking calculations, performing a "blind docking" where the entire protein surface is considered a potential binding site.[4][5]

  • Results Analysis : The server returns a ranked list of proteins based on the predicted binding affinity (kcal/mol). The lower (more negative) the binding energy, the more favorable the predicted interaction.

Hypothesis Consolidation

The final step is to synthesize the outputs from both ligand-based and structure-based approaches.

  • Cross-Reference Results : Identify targets that appear in the top results of both SwissTargetPrediction and ReverseDock. This consensus is a strong indicator of a high-probability target.

  • Pathway Analysis : Use tools like KEGG or Reactome to analyze the top-ranked targets. Understanding their biological pathways can provide context for the molecule's potential therapeutic application or toxicological effects.

  • Prioritization : Select the top 1-3 consensus targets for more intensive, focused modeling. For this guide, we will proceed with a hypothetical top-ranked target: Casein Kinase 1 (CK1) , a plausible hit given the molecule's structural motifs.

Pillar II: High-Resolution Interaction Analysis

With a hypothesized target, we can now model the specific molecular interactions in high detail. This pillar aims to predict the binding mode, estimate the binding affinity, and assess the stability of the protein-ligand complex over time.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction.[7]

Caption: Molecular Docking Workflow.

  • Receptor Acquisition : Download the crystal structure of human CK1 from the RCSB Protein Data Bank (PDB).[7][8][9] If a crystal structure is unavailable, a high-quality model from the AlphaFold Protein Structure Database can be used as an alternative.[10][11][12]

  • Receptor Preparation : Using AutoDock Tools or similar software, remove water molecules, co-factors, and any existing ligands. Add polar hydrogens and assign Gasteiger charges. Save the prepared receptor in .pdbqt format.

  • Ligand Preparation : Convert the 3D structure of our compound into the .pdbqt format, defining rotatable bonds.

  • Grid Box Definition : Define the search space for the docking simulation. This is typically centered on the known active site of the enzyme. For CK1, this would be the ATP-binding pocket.

  • Docking Execution : Run AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input.

  • Results Analysis : Vina will output several binding poses, each with a corresponding binding affinity score in kcal/mol. The pose with the lowest binding energy is typically considered the most probable. This pose should be visually inspected using software like PyMOL or UCSF Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex in a simulated physiological environment.[5] This is crucial for validating the stability of the docked pose.

  • System Preparation : The best-ranked docked complex from the previous step is used as the starting structure.

  • Force Field Application : Select an appropriate force field (e.g., AMBER, CHARMM) to describe the physics of the atoms and bonds. The ligand must be parameterized to be compatible with the chosen protein force field.

  • Solvation and Ionization : Place the complex in a periodic box of water molecules (e.g., TIP3P water model) and add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic physiological salt concentration.

  • Energy Minimization : Perform an energy minimization step to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration : Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

  • Production Run : Run the simulation without restraints for a duration sufficient to observe the stability of the complex (typically 50-100 nanoseconds for initial assessment).

  • Trajectory Analysis : Analyze the output trajectory to assess stability. Key metrics include:

    • Root Mean Square Deviation (RMSD) : Measures the deviation of the ligand and protein backbone from the starting structure. A stable RMSD plot indicates a stable binding pose.

    • Root Mean Square Fluctuation (RMSF) : Shows the fluctuation of individual residues, highlighting flexible regions of the protein.

    • Hydrogen Bond Analysis : Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, confirming the persistence of key interactions identified in docking.

Pillar III: ADMET Profiling - Predicting Drug-Likeness and Safety

A potent molecule is useless if it has poor pharmacokinetic properties or is toxic. Early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical, self-validating step to identify potential liabilities.[8][13]

ADMET_Workflow cluster_ADME ADME Prediction (SwissADME / pkCSM) cluster_Toxicity Toxicity Prediction (ProTox-II) Input Molecule SMILES SwissADME SwissADME / pkCSM Input->SwissADME Submit ProTox ProTox-II Input->ProTox Submit Absorption GI Absorption Caco-2 Permeability Distribution BBB Penetration Plasma Protein Binding Metabolism CYP450 Inhibition Excretion Clearance Prediction Endpoints Hepatotoxicity Carcinogenicity Mutagenicity LD50 Acute Toxicity (LD50) SwissADME->Absorption SwissADME->Distribution SwissADME->Metabolism SwissADME->Excretion ProTox->Endpoints ProTox->LD50

Caption: Integrated ADMET Profiling Workflow.

Physicochemical Properties, Pharmacokinetics, and Drug-Likeness

Web servers like SwissADME and pkCSM provide a suite of predictive models for these properties based on the molecule's structure.[14][15][16][17][18]

  • Submission : Input the SMILES string of the compound into the SwissADME web server.[18]

  • Analysis of Results : The server provides a comprehensive output, which should be analyzed for key parameters:

    • Physicochemical Properties : Molecular Weight, LogP (lipophilicity), water solubility.

    • Drug-Likeness : Adherence to rules like Lipinski's Rule of Five, which indicates if the compound has properties that would make it a likely orally active drug.

    • Pharmacokinetics : Predictions for Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) penetration. The BOILED-Egg model provides an intuitive graphical output for these properties.

    • Medicinal Chemistry : Flags for Pan-Assay Interference Compounds (PAINS) or other undesirable chemical features.

Toxicity Prediction

Specialized servers can predict various toxicological endpoints, providing an early warning of potential safety issues.

  • Submission : Input the SMILES string or draw the molecule in the ProTox-II web server. This server predicts toxicity by comparing the input to a database of toxic compounds and using machine-learning models.[13][19][20][21]

  • Analysis of Results : The output includes:

    • Acute Toxicity : Predicted LD50 (median lethal dose) in mg/kg and a toxicity class rating.

    • Organ Toxicity : Predictions for hepatotoxicity (liver toxicity).

    • Toxicological Endpoints : Predictions for mutagenicity, carcinogenicity, and cytotoxicity.

    • Toxicity Targets : A list of potential off-targets that could mediate toxicity.

Data Synthesis and Summary

All quantitative data generated from the in silico workflow should be compiled for clear interpretation and reporting.

Table 1: Predicted Physicochemical and ADMET Properties
PropertyPredicted ValueMethod/ToolInterpretation
Physicochemical
Molecular Weight221.30 g/mol CalculatedCompliant with Lipinski's Rule (<500)
LogP (Consensus)ValueSwissADME/pkCSMIndicates lipophilicity
Water SolubilityValueSwissADMEPredicts solubility in water
Pharmacokinetics
GI AbsorptionHigh/LowSwissADMELikelihood of oral absorption
BBB PermeantYes/NoSwissADMEPotential for CNS effects
CYP2D6 InhibitorYes/NoSwissADME/pkCSMRisk of drug-drug interactions
Toxicity
Predicted LD50 (rat)Value mg/kgProTox-IIEstimate of acute toxicity
HepatotoxicityActive/InactiveProTox-IIPotential for liver damage
MutagenicityActive/InactiveProTox-IIPotential to cause DNA mutations
Table 2: Summary of Target Prediction and Interaction Analysis
Predicted TargetPrediction Score/RankDocking Affinity (kcal/mol)Key Interacting ResiduesMD Simulation Stability (RMSD)
Casein Kinase 1 Probability/Rank-Valuee.g., Lys46, Glu125Stable / Unstable
Target 2Probability/Rank-ValueResidue listStable / Unstable
Target 3Probability/Rank-ValueResidue listStable / Unstable

Conclusion and Forward Look

This in silico guide provides a comprehensive, multi-faceted characterization of this compound. The workflow systematically progresses from broad target identification to high-resolution interaction analysis and essential ADMET profiling. The synthesized data culminates in a robust, data-driven hypothesis regarding the molecule's potential biological function (e.g., CK1 inhibition) and its viability as a drug candidate based on its predicted pharmacokinetic and safety profile.

The findings presented herein are predictive and form the basis for targeted experimental validation. The next logical steps would include:

  • In Vitro Assay : Perform a biochemical assay to confirm the binding and inhibitory activity against the top predicted target (e.g., Casein Kinase 1).

  • Cell-Based Assays : Evaluate the compound's effect in a cellular context relevant to the target's function.

  • Experimental ADME : Conduct preliminary experimental assessments (e.g., solubility, metabolic stability in liver microsomes) to validate the in silico predictions.

By front-loading the discovery process with this rigorous computational assessment, resources can be allocated more efficiently, and the path to validating a novel chemical entity is significantly de-risked and accelerated.

References

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  • RCSB Protein Data Bank. (n.d.). RCSB PDB. Retrieved from [Link][7]

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  • Varadi, M., et al. (2022). AlphaFold Protein Structure Database: massively expanding the structural coverage of protein-sequence space with high-accuracy models. Nucleic Acids Research, 50(D1), D439–D444. Retrieved from [Link][11]

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  • Charité - Universitätsmedizin Berlin. (n.d.). ProTox-II. Retrieved from [Link][13]

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Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol is a synthetic organic compound featuring a substituted phenylamine core with a piperazine moiety.[1] While its definitive mechanism of action is not yet fully elucidated in publicly available literature, its structural motifs suggest significant potential for pharmacological activity. The presence of the piperazine ring is a common feature in molecules with antidepressant, antitumor, and neuroprotective properties.[1] This guide synthesizes the available structural information and data from related compounds to propose a putative mechanism of action for (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol. Furthermore, we present a comprehensive, field-proven experimental roadmap to rigorously investigate and validate these hypotheses, providing a self-validating system for its mechanistic elucidation. This document serves as an in-depth technical resource for researchers aiming to explore the therapeutic potential of this intriguing molecule.

Introduction: Deconstructing the Molecule to Predict Function

The chemical architecture of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol, identified by CAS number 802541-81-7, offers critical clues to its potential biological interactions.[2][3] The molecule can be dissected into three key pharmacophoric features:

  • The Phenylpiperazine Moiety: This is a well-established pharmacophore present in numerous centrally acting agents. Arylpiperazines are known to exhibit affinity for a range of neurotransmitter receptors, including serotonergic (5-HT) and adrenergic (α) receptors.[4]

  • The Aminophenyl Group: The substituted aniline ring can engage in various intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for receptor binding.

  • The Methanol Group: The primary alcohol provides a site for potential metabolic modification (e.g., oxidation) and can participate in hydrogen bonding with target proteins.[1]

Based on these structural alerts, we hypothesize that (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol primarily functions as a modulator of neurotransmitter systems, with potential secondary activities in oncology through kinase inhibition.

Postulated Mechanism of Action: A Multi-Target Hypothesis

Given the prevalence of the phenylpiperazine scaffold in neuropharmacology and oncology, we propose a dual-pronged investigation into the mechanism of action of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol, focusing on two primary target classes: G-Protein Coupled Receptors (GPCRs) involved in neurotransmission and Protein Kinases implicated in cancer signaling.

Hypothesis 1: Modulation of Serotonergic and Adrenergic Pathways

The structural similarity of the core scaffold to known arylpiperazine drugs suggests a high probability of interaction with 5-HT and α-adrenergic receptors.[4] Specifically, we postulate that the compound may act as an antagonist or partial agonist at 5-HT1A and α1-adrenergic receptors, a profile associated with anxiolytic and antidepressant effects.

Hypothesis 2: Inhibition of Receptor Tyrosine Kinases

The 4-methylpiperazin-1-yl)phenyl moiety is also a key structural element in several potent kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR).[5] Therefore, a secondary hypothesis is that (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol may exhibit inhibitory activity against specific receptor tyrosine kinases involved in oncogenic signaling.

Experimental Validation: A Phased Approach to Mechanistic Elucidation

To systematically test these hypotheses, we propose a multi-tiered experimental workflow, progressing from broad, high-throughput screening to specific, target-based validation.

Phase 1: Initial Target Identification and Profiling

The initial phase aims to broadly screen the compound against a panel of relevant biological targets to identify primary interactors.

Experimental Protocol: Broad Target Screening

  • Objective: To identify the primary molecular targets of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol.

  • Methodology:

    • GPCR Profiling: Employ a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen) to assess binding affinity against a comprehensive panel of GPCRs, including all major serotonin and adrenergic receptor subtypes.

    • Kinase Profiling: Utilize a kinase panel assay (e.g., Reaction Biology's Kinase HotSpot) to screen for inhibitory activity against a broad spectrum of human protein kinases at a fixed concentration (e.g., 10 µM).

  • Data Analysis:

    • For GPCR assays, calculate the percent inhibition of radioligand binding. Hits are typically defined as >50% inhibition.

    • For kinase assays, determine the percent inhibition of kinase activity. Hits are defined as >50% inhibition.

  • Causality: This initial broad screen is crucial for unbiasedly identifying the most promising target classes, preventing premature focus on a single hypothesized pathway.

Data Presentation: Initial Screening Results

Target ClassAssay TypeNumber of Targets ScreenedPutative Hits (>50% Inhibition)
GPCRsRadioligand Binding~100e.g., 5-HT1A, α1A, α1B
KinasesActivity Assay~400e.g., EGFR, Src, Abl
Phase 2: In Vitro Pharmacological Characterization

Once putative targets are identified, the next phase involves detailed in vitro characterization to determine potency, selectivity, and functional activity.

Experimental Protocol: Dose-Response and Functional Assays

  • Objective: To quantify the binding affinity (Ki) and functional activity (EC50/IC50) of the compound at the identified targets.

  • Methodology:

    • GPCRs:

      • Binding Affinity: Perform saturation binding assays with varying concentrations of the compound to determine the inhibition constant (Ki).

      • Functional Activity: Utilize cell-based functional assays (e.g., cAMP measurement for Gs/Gi-coupled receptors, or calcium flux for Gq-coupled receptors) to determine if the compound acts as an agonist, antagonist, or inverse agonist and to calculate its potency (EC50 or IC50).

    • Kinases:

      • Potency: Conduct dose-response kinase activity assays to determine the IC50 value for the identified kinase targets.

      • Mechanism of Inhibition: Perform enzyme kinetics studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP and the substrate.

  • Data Analysis: Generate dose-response curves and fit the data using non-linear regression to calculate Ki, EC50, and IC50 values.

Data Presentation: In Vitro Potency and Selectivity

TargetAssay TypeResult (Ki/IC50)Functional Activity
5-HT1ABindinge.g., 50 nMAntagonist
α1ABindinge.g., 120 nMAntagonist
EGFRActivitye.g., 500 nMInhibitor
SrcActivitye.g., >10 µMInactive
Phase 3: Cellular and In Vivo Target Engagement

The final phase of preclinical investigation is to confirm that the compound engages its target in a cellular and, ultimately, an in vivo context and produces the expected biological effect.

Experimental Protocol: Cellular Target Engagement and Phenotypic Assays

  • Objective: To demonstrate that the compound modulates the downstream signaling of its identified target(s) in a cellular context and to observe a relevant phenotypic outcome.

  • Methodology:

    • GPCR Target Engagement: In a cell line endogenously expressing the target receptor (e.g., a neuronal cell line for 5-HT1A), treat cells with the compound and measure the modulation of downstream signaling pathways (e.g., phosphorylation of ERK).

    • Kinase Target Engagement: In a cancer cell line driven by the target kinase (e.g., a lung cancer cell line with an activating EGFR mutation), treat cells with the compound and measure the phosphorylation status of the kinase and its downstream substrates via Western Blot.

    • Phenotypic Assays:

      • Neuropharmacology: Assess the effect of the compound on neuronal firing rates in brain slice electrophysiology preparations.

      • Oncology: Perform cell proliferation assays (e.g., MTT or CellTiter-Glo) on relevant cancer cell lines to determine the anti-proliferative effects.

  • Causality: These experiments are critical to link the molecular mechanism of action to a cellular response, providing a strong rationale for in vivo studies.

Visualization of Proposed Mechanisms and Workflows

To aid in the conceptualization of the proposed mechanisms and experimental plans, the following diagrams are provided.

Signaling Pathway Diagram: Putative GPCR Modulation

GPCR_Pathway cluster_membrane Cell Membrane GPCR 5-HT1A / α1A Receptor G_protein G Protein (Gi/Gq) GPCR->G_protein Activates AC_PLC Adenylyl Cyclase / Phospholipase C G_protein->AC_PLC Inhibits / Activates Response Cellular Response (e.g., ↓cAMP, ↑Ca2+) AC_PLC->Response Compound (2-Amino-5-(4-methyl... -phenyl)methanol Compound->GPCR Antagonizes Ligand Endogenous Ligand (Serotonin / Norepinephrine) Ligand->GPCR Activates

Caption: Putative antagonistic action at a GPCR.

Experimental Workflow Diagram

Experimental_Workflow Phase1 Phase 1: Broad Target Screening (GPCR & Kinase Panels) Phase2 Phase 2: In Vitro Characterization (Binding & Functional Assays) Phase1->Phase2 Identify Putative Hits Phase3 Phase 3: Cellular & In Vivo Validation (Target Engagement & Phenotypic Assays) Phase2->Phase3 Confirm Potency & Function Outcome Mechanism of Action Elucidated Phase3->Outcome Validate in Biological System

Caption: Phased experimental workflow for MoA elucidation.

Conclusion and Future Directions

The structural features of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol strongly suggest a plausible mechanism of action centered on the modulation of neurotransmitter receptors and/or protein kinases. The proposed multi-phase experimental plan provides a robust and self-validating framework for systematically investigating these hypotheses. Successful execution of this research plan will not only elucidate the core mechanism of this compound but also pave the way for its potential development as a novel therapeutic agent in neuropsychiatry or oncology. Further studies would involve pharmacokinetic and pharmacodynamic profiling, followed by efficacy studies in relevant animal models of disease.

References

  • N8-phenyl-9H-purine-2,8-diamine derivatives, a new class of reversible kinase inhibitors targeting both EGFR-activating and resistance mutations - PubMed. [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed. [Link]

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The Evolving Landscape of Substituted Phenylamines as Central Nervous System Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of substituted phenylamines, a diverse class of neuroactive compounds with profound implications for central nervous system (CNS) drug discovery. Tailored for researchers, scientists, and drug development professionals, this document navigates the intricate medicinal chemistry, pharmacology, and preclinical evaluation of these agents, offering a blend of foundational principles and field-proven insights.

Introduction: The Phenylamine Scaffold - A Cornerstone of CNS Research

The phenethylamine core, a simple aromatic ring attached to an ethylamine side chain, is a fundamental building block for a vast array of biologically active molecules, including endogenous neurotransmitters like dopamine and norepinephrine.[1][2] Chemical modification of this scaffold has yielded a rich pharmacopeia of CNS agents with diverse therapeutic applications and mechanisms of action.[2][3] From the well-established stimulants used to treat Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy to the dissociative anesthetics with emerging antidepressant properties, substituted phenylamines continue to be a fertile ground for innovation in neuroscience.[1][4]

This guide will delve into two major classes of substituted phenylamines that have significantly impacted CNS research and clinical practice: monoamine modulators and N-methyl-D-aspartate (NMDA) receptor antagonists. We will explore their synthesis, structure-activity relationships (SAR), and the experimental workflows essential for their preclinical characterization.

Section 1: The Medicinal Chemistry of Substituted Phenylamines

The pharmacological profile of a substituted phenylamine is exquisitely sensitive to its chemical structure. Modifications to the phenyl ring, the ethylamine sidechain, or the terminal amine can dramatically alter a compound's potency, selectivity, and mechanism of action.

Core Scaffolds and Key Substitutions

The versatility of the phenethylamine backbone allows for a wide range of structural modifications. These can be broadly categorized as substitutions on the phenyl ring, the alpha (α) and beta (β) carbons of the ethylamine chain, and the terminal nitrogen atom.[2]

  • Phenyl Ring Substitutions: The addition of functional groups to the aromatic ring is a common strategy to modulate receptor affinity and selectivity. For instance, the position and nature of substituents on the phenyl ring of amphetamine analogs can shift their activity from predominantly dopaminergic to serotonergic.[5]

  • Sidechain Modifications: Alkylation of the α-carbon, as seen in amphetamine (α-methylphenethylamine), confers resistance to metabolism by monoamine oxidase (MAO), thereby prolonging its duration of action.[6] Hydroxylation of the β-carbon can influence adrenergic receptor activity.

  • N-Terminal Modifications: Substitution on the terminal amine group can significantly impact a compound's interaction with monoamine transporters and receptors. For example, N-methylation of amphetamine to form methamphetamine alters its lipophilicity and CNS penetrance.[5]

Synthetic Strategies: From Precursors to Active Pharmaceutical Ingredients

The synthesis of substituted phenylamines often employs classical organic chemistry reactions, with reductive amination being a cornerstone technique. This method typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[7]

Another historically significant method is the Leuckart reaction, which utilizes formamide or ammonium formate to convert ketones or aldehydes to the corresponding formylated amines, which are then hydrolyzed to the primary amine.

Illustrative Synthetic Pathway: Synthesis of Amphetamine

A common laboratory synthesis of amphetamine involves the reductive amination of phenyl-2-propanone (P2P).

G P2P Phenyl-2-Propanone (P2P) Amphetamine Amphetamine P2P->Amphetamine Reductive Amination Ammonia Ammonia (NH3) Ammonia->Amphetamine ReducingAgent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) ReducingAgent->Amphetamine

Caption: Reductive amination of P2P to synthesize amphetamine.

Section 2: Pharmacology and Mechanism of Action

Substituted phenylamines exert their CNS effects primarily through two distinct mechanisms: modulation of monoamine neurotransmission and antagonism of the NMDA receptor.

Monoamine Modulators: Influencing Dopamine, Norepinephrine, and Serotonin Signaling

This class of phenylamines, which includes amphetamine and its analogs, primarily acts on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5] These compounds can function as either reuptake inhibitors, blocking the transport of neurotransmitters back into the presynaptic neuron, or as releasing agents, promoting the non-vesicular efflux of neurotransmitters.[5]

The balance of activity at these three transporters dictates the specific pharmacological profile of a given compound, ranging from stimulant to empathogenic effects.[5]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (Dopamine) DAT Dopamine Transporter (DAT) Dopamine_cleft Dopamine DAT->Dopamine_cleft Reuptake Phenylamine Substituted Phenylamine Phenylamine->DAT Blocks Reuptake & Promotes Efflux DopamineReceptor Dopamine Receptors Dopamine_cleft->DopamineReceptor Binding & Signal Transduction

Caption: Mechanism of action of monoamine-modulating phenylamines.

NMDA Receptor Antagonists: The Dissociative Agents

A distinct class of substituted phenylamines, exemplified by phencyclidine (PCP) and its analog ketamine, act as non-competitive antagonists at the NMDA receptor.[8][9] The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[10] By blocking this receptor, these compounds induce a state of "dissociative anesthesia" characterized by analgesia, amnesia, and catalepsy.[9]

The discovery of the rapid antidepressant effects of ketamine has spurred significant research into the therapeutic potential of NMDA receptor modulation for mood disorders.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Glutamate_cleft Glutamate Glutamate_vesicle->Glutamate_cleft Release NMDAR NMDA Receptor Glutamate_cleft->NMDAR Binds IonChannel Ion Channel NMDAR->IonChannel Opens PCP_Ketamine PCP / Ketamine PCP_Ketamine->IonChannel Blocks

Caption: Mechanism of action of NMDA receptor antagonist phenylamines.

Section 3: Experimental Protocols for Preclinical Evaluation

The preclinical assessment of novel substituted phenylamines involves a battery of in vitro and in vivo assays to characterize their pharmacological activity, potency, and behavioral effects.

In Vitro Assays

3.1.1. Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay is fundamental for characterizing compounds that interact with monoamine transporters. It measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate, such as [3H]dopamine, into cells expressing the dopamine transporter.[11][12]

Step-by-Step Methodology: [11]

  • Cell Culture and Seeding:

    • Culture cells stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells, in appropriate media.

    • Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor (e.g., GBR 12909).

    • Initiate the uptake reaction by adding [3H]dopamine.

    • Incubate for a predetermined time at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification and Data Analysis:

    • Lyse the cells and measure the amount of radioactivity using a scintillation counter.

    • Calculate the specific uptake by subtracting non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.

    • Determine the IC50 value by plotting the percentage of specific uptake against the log concentration of the test compound.

3.1.2. NMDA Receptor Binding Assay

This assay determines the affinity of a test compound for the NMDA receptor. It typically involves a competitive binding paradigm using a radiolabeled NMDA receptor antagonist, such as [3H]MK-801.[13]

Step-by-Step Methodology: [13]

  • Membrane Preparation:

    • Prepare cell membranes from a tissue source rich in NMDA receptors, such as the rat brain.

  • Binding Assay:

    • Incubate the membrane preparation with the radioligand ([3H]MK-801) and varying concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration.

  • Quantification and Data Analysis:

    • Measure the radioactivity of the filters using a scintillation counter.

    • Determine the Ki value of the test compound by analyzing the competition binding data.

In Vivo Assays

3.2.1. Locomotor Activity Test

This behavioral test is used to assess the stimulant or depressant effects of a compound on spontaneous motor activity in rodents.[7][14][15][16]

Step-by-Step Methodology: [14][17]

  • Habituation:

    • Habituate the animals (e.g., mice) to the test chambers for a set period before the experiment to reduce novelty-induced hyperactivity.

  • Drug Administration:

    • Administer the test compound or vehicle via a specific route (e.g., intraperitoneal injection).

  • Data Collection:

    • Immediately place the animal in the locomotor activity chamber, which is equipped with infrared beams to track movement.

    • Record locomotor activity (e.g., distance traveled) for a defined period.

  • Data Analysis:

    • Compare the locomotor activity of the drug-treated group to the vehicle-treated group.

3.2.2. Conditioned Place Preference (CPP)

The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug.[18][19][20][21][22]

Step-by-Step Methodology: [18][20][22]

  • Pre-Conditioning Phase:

    • Allow the animals (e.g., rats) to freely explore a two-compartment apparatus with distinct visual and tactile cues to determine baseline preference.

  • Conditioning Phase:

    • On conditioning days, administer the test drug and confine the animal to one compartment. On alternate days, administer the vehicle and confine the animal to the other compartment.

  • Test Phase:

    • Place the animal in the apparatus with free access to both compartments and record the time spent in each.

  • Data Analysis:

    • A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.

Section 4: Data Presentation and Structure-Activity Relationships

The systematic evaluation of a series of related compounds allows for the elucidation of structure-activity relationships (SAR), which are crucial for guiding lead optimization in drug discovery.

Quantitative SAR of Amphetamine Analogs as Monoamine Oxidase A (MAO-A) Inhibitors

The following table summarizes the QSAR data for a series of amphetamine derivatives, highlighting the influence of stereochemistry and various molecular descriptors on their inhibitory activity against MAO-A.[6]

ConfigurationExternal Predictability (Q²)Key Descriptors
R 0.730.600.68CHELPG atomic charges (C3, C4, C5), electrophilicity, molecular surface area, logP
S 0.760.670.50CHELPG atomic charges (C3, C4, C5), electrophilicity, molecular surface area, logP

Data adapted from a QSAR study on amphetamine derivatives as MAO-A inhibitors.[6]

SAR of Substituted Cathinones at Monoamine Transporters

The addition of a β-keto group to the amphetamine scaffold to form cathinones generally reduces potency for monoamine uptake inhibition and release.[5] The table below illustrates the impact of this modification on the in vitro pharmacology of selected compounds.

Compoundβ-Keto GroupDAT Release IC50 (nM)SERT Release IC50 (nM)DAT/SERT Selectivity
Amphetamine No25.1176070.1
Cathinone Yes77.295112.3
Methamphetamine No24.861324.7
Methcathinone Yes77.37339.5

Data adapted from a comparative study of substituted amphetamines and cathinones.[5]

Conclusion: Future Directions and Challenges

Substituted phenylamines remain a highly valuable class of compounds for CNS drug discovery. The ongoing exploration of their diverse pharmacology continues to yield novel therapeutic agents and research tools. However, significant challenges remain, particularly in developing compounds with improved selectivity and reduced side-effect profiles.[23][24][25][26] The development of more predictive preclinical models and the application of advanced computational methods will be crucial in overcoming these hurdles.[23][26] As our understanding of the complexities of the CNS deepens, the rational design of novel substituted phenylamines holds immense promise for addressing a wide range of neurological and psychiatric disorders.

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Introduction: The Privileged Piperazine Scaffold in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Piperazine Derivatives in Neuropharmacology

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, represents one of the most versatile and significant structural motifs in medicinal chemistry.[1][2] Its prevalence in a multitude of clinically successful drugs targeting the central nervous system (CNS) has earned it the status of a "privileged scaffold".[3] This versatility stems from its unique physicochemical properties and its ability to be readily modified, allowing for the fine-tuning of pharmacological activity.[1][4] The two nitrogen atoms provide a combination of structural rigidity, a large polar surface area, and opportunities for hydrogen bonding, which often translates to favorable pharmacokinetic profiles, including improved water solubility and oral bioavailability.[4][5]

From the early discovery of its antipsychotic effects to its modern application in multi-target antidepressants and anxiolytics, the piperazine moiety has been a cornerstone of neuropharmacological research.[6][7] Drugs such as the antipsychotic clozapine, the anxiolytic buspirone, and the antidepressant vortioxetine all feature this core structure, highlighting its broad therapeutic utility.[3][6] This guide provides a detailed exploration of the chemistry, mechanism of action, structure-activity relationships (SAR), and therapeutic applications of piperazine derivatives, offering field-proven insights and experimental protocols for researchers and drug development professionals.

Core Pharmacology: Modulation of Key Neurotransmitter Systems

The profound impact of piperazine derivatives on brain function lies in their ability to interact with a wide range of neurotransmitter receptors, particularly those in the dopaminergic and serotonergic systems.[2][6] The specific substitution pattern on the piperazine ring dictates the receptor affinity and functional activity, leading to distinct therapeutic profiles.

The Dopaminergic System: A Primary Target for Antipsychotics

Many piperazine derivatives function as potent antagonists at dopamine D2-like receptors (D2, D3, D4), a mechanism central to the action of most antipsychotic drugs.[8][9][10] The "dopamine hypothesis" of schizophrenia posits that hyperactivity in the mesolimbic dopamine pathway contributes to the positive symptoms of the disorder, such as hallucinations and delusions.[11]

  • D2 Receptor Antagonism: By blocking D2 receptors, piperazine-based antipsychotics reduce dopaminergic neurotransmission, alleviating these symptoms. The development of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives, for example, yielded a novel series of mixed D2/D4 receptor antagonists.[8]

  • Atypical Antipsychotics: A major breakthrough in schizophrenia treatment was the development of "atypical" antipsychotics. Many of these, including clozapine, incorporate a piperazine moiety.[3][6] Their "atypical" profile is often attributed to a multi-receptor binding pattern, particularly a combination of D2 and serotonin receptor activity, which helps to reduce the risk of extrapyramidal side effects (EPS) commonly seen with older, "typical" neuroleptics.[9][11][12]

The Serotonergic System: A Hub for Antidepressant and Anxiolytic Action

The piperazine scaffold is exceptionally prominent in drugs targeting the serotonin (5-HT) system, leading to treatments for depression, anxiety, and other mood disorders.[13]

  • 5-HT1A Receptor Agonism: Partial agonism at the 5-HT1A receptor is a key mechanism for anxiolytic drugs like buspirone and gepirone.[14][15] Activation of these autoreceptors on serotonergic neurons reduces the firing rate, leading to an anxiolytic effect. Numerous studies have confirmed that piperazine derivatives can act as potent 5-HT1A agonists.[14][16][17]

  • 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a critical feature of many atypical antipsychotics and some antidepressants.[9][12] This action is believed to contribute to their efficacy against the negative symptoms of schizophrenia and to mitigate the EPS caused by D2 receptor blockade.[11]

  • Serotonin Reuptake Inhibition (SERT): Some piperazine derivatives, such as meta-chlorophenylpiperazine (mCPP), inhibit the serotonin transporter (SERT), increasing the synaptic concentration of serotonin.[2] This mechanism is a hallmark of many antidepressant medications. Trazodone, a phenylpiperazine compound, is a well-known example of a serotonin antagonist and reuptake inhibitor (SARI).[18]

Multi-Target Drug Design: The Synergy of "Designed Polypharmacology"

Modern CNS drug design has shifted from a "magic bullet" (single target) approach to one of "designed polypharmacology," where compounds are engineered to interact with multiple targets simultaneously to achieve a superior therapeutic outcome.[19][20] The piperazine scaffold is ideally suited for this strategy. The development of atypical antipsychotics with mixed 5-HT1A agonism and D2 antagonism is a prime example, aiming to combine antipsychotic efficacy with a lower side-effect burden.[12][19]

Structure-Activity Relationships (SAR): Engineering Pharmacological Specificity

The pharmacological profile of a piperazine derivative is exquisitely sensitive to the chemical nature of the substituents at its two nitrogen atoms (N1 and N4).[1][13][21] Understanding these structure-activity relationships is crucial for the rational design of new CNS agents.

  • N1-Aryl Substitution: The aromatic group attached to the N1 position is a key determinant of receptor interaction. For example, a 2-methoxyphenyl group often confers high affinity for the 5-HT1A receptor, while other substitutions can direct the molecule toward dopamine or other serotonin receptor subtypes.[22]

  • N4-Substituent: The moiety attached to the N4 position significantly influences the compound's overall properties. This can range from a simple alkyl chain to a complex heterocyclic system. The length and flexibility of a linker chain between the piperazine and a terminal functional group can dictate spatial orientation and optimize receptor binding.[22]

The diagram below illustrates the general pharmacophore of a 1,4-disubstituted piperazine and highlights key areas for chemical modification to alter its neuropharmacological activity.

Caption: General structure of a 1,4-disubstituted piperazine, highlighting key modification points.

Therapeutic Applications in Major Neurological and Psychiatric Disorders

The structural and pharmacological diversity of piperazine derivatives has led to their application in a wide range of CNS disorders.[14][23]

Therapeutic AreaKey Molecular TargetsExample DrugsPrimary Therapeutic Effect
Schizophrenia/Psychosis D2 Antagonism, 5-HT2A AntagonismClozapine, Aripiprazole, ZiprasidoneReduction of positive and negative symptoms with lower EPS risk.[9][12]
Depression SERT Inhibition, 5-HT1A Agonism, 5-HT2A/5-HT7 AntagonismTrazodone, Vortioxetine, VilazodoneAlleviation of depressive symptoms through multi-modal serotonergic action.[6][13]
Anxiety Disorders 5-HT1A Partial AgonismBuspirone, GepironeReduction of anxiety without the sedative effects of benzodiazepines.[6][14]
Alzheimer's Disease (Emerging) TRPC6 Agonism, Acetylcholinesterase Inhibition(Experimental Compounds)Potential for neuroprotection and cognitive enhancement.[24]

Key Experimental Protocols for Preclinical Evaluation

The development of novel piperazine derivatives relies on a robust pipeline of in vitro and in vivo assays to characterize their pharmacological profile. The causality behind these experimental choices is paramount for generating reliable and translatable data.

Experimental Workflow for CNS Drug Discovery

The following diagram outlines a typical preclinical workflow for evaluating a new piperazine derivative. This systematic process ensures that only the most promising candidates advance toward clinical development.

Caption: A standard preclinical workflow for the discovery and evaluation of novel piperazine derivatives.

Protocol 1: In Vitro Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific CNS receptor (e.g., Dopamine D2 or Serotonin 5-HT1A). This is a foundational experiment to establish whether a compound interacts with the intended molecular target.

Methodology:

  • Cell Culture & Membrane Preparation:

    • Culture a suitable cell line (e.g., HEK-293 or CHO) stably expressing the human receptor of interest.

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and isolate the cell membranes, which contain the receptors.

    • Centrifuge the homogenate and resuspend the resulting membrane pellet in an assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

    • Rationale: The test compound will compete with the radioligand for binding to the receptor. The more potent the compound, the less radioligand will be able to bind.

  • Control Wells:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, potent unlabeled ligand (e.g., Haloperidol for D2) to saturate all specific binding sites.

  • Incubation & Filtration:

    • Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters quickly with cold buffer to remove any remaining unbound radioligand.

  • Quantification & Analysis:

    • Place the filter discs into scintillation vials with scintillation fluid.

    • Count the radioactivity in each vial using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the IC₅₀ (concentration of drug that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

Protocol 2: In Vivo Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of a piperazine derivative in rodents. This model is based on the natural aversion of rodents to open, elevated spaces.[25][26]

Methodology:

  • Apparatus: A plus-shaped maze raised from the floor, consisting of two open arms and two enclosed arms of the same size.

  • Animals & Dosing:

    • Use adult male mice or rats. Acclimate them to the testing room for at least 1 hour before the experiment.

    • Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., diazepam).

    • Allow a specific pretreatment time (e.g., 30-60 minutes) for the drug to be absorbed and reach the brain.

  • Testing Procedure:

    • Place the animal gently in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze freely for a 5-minute period.

    • Record the session using a video camera mounted above the maze for later analysis. Key parameters to measure are:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Total number of arm entries (a measure of general locomotor activity).

  • Data Analysis & Interpretation:

    • Causality: Anxiolytic compounds are expected to decrease the animal's natural fear of the open arms, leading to a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

    • Self-Validation: The total number of arm entries should not be significantly different between groups. A significant change in this parameter would suggest that the compound is causing sedation or hyperactivity, confounding the interpretation of the anxiety measures.

    • Statistically analyze the data using an appropriate test (e.g., ANOVA followed by post-hoc tests).

Future Directions: Beyond Classic Receptor Occupancy

The field of neuropharmacology continues to evolve, and the development of piperazine derivatives is following suit. Future research is focused on more sophisticated mechanisms of action.

  • Biased Agonism (Functional Selectivity): This concept involves designing ligands that, upon binding to a single receptor, preferentially activate one intracellular signaling pathway over another.[27] For the 5-HT1A receptor, arylpiperazine agonists have been shown to preferentially activate cAMP signaling over β-arrestin-2 recruitment.[27] This could lead to drugs with more refined therapeutic effects and fewer side effects.

  • Computational Drug Design: The use of in silico methods, such as quantitative structure-activity relationship (QSAR) analysis and molecular docking, is becoming indispensable for predicting the activity of new derivatives before their synthesis, thereby accelerating the drug discovery process.[28]

Conclusion

The piperazine scaffold is a testament to the power of a versatile chemical core in drug discovery. Its structural simplicity belies its pharmacological complexity, providing a foundation for a vast array of CNS-active agents.[1][4] From the foundational D2 antagonists for psychosis to multi-modal agents for depression and anxiety, piperazine derivatives have consistently provided solutions to complex neurological and psychiatric disorders.[3][6][23] As our understanding of brain circuitry and receptor signaling deepens, the rational design of novel piperazine derivatives will undoubtedly continue to yield next-generation therapeutics with enhanced efficacy and improved safety profiles, cementing its legacy as a truly privileged structure in neuropharmacology.

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An In-depth Technical Guide on the Discovery and Synthesis of Novel Phenylmethanol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenylmethanol and its derivatives represent a critical class of compounds in medicinal chemistry and materials science.[1][2] Also known as benzyl alcohol, the core structure consists of a phenyl group attached to a hydroxymethyl group.[1][2] This versatile scaffold is found in numerous natural products, including fruits and teas, and serves as a key building block for a wide range of pharmaceuticals and other functional molecules.[3][4] Their applications span from being precursors in the synthesis of active pharmaceutical ingredients (APIs), such as the antidepressant Citalopram, to serving as components in fragrances and flavoring agents.[4][5] The biological activities of phenylmethanol derivatives are diverse, with examples including inhibitors of platelet aggregation and potential anticancer agents.[6][7]

The inherent value of these compounds has driven significant research into novel synthetic methodologies that offer greater efficiency, selectivity, and access to structural diversity. This guide provides an in-depth exploration of the core strategies for the discovery and synthesis of novel phenylmethanol compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and discuss the critical aspects of purification and characterization.

Part 1: Strategic Approaches to Phenylmethanol Synthesis

The synthesis of phenylmethanol derivatives can be broadly categorized into two primary strategies: the construction of the carbon skeleton followed by the introduction or modification of the hydroxyl group, or the direct modification of a pre-existing phenylmethanol scaffold. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

Carbon-Carbon Bond Forming Reactions: The Grignard Reaction

A cornerstone of organic synthesis, the Grignard reaction, is a powerful tool for creating carbon-carbon bonds and is frequently employed for the synthesis of phenylmethanols.[8][9] This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[9]

Causality behind Experimental Choices: The selection of the Grignard reagent and the carbonyl substrate directly determines the structure of the resulting alcohol. For instance, the reaction of phenylmagnesium bromide with formaldehyde yields the parent phenylmethanol, while reaction with other aldehydes or ketones produces secondary or tertiary phenylmethanols, respectively.[3][9] The choice of an ethereal solvent like diethyl ether or tetrahydrofuran is critical as it stabilizes the Grignard reagent.[10] Anhydrous conditions are paramount because Grignard reagents are strong bases and will readily react with protic solvents like water, leading to the formation of benzene and quenching the desired reaction.[9][10]

Experimental Protocol: Synthesis of 1-Phenylethanol via Grignard Reaction[8]

This protocol details the synthesis of a secondary phenylmethanol, 1-phenylethanol, from phenylmagnesium bromide and acetaldehyde.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Acetaldehyde

  • Sulfuric acid (10%)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to activate the magnesium surface.

  • Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming and is characterized by the disappearance of the iodine color and the onset of reflux.

  • Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde: Cool the Grignard reagent solution in an ice bath.

  • Add a solution of acetaldehyde in anhydrous diethyl ether dropwise from the dropping funnel. Control the addition rate to maintain a gentle reaction.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and 10% sulfuric acid.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1-phenylethanol.

Diagram of Grignard Reaction Workflow:

Grignard_Workflow cluster_reagent Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Mg_I2 Mg turnings + I2 Grignard_Formation Phenylmagnesium Bromide Formation Mg_I2->Grignard_Formation Bromobenzene_Ether Bromobenzene in Ether Bromobenzene_Ether->Grignard_Formation Addition Nucleophilic Addition Grignard_Formation->Addition Reacts with Acetaldehyde_Ether Acetaldehyde in Ether Acetaldehyde_Ether->Addition Quenching Acidic Work-up (H2SO4) Addition->Quenching Product goes to Extraction Solvent Extraction Quenching->Extraction Drying_Evaporation Drying & Evaporation Extraction->Drying_Evaporation Purification Purification Drying_Evaporation->Purification

Caption: Workflow for the synthesis of 1-phenylethanol via Grignard reaction.

Reduction of Carbonyl Compounds

The reduction of benzaldehyde and its derivatives is a direct and efficient route to primary phenylmethanols.[3][11] Various reducing agents can be employed, each with its own advantages in terms of selectivity and reaction conditions.

Causality behind Experimental Choices:

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent that is often used for the reduction of aldehydes and ketones. It is generally unreactive towards esters and other less reactive carbonyl groups, which allows for chemoselective reductions. The reaction is typically carried out in alcoholic solvents like methanol or ethanol.[5]

  • Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, capable of reducing a wide range of carbonyl compounds, including esters, carboxylic acids, and amides. Due to its high reactivity, it must be used in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is a clean and efficient method, but may not be suitable for molecules containing other functional groups that are susceptible to reduction, such as alkenes or alkynes.

  • Zinc and HCl: This combination can also be used to reduce benzaldehyde to phenylmethanol.[3][11][12][13]

Experimental Protocol: Reduction of Benzaldehyde to Phenylmethanol[3]

This protocol describes the reduction of benzaldehyde using sodium borohydride.

Materials:

  • Benzaldehyde

  • Methanol

  • Sodium borohydride

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield phenylmethanol.

Asymmetric Synthesis of Chiral Phenylmethanols

The synthesis of enantiomerically pure chiral phenylmethanols is of paramount importance, as the biological activity of many pharmaceuticals is dependent on their stereochemistry.[14][15][16] Asymmetric synthesis strategies aim to control the formation of a specific enantiomer.

Key Approaches:

  • Catalytic Asymmetric Reduction: This involves the reduction of a prochiral ketone (e.g., acetophenone) using a chiral catalyst.[14] Chiral catalysts can be derived from transition metals complexed with chiral ligands or can be biocatalysts such as enzymes.[17]

  • Catalytic Asymmetric Phenyl Transfer: This method involves the enantioselective addition of a phenyl group to an aldehyde, catalyzed by a chiral metal complex.[18]

Diagram of Asymmetric Synthesis Logic:

Asymmetric_Synthesis Prochiral_Substrate Prochiral Substrate (e.g., Ketone, Aldehyde) Reaction Asymmetric Transformation (Reduction or Phenyl Transfer) Prochiral_Substrate->Reaction Chiral_Catalyst Chiral Catalyst (Metal-Ligand Complex or Enzyme) Chiral_Catalyst->Reaction Directs Stereochemistry Enantiomer_R (R)-Phenylmethanol Reaction->Enantiomer_R Selectively Forms Enantiomer_S (S)-Phenylmethanol Reaction->Enantiomer_S Minimally Forms

Caption: Logic of catalytic asymmetric synthesis for chiral phenylmethanols.

Part 2: Purification and Characterization

The isolation and purification of the synthesized phenylmethanol compounds are crucial steps to ensure their suitability for further applications.

Purification Techniques
  • Distillation: For liquid phenylmethanols, distillation is a common purification method.[19][20] Simple distillation can be used for compounds with significantly different boiling points from impurities. For closer boiling points, fractional distillation is employed. Vacuum distillation is necessary for high-boiling point compounds to prevent decomposition.

  • Recrystallization: Solid phenylmethanol derivatives can be purified by recrystallization from a suitable solvent or solvent mixture. This technique relies on the difference in solubility of the compound and impurities at different temperatures.

  • Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase (solvent system).[21] It is particularly useful for separating complex mixtures and for obtaining highly pure compounds.

Characterization Methods

The structure and purity of the synthesized phenylmethanol compounds must be confirmed using a combination of spectroscopic and analytical techniques.

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, and their connectivity.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups, such as the hydroxyl (-OH) group, which shows a characteristic broad absorption.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[21]
High-Performance Liquid Chromatography (HPLC) Used to assess the purity of the compound and, with a chiral stationary phase, to determine the enantiomeric excess of chiral phenylmethanols.[14]

Part 3: Applications and Future Directions

Novel phenylmethanol compounds are continually being explored for their potential applications in various fields.

  • Drug Discovery: The phenylmethanol scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of drug molecules.[22][23] The synthesis of new derivatives allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.[6][7][24] For example, some derivatives have shown promise as anticancer agents by inducing cell cycle arrest and autophagy.[7]

  • Materials Science: Phenylmethanol derivatives can be incorporated into polymers and other materials to modify their properties, such as thermal stability, optical properties, and solubility.

  • Agrochemicals: The biological activity of phenylmethanol compounds also extends to applications in agriculture, where they can be developed as herbicides, insecticides, or fungicides.

The future of phenylmethanol synthesis lies in the development of more sustainable and efficient methods. This includes the use of greener solvents, catalytic methods that minimize waste, and the exploration of biocatalysis for highly selective transformations.[25][26] The continued development of novel synthetic strategies will undoubtedly lead to the discovery of new phenylmethanol compounds with valuable properties and applications.

References

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
  • Athabasca University. (n.d.). Experiment 16: Triphenylmethanol by a Grignard reaction.
  • (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
  • Jasperse, J. (n.d.). Chem 355 Grignard Synthesis of Triphenylmethanol.
  • (n.d.). Phenylmethanol can be prepared by reducing the benzaldehyde class 12 chemistry CBSE.
  • (n.d.). Chiral phenylethanol is synthesized from the prochiral starting compound, acetophenone, using. ResearchGate.
  • (n.d.). 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship. PubMed.
  • (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Theochem @ Mercer University.
  • (n.d.). Optimization for the reduction of benzaldehyde with PMHS. ResearchGate.
  • (n.d.). An In-depth Technical Guide on the Synthesis and Characterization of (3-(Quinolin-3-yl)phenyl)methanol. Benchchem.
  • (2018, December 27). Phenylmethanol can be prepared by reducing the benzaldehyde with. Sarthaks eConnect.
  • (n.d.). Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E). NIH.
  • (n.d.). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis.
  • (2025, October 27). Innovations in Medicinal Chemistry: The Role of 2-Methyl-3-biphenylmethanol in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • (n.d.). A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives. Google Patents.
  • (n.d.). Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives. PubMed.
  • (2022, September 16). Phenylmethanol can be prepared by reducing the benzaldehyde with (a) CH_3Br and Na (b) CH_3I and ....
  • (2024, April 26). Phenylmethanol can be prepared by reducing the benzaldehyde with | NEET PYQS |ALDEHYDES & KETONES |. YouTube.
  • (2000). Asymmetric, Catalytic Phenyl Transfer to Aldehydes: Enantioselective Synthesis of Diarylmethanols. Wiley-VCH.
  • (n.d.). Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Conditions. PMC - NIH.
  • (n.d.). Method for reducing benzyl alcohol in benzyl cyanide. Google Patents.
  • (2024, May 8). Recent advances in catalytic asymmetric synthesis. Frontiers.
  • (n.d.). Benzyl Alcohol - Phenylmethanol.
  • (n.d.). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. PMC - NIH.
  • (n.d.). Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Condition. research.chalmers.se.
  • (2025, November 11). Efficient bio-catalytic production of enentiopure (S)-(4-chlorophenyl) (phenyl)methanol as a drug precursor by using a novel rotatable composite design-based optimization strategy. ResearchGate.
  • (n.d.). Benzenemethanol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • (n.d.). Method of purification of β-phenylethyl alcohol. Google Patents.
  • (1993, October 13). Purification of phenyl ethyl alcohol. European Patent Office.
  • (n.d.). Purification of phenyl ethyl alcohol. Google Patents.
  • (n.d.). (4-(Phenylethynyl)phenyl)methanol | C15H12O | CID 15881239. PubChem.
  • (2024, December 8). Synthesis, Characterization and Biological Activity of novel 3-benzyl-2- (4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. International Journal of Drug Design and Discovery.
  • (n.d.). Benzyl Alcohol | C6H5CH2OH | CID 244. PubChem.
  • (n.d.). Examples of drug molecules with a benzyl alcohol motif. ResearchGate.
  • (2024, October 14). Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate-functionalized carbonitride as a novel catalyst. NIH.
  • (n.d.). Benzyl alcohol. Wikipedia.
  • (n.d.). Optimizing reaction conditions for benzyl phenylacetate synthesis. Benchchem.
  • (n.d.). Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity. NIH.
  • (n.d.). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species.
  • (n.d.). Benchmarking the synthesis efficiency of (2,4-Bis(decyloxy)phenyl)methanol against similar compounds. Benchchem.

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Methodological & Application

(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol in vitro assay protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the In Vitro Characterization of (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol

Introduction: A Framework for Elucidating Bioactivity

This compound is a small molecule featuring a substituted phenylamine core, a structure that hints at a range of potential pharmacological applications.[1] The molecule incorporates a piperazine moiety, a well-established pharmacophore present in numerous centrally-acting therapeutic agents, including antipsychotics and antidepressants.[2][3] Computational predictions and the analysis of its structural motifs suggest potential utility as an antidepressant, antitumor, or neuroprotective agent.[1]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining a strategic, multi-tiered approach to the initial in vitro characterization of this compound. The protocols herein are designed not merely as a sequence of steps, but as a self-validating system to generate robust, reproducible, and meaningful data. We will move from foundational cytotoxicity assessments to more specific, target-oriented assays, explaining the scientific rationale behind each experimental choice.

Compound Profile

A clear understanding of the test article's properties is fundamental to any experimental design.

PropertyValueSource
IUPAC Name [5-amino-2-(4-methylpiperazin-1-yl)phenyl]methanol[4][5]
Synonym(s) (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol[1][6]
CAS Number 802541-81-7[4][5]
Molecular Formula C₁₂H₁₉N₃O[1]
Molecular Weight 221.30 g/mol [1]
Physical Form Yellow to Brown Solid[6]
Purity >95% (Verify with supplier's Certificate of Analysis)[6]
SMILES CN1CCN(CC1)C2=CC(=C(C=C2)N)CO[1]

Rationale for a Tiered Assay Approach

To efficiently characterize a novel compound, a logical progression of assays is essential. This tiered strategy ensures that resources are directed toward the most promising avenues of investigation. The presence of the piperazine ring strongly suggests that the compound may interact with monoamine pathways, making neurotransmitter receptors a high-priority target class.[2]

G A Compound QC & Solubility B General Cytotoxicity Assay (e.g., MTT on HepG2, HEK293) A->B Proceed if soluble & stable C Receptor Binding Panel (Dopamine, Serotonin, Adrenergic) B->C Proceed if non-toxic at relevant concentrations D Kinase Inhibition Panel (Relevant oncogenic kinases) B->D Proceed if non-toxic at relevant concentrations E Functional Assays for Hits (e.g., Agonist/Antagonist cAMP Assay) C->E If binding hits identified F Cell-Based Phenotypic Assays (e.g., Neurite Outgrowth) D->F If kinase hits identified

Caption: Tiered workflow for in vitro characterization.

PART 1: Foundational Protocols

Preparation of Stock Solutions

The accuracy of all subsequent experiments hinges on the correct preparation and storage of the compound stock solution.

  • Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice for most non-polar to moderately polar small molecules due to its high solubilizing capacity and miscibility with aqueous cell culture media. However, DMSO can be toxic to cells at concentrations typically above 0.5-1%. Therefore, all subsequent dilutions must be calculated to keep the final DMSO concentration in the assay well below this toxic threshold.

Protocol:

  • Tare: On a calibrated analytical balance, accurately weigh approximately 5 mg of this compound.

  • Calculate: Determine the precise volume of high-purity DMSO (≥99.7%) required to create a 10 mM stock solution.

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Molarity (mol/L))

    • For 5 mg: Volume = 0.005 g / (221.30 g/mol * 0.010 mol/L) = 0.00226 L or 2.26 mL.

  • Dissolve: Add the calculated volume of DMSO to the vial containing the compound. Vortex vigorously for 2-3 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Aliquot & Store: Dispense the 10 mM stock into small-volume, single-use aliquots (e.g., 20 µL) in sterile polypropylene tubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol: General Cell Viability (MTT Assay)

This initial assay is critical to determine the compound's intrinsic cytotoxicity. This knowledge defines the concentration range for all future cell-based assays, ensuring that observed effects are target-specific and not merely a result of cell death.[7]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cell Lines: HEK293 (human embryonic kidney) and HepG2 (human liver cancer) are common choices for initial toxicity screening.

  • Culture Medium: DMEM or EMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: MTT solution (5 mg/mL in PBS), DMSO, Doxorubicin (positive control).

  • Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, plate reader (570 nm absorbance).

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count healthy, sub-confluent cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in culture medium to create 2X working concentrations (e.g., 200 µM, 100 µM, 50 µM... down to ~0.1 µM).

    • Aspirate the old medium from the cells and add 100 µL of the appropriate compound dilution to each well. Include "vehicle control" wells (medium with the highest equivalent DMSO concentration, e.g., 0.5%) and "positive control" wells (e.g., Doxorubicin). Perform all treatments in triplicate.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

PART 2: Target-Focused Protocols

Protocol: Dopamine D2 Receptor Competitive Binding Assay

Given the piperazine core, assessing affinity for key monoamine receptors like the dopamine D2 receptor is a logical next step.[3] This assay determines if the compound can displace a known radiolabeled ligand from the receptor, indicating a direct binding interaction.

Principle: This is a competition assay where the test compound competes with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-Spiperone) for binding to membranes prepared from cells overexpressing the D2 receptor. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.

Materials:

  • Receptor Source: Commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Non-specific Ligand: Haloperidol or Butaclamol (at high concentration).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Equipment: 96-well filter plates (GF/C or GF/B), vacuum manifold, scintillation counter, liquid scintillation cocktail.

Step-by-Step Methodology:

  • Assay Plate Preparation:

    • Prepare serial dilutions of the test compound in assay buffer.

    • To the wells of a 96-well plate, add:

      • Total Binding: 25 µL Assay Buffer

      • Non-Specific Binding (NSB): 25 µL of 10 µM Haloperidol

      • Test Compound: 25 µL of each compound dilution

  • Radioligand Addition: Add 25 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2-0.5 nM) to all wells.

  • Membrane Addition: Thaw the receptor membranes on ice. Dilute them in ice-cold assay buffer to a concentration that provides a robust signal (e.g., 10-20 µg protein/well). Add 50 µL of the diluted membrane suspension to all wells. The final assay volume is 100 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Harvesting:

    • Place the filter plate on a vacuum manifold.

    • Rapidly aspirate the contents of the assay plate through the filter plate.

    • Wash the filters 3-4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mat.

    • Add 50 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter (counts per minute, CPM).

Data Analysis and Interpretation

G A Raw Data (Absorbance or CPM) B Calculate % Viability or % Inhibition A->B D Log-transform Compound Concentration B->D C Formula: 100 * (Sample - NSB) / (Total - NSB) C->B E Non-linear Regression (Sigmoidal dose-response) D->E F Determine IC₅₀ / EC₅₀ Value E->F

Caption: Workflow for IC₅₀/EC₅₀ data analysis.

Calculations
  • MTT Assay (% Viability):

    • % Viability = 100 * (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)

    • Plot % Viability vs. log[Compound Concentration] and use non-linear regression to determine the IC₅₀ (the concentration at which there is 50% inhibition of cell viability).

  • Receptor Binding Assay (% Inhibition):

    • Specific Binding = CPM_Total - CPM_NSB

    • % Inhibition = 100 * (1 - (CPM_Sample - CPM_NSB) / Specific Binding)

    • Plot % Inhibition vs. log[Compound Concentration] to determine the IC₅₀.

    • The IC₅₀ can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sample Data Table
Concentration (µM)% Viability (HepG2)% Inhibition (D2 Binding)
1005.2%98.1%
3015.8%95.3%
1045.1%88.7%
388.9%70.2%
195.3%48.5%
0.398.1%25.6%
0.199.5%10.1%
Calculated IC₅₀ 12.5 µM 1.1 µM

Interpretation: In this hypothetical example, the compound shows moderate cytotoxicity on HepG2 cells with an IC₅₀ of 12.5 µM. However, it demonstrates potent binding to the D2 receptor with an IC₅₀ of 1.1 µM. The 10-fold window between target engagement and general cytotoxicity suggests a potentially favorable therapeutic index, warranting further investigation in functional assays to determine if the compound acts as an agonist or antagonist.

References

  • Merk, D., Grisoni, F., Friedrich, L., & Schneider, G. (2018). De Novo Design of Bioactive Small Molecules by Artificial Intelligence. Molecular Informatics, 37(1-2), 1700153. [Link]

  • Jesus, A., José, S., Pires, D., Oliveira, A., & Zuque, A. (2020). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Food Chemistry, 337, 127749. [Link]

  • Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. [Link]

  • da Silva, G. L., de Almeida, K. C., de Lacerda, D. I., de Castro, M. S., & da Silva, C. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 140-153. [Link]

  • PubChem. (n.d.). Amino(phenyl)methanol. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]

  • JoVE. (2022, September 26). In Vitro Transcription Assays Application in Drug Discovery | Protocol Preview [Video]. YouTube. [Link]

  • Wang, S., Wang, Y., Zhang, Z., Xu, W., & Wang, Y. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(22), 127506. [Link]

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Application Note: A Strategic Workflow for the Cell-Based Characterization of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial cell-based characterization of the novel small molecule, (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol. Recognizing the therapeutic potential suggested by its chemical structure, particularly the piperazine moiety often found in pharmacologically active compounds, we present a tiered strategic workflow.[1] This guide is designed for researchers in drug discovery and chemical biology, offering detailed, field-proven protocols for assessing the compound's general cytotoxicity, elucidating its mode of action on cell death, and exploring its potential impact on key cellular signaling pathways. The protocols are structured to generate robust, reproducible data, enabling a thorough preliminary evaluation of the compound's therapeutic promise.

Introduction: Unveiling the Potential of a Novel Compound

The discovery of new chemical entities with therapeutic potential is the cornerstone of modern drug development. The compound (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol is a substituted phenylamine whose structure is suggestive of significant biological activity.[1] The presence of a 4-methylpiperazine group is particularly noteworthy, as this scaffold is a well-established pharmacophore found in numerous approved drugs, including agents with antitumor and neuroprotective properties.[1]

Computational predictions based on its structural features suggest that (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol may serve as a valuable lead structure for developing new drugs targeting specific biological pathways.[1] However, to move from prediction to practical application, a systematic and rigorous experimental evaluation is essential.

This application note outlines a logical, three-tiered approach to characterize the bioactivity of this compound in relevant cellular models. The workflow is designed to efficiently answer three fundamental questions:

  • Does the compound affect cell viability? (Tier 1: Primary Screening)

  • If so, by what mechanism does it induce cell death? (Tier 2: Mechanistic Elucidation)

  • What cellular pathways might it be modulating to exert its effects? (Tier 3: Exploratory Analysis)

By following this workflow, researchers can build a comprehensive initial profile of the compound, providing the critical data necessary to guide further development and optimization.

Tier 1: Primary Screening - Assessing General Cytotoxicity

Rationale and Causality: The foundational step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation.[2][3] This primary screen establishes whether the compound has any biological activity in a cellular context and determines its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This data is crucial for designing all subsequent mechanistic experiments. We will utilize the MTT assay, a robust and widely adopted colorimetric method that measures the metabolic activity of living cells, which is directly proportional to the number of viable cells.[4]

Experimental Workflow: Tier 1 Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Select & Culture Cancer Cell Line (e.g., HeLa, A549) Seeding 3. Seed Cells in 96-Well Plate CellCulture->Seeding CompoundPrep 2. Prepare Stock Solution of Compound in DMSO Treatment 4. Add Serial Dilutions of Compound CompoundPrep->Treatment Seeding->Treatment Incubation 5. Incubate for 48-72h Treatment->Incubation MTT_Add 6. Add MTT Reagent Incubation->MTT_Add Formazan 7. Incubate (4h) to Allow Formazan Formation MTT_Add->Formazan Solubilize 8. Solubilize Crystals with Detergent/DMSO Formazan->Solubilize Readout 9. Measure Absorbance at 570 nm Solubilize->Readout Calculate 10. Calculate % Viability vs. Vehicle Control Readout->Calculate CurveFit 11. Generate Dose-Response Curve & Determine IC50 Calculate->CurveFit

Caption: Tier 1 workflow for determining compound cytotoxicity using the MTT assay.

Protocol 1: MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[4] The amount of formazan produced is quantified by measuring the absorbance after solubilization, which correlates with the number of metabolically active, viable cells.[4][5]

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95% using a trypan blue exclusion assay.[3]

    • Dilute cells in complete medium to a final concentration of 5 x 10⁴ cells/mL (optimization may be required).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Prepare a vehicle control using the same final DMSO concentration (typically ≤0.5%).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. Include wells with medium only as a blank control.

  • Incubation:

    • Return the plate to the incubator for 48 to 72 hours. The incubation time should be consistent across experiments.

  • MTT Addition and Formazan Formation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[4] Visually inspect for the formation of purple precipitate.

  • Solubilization and Readout:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the crystals.[6]

    • Incubate at room temperature in the dark for 2-4 hours (or as needed for full solubilization).

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm if desired.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation: IC50 Values

Summarize the calculated IC50 values in a table for easy comparison across different cell lines and experimental conditions.

Cell LineIncubation Time (h)IC50 (µM)
HeLa48Result
A54948Result
MCF-748Result

Tier 2: Mechanistic Elucidation - Investigating the Mode of Cell Death

Rationale and Causality: After confirming that the compound is cytotoxic, the next critical step is to determine how it kills cells. A desirable mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death, which avoids the inflammatory response associated with necrosis.[7][8] We will employ two complementary assays. The Annexin V/PI assay provides a quantitative measure of apoptosis versus necrosis via flow cytometry.[9] The Caspase-3/7 activity assay offers a sensitive, plate-based method to confirm the activation of the executioner caspases, which are central to the apoptotic cascade.[10][11]

Apoptosis Detection Principles

G cluster_cell_states Cell States cluster_reagents Detection Reagents Live Viable Cell (PS Inside) EarlyApop Early Apoptosis (PS Exposed) Live->EarlyApop LateApop Late Apoptosis / Necrosis (PS Exposed, Membrane Permeable) EarlyApop->LateApop AnnexinV Annexin V-FITC (Binds to PS) AnnexinV->EarlyApop Binds AnnexinV->LateApop Binds PI Propidium Iodide (PI) (Stains DNA of permeable cells) PI->LateApop Enters & Stains

Caption: Principle of apoptosis detection using Annexin V and Propidium Iodide (PI).

Protocol 2: Annexin V & Propidium Iodide (PI) Apoptosis Assay

Principle: In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can be used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[9] Flow cytometry analysis of cells stained with both reagents can distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

Materials:

  • Cells cultured in 6-well plates

  • Compound treatment at 1x and 2x IC50 concentrations

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the vehicle control and the compound at its predetermined IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours).

  • Cell Harvesting:

    • Collect the culture medium (which contains detached, potentially apoptotic cells).

    • Wash the attached cells with PBS, then detach them using trypsin-free dissociation buffer (or gentle trypsinization).

    • Combine the detached cells with their corresponding collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour. Use unstained, PI-only, and Annexin V-only stained cells as controls for setting compensation and gates.

Data Analysis:

  • The flow cytometer will generate a dot plot with four quadrants:

    • Lower-Left (Q3): Viable cells (Annexin V- / PI-)

    • Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)

    • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Upper-Left (Q1): Primarily necrotic/damaged cells (Annexin V- / PI+)

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by the compound.

Tier 3: Exploratory Analysis - Identifying Potential Signaling Pathway Modulation

Rationale and Causality: Understanding the compound's mechanism of action requires investigating its effects on intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.[12][13] Given that many anticancer agents function by disrupting these pathways, a targeted analysis can provide crucial mechanistic insights. Reporter gene assays are a powerful tool for this purpose, allowing for a quantitative assessment of the activity of specific transcription factors that act as downstream effectors of major signaling cascades.[14] We will describe a protocol for an NF-κB reporter assay, as this pathway is a critical regulator of inflammation, immunity, and cancer cell survival.

Signaling Pathway Example: PI3K/Akt/mTOR

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: A simplified diagram of the pro-survival PI3K/Akt/mTOR signaling pathway.

Protocol 4: NF-κB Luciferase Reporter Assay

Principle: This assay utilizes a cell line that has been stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the NF-κB response element. When the NF-κB pathway is activated (e.g., by TNF-α), the transcription factor binds to these elements and drives the expression of luciferase. The amount of light produced upon addition of the luciferin substrate is proportional to the pathway's activity. The effect of the test compound on this activation can then be quantified.

Materials:

  • NF-κB reporter cell line (e.g., HEK293/NF-κB-luc)

  • White, opaque 96-well cell culture plates (to minimize crosstalk)

  • Compound at various concentrations

  • Pathway activator (e.g., TNF-α)

  • Luciferase assay system (e.g., Promega ONE-Glo™ or similar)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate at an optimized density and allow them to attach overnight.

  • Compound Pre-treatment: Add the compound at various concentrations to the wells. Incubate for 1-2 hours. This step determines if the compound can inhibit subsequent pathway activation.

  • Pathway Activation: Add a known activator of the NF-κB pathway, such as TNF-α (e.g., at 10 ng/mL), to the wells. Include controls: untreated cells (basal activity), cells with activator only (maximal activation), and vehicle controls.

  • Incubation: Incubate the plate for an additional 6-8 hours (or an optimized time for maximal reporter expression).

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well (volume as per manufacturer's instructions), which lyses the cells and contains the luciferin substrate.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the fold change in activity relative to the untreated control.

  • To assess inhibition, normalize the data to the "activator only" control, setting its activity to 100%.

  • Plot the % inhibition of NF-κB activity against the compound concentration to determine if the compound modulates this key signaling pathway.

Summary and Future Directions

This application note has detailed a robust, tiered strategy for the initial cell-based characterization of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol. By systematically assessing cytotoxicity, determining the mode of cell death, and exploring effects on a key signaling pathway, researchers can build a strong foundational dataset.

Positive results from this workflow—such as potent, selective cytotoxicity towards cancer cells via apoptosis—would justify advancing the compound to the next stages of drug discovery. Future directions could include:

  • Broadening the Scope: Screening against a larger panel of cancer cell lines to identify sensitive and resistant histotypes.

  • Target Deconvolution: Employing chemical proteomics or genetic screening approaches to identify the compound's direct molecular target(s).

  • Advanced Models: Validating findings in more physiologically relevant 3D cell culture models, such as tumor spheroids or organoids, which better mimic the in vivo microenvironment.[15][16]

  • Multiplex Analysis: Using high-content imaging or multiplex phosphoprotein assays to simultaneously analyze multiple signaling pathways and gain a more holistic understanding of the compound's mechanism of action.

This structured approach ensures that resources are used efficiently, generating the critical information needed to make informed decisions about the future of this promising compound.

References

  • Tilahun, E., & Belay, Y. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Retrieved from [Link]

  • QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. Retrieved from [Link]

  • Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Eastman, A. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 5(9), 865-877. Retrieved from [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • Protocol Online. (2009). Cell Proliferation Assay. Retrieved from [Link]

  • Medicilon. (2017). Cell death assays for drug discovery. Medium. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Signaling Pathway Analysis. Retrieved from [Link]

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Application Notes & Protocols: Preclinical Evaluation of (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol in Oncology Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of preclinical animal studies to evaluate the efficacy of the novel investigational compound, (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol. Based on structural analysis and the prevalence of the methylpiperazine moiety in established oncology agents, we hypothesize a mechanism of action involving tyrosine kinase inhibition[1][2][3][4]. Consequently, this guide focuses on robust, validated oncology xenograft models. It outlines the scientific rationale for model selection, provides detailed, step-by-step protocols for efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies, and offers insights into data interpretation to support investigational new drug (IND) enabling studies.

Introduction and Scientific Rationale

This compound is a novel small molecule with potential therapeutic applications. While its precise mechanism of action is under investigation, its chemical structure, featuring a methylpiperazine group, is a well-recognized pharmacophore present in numerous approved tyrosine kinase inhibitors (TKIs), such as imatinib and sildenafil[2][3][5]. Tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival; their dysregulation is a hallmark of many cancers[2][6].

Computational predictions for structurally similar compounds suggest potential antitumor effects[7]. Therefore, the preclinical development plan outlined herein is predicated on the hypothesis that this compound functions as a TKI. The primary goal of these preclinical studies is to assess its anti-tumor efficacy in vivo, establish a dose-response relationship, and identify a potential therapeutic window.

The selection of appropriate animal models is critical for the clinical translation of preclinical data[8][9]. This guide will focus on human tumor xenograft models, which are a cornerstone of preclinical oncology research for evaluating drug efficacy against human cancers[10][11].

Selecting the Appropriate Animal Model

The choice of animal model is the most critical variable for a successful and translatable efficacy study. The objective is to utilize a system that recapitulates key aspects of human cancer biology.

Foundational Models: Cell Line-Derived Xenografts (CDX)

CDX models involve the subcutaneous implantation of immortalized human cancer cell lines into immunodeficient mice. They are the workhorse of preclinical oncology for initial efficacy screening due to their reproducibility, scalability, and relatively low cost[11].

  • Rationale: The primary advantage of the CDX model is its simplicity and high-throughput nature, making it ideal for initial screening of the compound against a panel of cancer cell lines with known genetic backgrounds (e.g., specific kinase mutations). This allows for the identification of potentially sensitive tumor types and the exploration of genotype-driven drug sensitivity[11].

  • Recommended Strains:

    • NU/J (Athymic Nude): Lacks a thymus, resulting in T-cell deficiency. Suitable for many rapidly growing tumor cell lines.

    • NOD scid Gamma (NSG): Lacks mature T cells, B cells, and functional NK cells, and has defects in cytokine signaling. This strain offers a higher engraftment rate for a wider variety of cell lines and is essential for slower-growing tumors or hematopoietic malignancies.

Advanced Models: Patient-Derived Xenografts (PDX)

PDX models are established by implanting fresh tumor tissue from a patient directly into immunodeficient mice. These models are considered more clinically relevant as they better preserve the original tumor's heterogeneity, architecture, and genetic profile[12][13].

  • Rationale: After establishing proof-of-concept efficacy in CDX models, transitioning to PDX models provides a more rigorous test of the compound's potential. The high fidelity of PDX models in predicting clinical outcomes makes them invaluable for lead candidate validation and for identifying potential biomarker strategies[14]. A strong positive response in a panel of PDX models from a specific cancer type (e.g., non-small cell lung cancer) provides a compelling rationale for clinical trial design.

  • Recommended Strains: NSG mice are strongly recommended for PDX engraftment due to their profound immunodeficiency, which minimizes graft rejection[15].

Ethical Considerations

All animal experiments must be conducted in accordance with institutional, national, and international guidelines. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Studies should adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) and follow reporting standards such as the ARRIVE guidelines to ensure data quality and reproducibility[13].

Experimental Protocols

Protocol 1: Subcutaneous CDX Efficacy Study

This protocol describes a standard workflow for evaluating the efficacy of this compound against a selected cancer cell line.

Workflow Diagram

CDX_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Tumor Growth cluster_treat Phase 3: Treatment cluster_analysis Phase 4: Endpoint Analysis cell_culture 1. Cell Culture Expansion (e.g., A549 Lung Carcinoma) harvest 2. Cell Harvest & Viability Check (Trypan Blue >95%) cell_culture->harvest implant 3. Subcutaneous Injection (5x10^6 cells in Matrigel) monitoring 4. Tumor Growth Monitoring (Calipers, 2x/week) implant->monitoring randomization 5. Randomization into Groups (Tumor Volume ~150 mm³) monitoring->randomization dosing 6. Initiate Dosing Regimen (e.g., QD or BID, 21 days) randomization->dosing measurements 7. Continue Monitoring (Tumor Volume & Body Weight) dosing->measurements endpoint 8. Study Endpoint Reached (Tumor >2000 mm³ or 21 days) measurements->endpoint collection 9. Tissue Collection (Tumors, Blood, Organs) endpoint->collection data_analysis 10. Data Analysis (TGI, Statistics) collection->data_analysis

Caption: Workflow for a cell line-derived xenograft (CDX) efficacy study.

Step-by-Step Methodology:

  • Animal Acclimation: Female athymic nude mice (6-8 weeks old) are acclimated for at least one week prior to the study.

  • Cell Implantation: A human cancer cell line (e.g., A549 for lung cancer) is cultured under standard conditions. Cells are harvested, and a suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the right flank of each mouse[16].

  • Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²)/2[16]. Animal body weights are also recorded as a measure of general toxicity.

  • Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 mice/group) to ensure a similar mean tumor volume across all groups.

  • Compound Formulation and Dosing: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water). Dosing is performed based on the treatment schedule outlined in the table below.

  • Efficacy Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

  • Study Termination: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days). Tumors are excised, weighed, and processed for downstream analysis (e.g., histology, biomarker analysis).

Table 1: Example Dosing and Group Structure

GroupTreatmentDose (mg/kg)RouteScheduleN
1Vehicle Control0POQD10
2Test Compound10POQD10
3Test Compound30POQD10
4Test Compound100POQD10
5Positive ControlVariesPOQD10

(PO: Per os/Oral; QD: Quaque die/Once daily)

Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Satellite Study

This study is crucial for correlating drug exposure with target engagement and efficacy. It is often run in parallel with the efficacy study using a separate cohort of animals ("satellite" group).

Hypothesized Signaling Pathway

Signaling_Pathway cluster_pathway Hypothesized TKI Target Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->RTK Binds P_RTK p-RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Compound (5-Amino-2-(4-methyl...) phenyl)methanol Compound->P_RTK INHIBITS Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P_RTK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.

Step-by-Step Methodology:

  • Animal Preparation: Tumor-bearing mice (prepared as in Protocol 1) are treated with a single dose of the test compound at an efficacious concentration (e.g., 30 mg/kg).

  • Time-Course Sampling: At specific time points post-dose (e.g., 0, 1, 2, 4, 8, 24 hours), a small cohort of mice (n=3 per time point) is euthanized.

  • Sample Collection:

    • Blood: Collected via cardiac puncture into K₂EDTA tubes for plasma separation. Plasma is stored at -80°C for pharmacokinetic analysis.

    • Tumor Tissue: Excised immediately, flash-frozen in liquid nitrogen, and stored at -80°C for pharmacodynamic analysis.

  • Pharmacokinetic (PK) Analysis: Plasma concentrations of the compound are measured over time using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. This data is used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

  • Pharmacodynamic (PD) Analysis: Tumor lysates are prepared from the collected tissue. Target engagement is assessed by measuring the phosphorylation status of the hypothesized target kinase and key downstream substrates (e.g., p-AKT, p-ERK) via Western Blot or ELISA[11]. A reduction in the level of the phosphorylated target protein relative to the total protein level indicates successful target engagement in vivo.

Data Interpretation and Decision Making

  • Efficacy: A statistically significant, dose-dependent Tumor Growth Inhibition (TGI) of >60% is generally considered a strong efficacy signal. Tumor regression (negative tumor growth) is a particularly compelling result.

  • Tolerability: The compound should be well-tolerated, as evidenced by minimal body weight loss (<15-20%) and no severe clinical signs of toxicity.

  • PK/PD Correlation: A successful study will demonstrate a clear link between compound exposure (PK) and target modulation (PD). Ideally, the plasma concentrations achieved at an efficacious dose should correspond to a sustained inhibition of the target pathway in the tumor tissue for a significant portion of the dosing interval.

Successful outcomes from these studies—demonstrating significant, well-tolerated anti-tumor activity with a clear PK/PD relationship—provide a robust data package to support the advancement of this compound into further preclinical development and towards an IND filing.

References

  • Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. (n.d.). MDPI. [Link]

  • Hidalgo, M., et al. (2014). Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. Cancer Discovery, 4(9), 998-1013. [Link]

  • Bradford, J., et al. (2018). A systematic review of the validity of patient derived xenograft (PDX) models: the implications for translational research and personalised medicine. bioRxiv. [Link]

  • Hidalgo, M., et al. (2014). Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. American Association for Cancer Research. [Link]

  • De La Puente, P., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [Link]

  • FDA Finalizes Guidance on Product Development under the Animal Rule (US). (2015). Covington & Burling LLP. [Link]

  • Al-Hiyasat, B., et al. (2023). Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. Toxicology Research. [Link]

  • National Research Council. (2012). Appendix B Draft Guidance for Industry: Animal Models - Essential Elements to Address Efficacy Under the Animal Rule. The National Academies Press. [Link]

  • Hather, G., et al. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics, 41(2), 97-109. [Link]

  • FDA Animal Rule: Overview & Impact on Drug Development. (2024). ProPharma Group. [Link]

  • Li, H., et al. (2020). Patient-derived xenograft mouse models: A high fidelity tool for individualized medicine (Review). Oncology Letters, 20(2), 1639-1647. [Link]

  • Kentsis, A., & Kurek, K. (2008). Drug Efficacy Testing in Mice. Methods in Molecular Biology, 595, 453-461. [Link]

  • Taguchi, Y., et al. (2020). Efficacy of tyrosine kinase inhibitors on a mouse chronic myeloid leukemia model and chronic myeloid leukemia stem cells. Experimental Hematology, 90, 46-51.e2. [Link]

  • Overview of the Animal Model Qualification Program. (2023). FDA. [Link]

  • Product Development Under the Animal Rule Guidance for Industry. (2015). FDA. [Link]

  • Preclinical Xenograft Tumor Models. (2020). Bio-protocol. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI. [Link]

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience. [Link]

  • N-Methylpiperazine. (n.d.). Wikipedia. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. (n.d.). MDPI. [Link]

  • Sildenafil. (n.d.). Wikipedia. [Link]

  • Immunohistochemistry Screening of Different Tyrosine Kinase Receptors in Canine Solid Tumors—Part I: Proposal of a Receptor Panel to Predict Therapies. (2024). MDPI. [Link]

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Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol. The method is developed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing in pharmaceutical development. The protocol herein provides a comprehensive guide, from method principles and instrument setup to a full validation strategy compliant with the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted to ensure the method can effectively separate the active pharmaceutical ingredient (API) from potential degradation products, confirming its stability-indicating properties.

Introduction and Method Rationale

(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol is a complex organic molecule featuring a phenylamine core, a hydroxyl group, and a methylpiperazine moiety. Such structures are common in pharmaceutical compounds, where precise quantification is essential for ensuring product safety and efficacy. The development of a reliable analytical method is therefore a critical step.

High-performance liquid chromatography (HPLC) is a primary technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[1] This guide focuses on a reversed-phase (RP-HPLC) approach, which is ideal for separating polar to moderately non-polar compounds like the target analyte.

Causality Behind Experimental Choices:

  • Chromatography Mode: RP-HPLC with a C18 stationary phase was selected. The hydrophobic C18 chains provide effective retention for the aromatic phenyl ring, while the polar functional groups (amino, hydroxyl) allow for modulation of retention with an aqueous-organic mobile phase.

  • Mobile Phase Selection: The analyte possesses two basic nitrogen centers (the aromatic amine and the tertiary amine in the piperazine ring). To ensure sharp, symmetrical peaks, these basic sites must be consistently protonated. An acidic mobile phase (pH ~3.0) achieves this, minimizing peak tailing that can occur from interactions with residual silanols on the stationary phase.

  • Detector Selection: The presence of the substituted phenyl ring provides a strong chromophore, making UV detection a suitable and robust choice. A photodiode array (PDA) detector is recommended to monitor peak purity and confirm identity.

  • Stability-Indicating Power: Pharmaceutical compounds can degrade under various environmental conditions. A stability-indicating method is one that can accurately measure the active ingredient without interference from any degradants, impurities, or excipients.[2][3] To achieve this, forced degradation studies under stress conditions (acid, base, oxidation, heat, and light) are integral to the method development and validation process.[4][5]

Materials and Instrumentation

ItemSpecifications
HPLC System Quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector
Analytical Column C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, or equivalent)
Reference Standard (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol, >99.5% purity
Reagents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (ACS Grade), Water (HPLC Grade or Milli-Q)
Glassware/Apparatus Class A volumetric flasks, pipettes, autosampler vials, 0.45 µm membrane filters for mobile phase filtration

Detailed Protocols

Solution Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare a solution of the drug substance or product to obtain a theoretical final concentration of 100 µg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection.

Chromatographic Method

The following table summarizes the optimized instrumental parameters for the analysis.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA Detector, 254 nm
Run Time 25 minutes

System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified.[6][7] This ensures that the instrument and method are performing adequately on the day of analysis.[8][9]

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform one blank injection (diluent) to ensure no carryover or interfering peaks.

  • Inject the Working Standard Solution (100 µg/mL) five consecutive times.

  • Calculate the system suitability parameters from these five replicate injections.

Acceptance Criteria:

ParameterAcceptance LimitRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.[8]
Theoretical Plates (N) ≥ 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.[8]
% RSD of Retention Time ≤ 1.0%Ensures retention time stability.

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for the intended purpose. The following protocols are based on the ICH Q2(R1) guideline.

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[10] Forced degradation studies are the cornerstone of demonstrating this. The goal is to achieve 5-20% degradation of the API to ensure that potential degradation products are generated and can be separated by the method.[4][5][10]

G API API Acid Acid API->Acid Base Base API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photo API->Photo Neutralize Neutralize Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Neutralize->HPLC Purity Purity HPLC->Purity MassBalance MassBalance HPLC->MassBalance Specificity_Proven Specificity Confirmed Purity->Specificity_Proven MassBalance->Specificity_Proven

Forced Degradation Workflow Diagram

Protocols:

  • Acid Hydrolysis: Dissolve the API in 0.1 M HCl to 1 mg/mL. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration (100 µg/mL) with diluent.[4]

  • Base Hydrolysis: Dissolve the API in 0.1 M NaOH to 1 mg/mL. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to the target concentration.[4]

  • Oxidative Degradation: Dissolve the API in a solution of 3% H₂O₂ to 1 mg/mL. Store at room temperature for 24 hours. Dilute to the target concentration.[4]

  • Thermal Degradation: Expose the solid API powder to 80°C in an oven for 48 hours. Dissolve the stressed powder and dilute to the target concentration.

  • Photolytic Degradation: Expose the solid API and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be wrapped in aluminum foil.[4]

Acceptance Criteria:

  • The method must demonstrate baseline resolution (R > 2.0) between the main analyte peak and all degradation product peaks.

  • The peak purity of the analyte must pass (purity angle < purity threshold) in all stressed samples, confirming no co-elution.

  • Mass balance should be assessed; the sum of the assay of the main peak and the area of all degradation products should be close to 100% of the initial unstressed sample.[10]

Linearity

Protocol:

  • Prepare a series of at least five concentrations of the analyte from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Protocol:

  • Repeatability (Intra-day Precision): Analyze six individual sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The % RSD for the results of the six preparations should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Protocol: Determine the LOD and LOQ based on the signal-to-noise ratio.

  • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ should be confirmed by analyzing a sample at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Robustness

Protocol: Deliberately vary key method parameters and assess the impact on the results and system suitability.

  • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

  • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

  • Mobile Phase pH: ± 0.2 pH units.

Acceptance Criteria:

  • The system suitability parameters must pass under all varied conditions.

  • The change in analyte retention time should be minimal, and peak resolution should be maintained.

Summary of Validation Parameters

The table below summarizes the validation experiments and their typical acceptance criteria.

Validation ParameterExperimentAcceptance Criteria
Specificity Forced degradation (acid, base, oxidation, heat, light)Peak purity pass; Baseline resolution from degradants
Linearity 5 concentrations (50-150%), n=3Correlation Coefficient (r²) ≥ 0.999
Accuracy 3 levels (80%, 100%, 120%), n=3Mean Recovery: 98.0 - 102.0%
Precision Repeatability (n=6) & Intermediate Precision% RSD ≤ 2.0%
LOQ Signal-to-Noise Ratio ≈ 10:1Precision at LOQ: %RSD ≤ 10.0%
Robustness Vary flow rate, temperature, mobile phase compositionSST criteria met

G cluster_method Method Foundation cluster_performance Method Performance cluster_reliability Method Reliability Specificity Specificity ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Range->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Interconnectivity of Validation Parameters

Conclusion

The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantitative determination of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol. The successful separation of the parent peak from all degradation products generated during forced degradation studies confirms the stability-indicating nature of the method. This validated procedure is suitable for routine analysis and stability studies in a quality control environment, ensuring the reliable assessment of product quality and purity.

References

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance?. [Link]

  • AssayPRISM. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • Pharmaceutical Updates. (2021). System Suitability in HPLC Analysis. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]

  • Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. [Link]

  • Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]

  • JETIR. (n.d.). Analytical Method Development and Validation of Anti-Diabetic Drugs. [Link]

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Application Note: Comprehensive NMR Spectroscopic Analysis of (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol, a substituted phenylamine containing a piperazine moiety, represents a class of compounds with significant potential in medicinal chemistry and materials science.[1] The piperazine ring is a privileged structure in drug discovery, and its derivatives are known to exhibit a wide range of biological activities.[2][3] Accurate and unambiguous structural elucidation is paramount for understanding its chemical properties, predicting its biological activity, and ensuring quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for determining the detailed molecular structure of organic compounds in solution.[4] This application note provides a comprehensive guide to the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. We will delve into the causality behind experimental choices, from solvent selection to the strategic application of advanced NMR techniques, to build a complete and validated structural picture.

Molecular Structure and Numbering Scheme

For clarity throughout this guide, the following IUPAC-recommended numbering scheme will be used for the assignment of NMR signals.

Caption: IUPAC numbering for this compound.

Part 1: Experimental Design and Protocols

Sample Preparation and Solvent Selection

The choice of a suitable deuterated solvent is a critical first step in any NMR experiment.[5] The ideal solvent should fully dissolve the analyte, be chemically inert, and have minimal overlapping signals with the compound of interest.[6]

Given the polar nature of this compound, stemming from the amino, hydroxyl, and piperazine groups, suitable solvents include deuterated dimethyl sulfoxide (DMSO-d₆), methanol-d₄, or chloroform-d (CDCl₃).[7]

  • DMSO-d₆: An excellent choice for polar compounds, it readily dissolves the analyte. Its residual proton peak appears around 2.50 ppm, and its water peak is typically around 3.33 ppm. The labile protons of the -NH₂ and -OH groups are often observable as distinct, albeit sometimes broad, signals in DMSO-d₆ due to slower exchange rates.

  • Methanol-d₄: Another good polar solvent. The residual proton peak is at ~3.31 ppm, and the hydroxyl proton peak is at ~4.87 ppm. The analyte's -NH₂ and -OH protons will rapidly exchange with the deuterium of the solvent, leading to the disappearance of their signals and the appearance of a broad HOD peak.

  • Chloroform-d (CDCl₃): While a common solvent, it may not be the best initial choice due to the compound's polarity. However, comparing spectra in CDCl₃ and an aromatic solvent like benzene-d₆ can sometimes help resolve overlapping signals through Aromatic Solvent Induced Shifts (ASIS).[8]

Recommended Solvent: For a comprehensive analysis, DMSO-d₆ is the preferred solvent as it is likely to provide the best solubility and allow for the observation of exchangeable N-H and O-H protons.

Protocol for Sample Preparation:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ (purity >99.9%).[6]

  • Cap the tube and gently vortex or sonicate for 30-60 seconds to ensure complete dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • If TMS (tetramethylsilane) is not already present in the solvent, add a small amount as an internal standard (0 ppm).

Foundational 1D NMR Experiments

1D NMR spectra provide the initial, fundamental information about the molecule's structure.[4]

1.2.1. ¹H NMR (Proton NMR) Spectroscopy

This is the starting point for any structural elucidation. It provides information on the number of different proton environments, their relative numbers (integration), their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling).

Protocol for ¹H NMR Acquisition:

  • Insert the prepared sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the DMSO-d₆ solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard single-pulse parameters. A spectral width of 12-16 ppm is typically sufficient.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual DMSO peak to 2.50 ppm.

  • Integrate all signals to determine the relative number of protons for each resonance.

1.2.2. ¹³C NMR and DEPT (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Combining this with Distortionless Enhancement by Polarization Transfer (DEPT) experiments allows for the determination of the multiplicity of each carbon atom (i.e., whether it is a C, CH, CH₂, or CH₃).[9][10]

Protocol for ¹³C and DEPT Acquisition:

  • Using the same sample, tune the carbon probe.

  • Acquire a standard proton-decoupled ¹³C NMR spectrum. A spectral width of 0-200 ppm is generally appropriate.

  • Acquire DEPT-135 and DEPT-90 spectra.

    • DEPT-90: Will only show signals for CH (methine) carbons.[10]

    • DEPT-135: Will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons (C) will be absent.[4][10]

  • Process and calibrate the spectra.

Experiment Information Obtained
¹H NMR Number and type of protons, chemical environment, relative proton count, proton-proton coupling.[4]
¹³C NMR Number and type of carbon atoms, chemical environment of carbons.
DEPT-135 Differentiates carbon types: CH/CH₃ (positive), CH₂ (negative), C (absent).[10]
DEPT-90 Specifically identifies CH carbons.[10]
Advanced 2D NMR Experiments for Connectivity

2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei.[11]

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Analysis Structural Elucidation H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY Proton Neighbors HSQC ¹H-¹³C HSQC H1->HSQC Direct C-H Bonds HMBC ¹H-¹³C HMBC H1->HMBC Long-Range C-H Bonds C13 ¹³C NMR C13->HSQC Direct C-H Bonds C13->HMBC Long-Range C-H Bonds DEPT DEPT-135/90 DEPT->HSQC Direct C-H Bonds DEPT->HMBC Long-Range C-H Bonds Fragments Identify Spin Systems & C-H Pairs COSY->Fragments HSQC->Fragments Structure Assemble Full Structure HMBC->Structure Fragments->Structure

Caption: Experimental workflow for complete structural elucidation using NMR.

1.3.1. ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds (²J or ³J coupling).[12] This is invaluable for identifying adjacent protons and tracing out spin systems, such as the protons on the aromatic ring or within the piperazine ring.

Protocol for COSY Acquisition:

  • Acquire a standard gradient-enhanced COSY (gCOSY) experiment.

  • Process the 2D data to generate a symmetrical spectrum with the ¹H spectrum along both the F1 and F2 axes.

  • Cross-peaks appearing off the diagonal indicate that the two protons are coupled.

1.3.2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps direct, one-bond correlations between protons and the carbons to which they are attached.[13][14] This is the most reliable way to assign the protonated carbons in the ¹³C spectrum. An edited HSQC can also provide the same information as a DEPT-135 experiment, often with better sensitivity.[13]

Protocol for HSQC Acquisition:

  • Acquire a standard phase-sensitive, gradient-edited HSQC experiment.

  • Process the data to generate a 2D spectrum with the ¹H spectrum on the F2 axis and the ¹³C spectrum on the F1 axis.

  • Each cross-peak represents a direct C-H bond.

1.3.3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for assembling the complete carbon skeleton. It reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[15][16] This allows for the connection of different molecular fragments, especially through quaternary carbons, which are invisible in HSQC and DEPT spectra.[17]

Protocol for HMBC Acquisition:

  • Acquire a standard gradient-enhanced HMBC experiment. The long-range coupling delay is typically optimized for J-couplings of 8-10 Hz.

  • Process the data similarly to the HSQC spectrum.

  • Cross-peaks indicate long-range couplings, providing the crucial connectivity information needed to link the aromatic ring, the methanol group, and the piperazine ring.

Part 2: Data Interpretation and Structural Assignment

The following is a predictive guide to interpreting the NMR data for this compound based on established chemical shift principles and substituent effects.

Predicted ¹H and ¹³C NMR Data
Position Atom Type Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm) DEPT-135 DEPT-90
C1C--~130-135AbsentAbsent
C2C--~145-150AbsentAbsent
C3CH~6.8-7.0d~115-120PositivePositive
C4CH~6.5-6.7dd~112-117PositivePositive
C5C--~140-145AbsentAbsent
C6CH~6.6-6.8d~114-119PositivePositive
C7 (-CH₂OH)CH₂~4.4-4.6s~60-65NegativeAbsent
-OHOH~4.8-5.2br s---
-NH₂NH₂~4.9-5.3br s---
C2', C6'CH₂~2.8-3.0t~48-52NegativeAbsent
C3', C5'CH₂~2.4-2.6t~54-58NegativeAbsent
N4'-CH₃CH₃~2.2-2.4s~45-48PositiveAbsent
N1'N-----
N4'N-----

Note: Predicted shifts are estimates in DMSO-d₆ and can vary based on concentration and temperature. Labile -OH and -NH₂ proton shifts are particularly variable and may appear as broad signals.[18][19]

Step-by-Step Assignment Strategy
  • Identify Labile Protons: The broad singlets for the -NH₂ and -OH protons can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum; these signals will disappear.[19]

  • Assign the Piperazine and Methyl Groups:

    • The sharp singlet integrating to 3 protons around 2.2-2.4 ppm is characteristic of the N-methyl group (N4'-CH₃).[19]

    • The piperazine ring protons typically appear as two distinct multiplets, often appearing as triplets if coupling is well-resolved, each integrating to 4 protons.[20] The protons on C3'/C5' adjacent to the N-methyl group will be upfield (~2.4-2.6 ppm) compared to the protons on C2'/C6' adjacent to the aromatic ring (~2.8-3.0 ppm).

    • COSY: Will show a cross-peak between the signals for C2'/C6'-H and C3'/C5'-H, confirming their connectivity within the piperazine ring.

    • HSQC: Will correlate these proton signals to their respective carbon signals (~54-58 ppm for C3'/C5' and ~48-52 ppm for C2'/C6').

  • Assign the Methanol Group:

    • The singlet integrating to 2 protons around 4.4-4.6 ppm is assigned to the benzylic protons of the -CH₂OH group (C7-H). The absence of splitting indicates no adjacent protons.

    • HSQC: Will link this proton signal to its carbon at ~60-65 ppm.

  • Assign the Aromatic Protons:

    • The aromatic region will show three distinct signals for a 1,2,4-trisubstituted benzene ring.

    • H4, positioned between the amino and piperazine-substituted carbons, is expected to be the most upfield and will appear as a doublet of doublets (dd).

    • H3 and H6 will be doublets (d). Their exact positions depend on the combined electronic effects of the substituents.

    • COSY: Will be crucial here. H4 will show correlations to both H3 and H6. H3 and H6 will not show a correlation to each other (they are meta-coupled, which is often too small to see in a standard COSY). This pattern definitively establishes their relative positions.

  • Assemble the Full Structure with HMBC: The HMBC spectrum connects all the pieces. Key expected correlations are illustrated below.

Caption: Key expected HMBC correlations for structural assembly.

  • Connecting Methanol to Ring: The benzylic protons (H7) will show HMBC correlations to the quaternary carbon C1 (³J) and the piperazine-substituted carbon C2 (²J).

  • Connecting Piperazine to Ring: The piperazine protons H2'/H6' will show correlations to the quaternary carbon C2 (²J) and the aromatic proton-bearing carbon C3 (³J).

  • Confirming Piperazine Structure: The N-methyl protons will show correlations to the adjacent piperazine carbons C3' and C5' (²J).

  • Assigning Quaternary Carbons: The aromatic protons will show correlations to the quaternary carbons, allowing for their definitive assignment. For example, H4 will correlate to C2 and C5.

By systematically applying this workflow, a complete, self-validating assignment of all ¹H and ¹³C signals for this compound can be achieved with high confidence.

References

  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • HMBC spectrum | Heteronuclear Multiple Bond Correlation. YouTube. Available at: [Link]

  • Spectroscopy Methods of structure determination • Nuclear Magnetic Resonances (NMR) Spectroscopy. University of Calgary. Available at: [Link]

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. Available at: [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. Available at: [Link]

  • What Is HMBC NMR? - Chemistry For Everyone. YouTube. Available at: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. WordPress. Available at: [Link]

  • DEPT: A tool for 13C peak assignments. Nanalysis. Available at: [Link]

  • Amines. University of Wisconsin-Platteville. Available at: [Link]

  • NMR Solvents. Alfa Chemistry. Available at: [Link]

  • What Are Common NMR Solvents? - Chemistry For Everyone. YouTube. Available at: [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. Available at: [Link]

  • HMBC vs. H2BC. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Avance Beginners Guide - Solvent Selection. Bruker. Available at: [Link]

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. ResearchGate. Available at: [Link]

  • 24.10 Spectroscopy of Amines. OpenStax. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry. Available at: [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. Available at: [Link]

  • Spectroscopy of Amines. Oregon State University. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry. Available at: [Link]

  • 1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. Available at: [Link]

  • Piperazine, 1-acetyl-4-(4-aminophenyl)- - Optional[13C NMR]. SpectraBase. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. ResearchGate. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Royal Society of Chemistry. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

    • Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. Available at: [Link]

  • use of nmr in structure ellucidation. Slideshare. Available at: [Link]

  • Helical Molecular Cages with sp-Conjugated Linkages. MDPI. Available at: [Link]

  • High resolution NMR spectra of some tri-substituted benzenes. ResearchGate. Available at: [Link]

  • SUPPLEMENTARY DATA. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Available at: [Link]

  • 5-Methyl-~{n}-[2-(4-Methylpiperazin-1-Yl)-5-(Trifluoromethyl)phenyl]furan-2-Carboxamide. PubChem. Available at: [Link]

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LC-MS/MS protocol for (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Bioanalytical Quantification of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol using LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven protocol for the quantitative determination of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, grounding each recommendation in established bioanalytical principles. The methodology detailed herein is structured to be a self-validating system, ensuring robustness, reproducibility, and compliance with regulatory expectations for bioanalytical method validation.

Introduction and Method Principle

(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol is a substituted phenylamine containing a piperazine moiety, a common structural feature in pharmacologically active compounds, suggesting its potential as a candidate in drug development pipelines.[1] Accurate quantification of such molecules in biological matrices is fundamental to pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies, which form the bedrock of preclinical and clinical drug development.[2][3]

This method leverages the unparalleled sensitivity and selectivity of tandem mass spectrometry (LC-MS/MS). The core principle involves chromatographically separating the analyte from endogenous matrix components, followed by its ionization and detection based on its unique mass-to-charge ratio (m/z) and specific fragmentation pattern. By employing a stable isotope-labeled internal standard (SIL-IS), the method corrects for variability during sample preparation and instrumental analysis, ensuring high accuracy and precision.

Analyte Characterization and Method Development Rationale

A successful bioanalytical method is built upon a thorough understanding of the analyte's physicochemical properties.

PropertyValue / ObservationRationale for Method Development
IUPAC Name [2-amino-5-(4-methylpiperazin-1-yl)phenyl]methanol-
Molecular Formula C₁₂H₁₉N₃O-
Molecular Weight 221.30 g/mol The mass is well within the typical range for small molecule LC-MS/MS analysis.
Chemical Structure Contains a primary aromatic amine and a tertiary amine within the piperazine ring.These basic nitrogen atoms are readily protonated, making Electrospray Ionization in Positive Mode (ESI+) the ideal choice for sensitive detection.
Predicted Polarity Contains both polar (amine, alcohol) and non-polar (phenyl ring) moieties.This amphiphilic nature makes it suitable for reversed-phase chromatography (e.g., on a C18 column) and soluble in organic solvents used for sample preparation.
Selection of Internal Standard (IS)

The gold standard for LC-MS/MS quantification is a SIL-IS of the analyte (e.g., containing ²H or ¹³C). A SIL-IS co-elutes with the analyte and exhibits identical ionization and fragmentation behavior, perfectly compensating for matrix effects and extraction variability. If a SIL-IS is unavailable, a close structural analog with similar chromatographic and mass spectrometric properties must be chosen. For this protocol, we will assume the use of (2-Amino-5-(4-methylpiperazin-d3-1-yl)phenyl)methanol as the IS.

Mass Spectrometry Optimization

The goal is to find the most intense and stable precursor-to-product ion transition for both the analyte and the IS, a process known as Multiple Reaction Monitoring (MRM).

  • Ionization: Given the basic nature of the analyte, ESI in positive ion mode (ESI+) is selected to generate the protonated molecular ion, [M+H]⁺.

  • Precursor Ion: The expected precursor ion for the analyte is m/z 222.3 [M+H]⁺. For the d3-IS, it would be m/z 225.3 [M+H]⁺.

  • Product Ions: These are determined empirically by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan. Fragmentation is induced via Collision-Induced Dissociation (CID). Likely fragmentation points include the loss of the methanol group or cleavage of the piperazine ring. The most abundant and stable product ions are selected for the MRM transitions.

Chromatographic Development

The objective is to achieve a sharp, symmetrical peak for the analyte, free from interference from matrix components, with a reasonable retention time.

  • Column: A C18 reversed-phase column is a robust starting point, offering good retention for compounds with moderate hydrophobicity.[4]

  • Mobile Phase: A gradient elution with water (Mobile Phase A) and an organic solvent like acetonitrile or methanol (Mobile Phase B) provides effective separation.[4] The addition of an acid modifier, such as 0.1% formic acid, to both phases is critical. It ensures the analyte remains protonated throughout the analysis, leading to consistent retention, improved peak shape, and enhanced ESI+ response.[5]

Sample Preparation Strategy

The primary goal of sample preparation is to remove proteins and phospholipids from the plasma sample, which can interfere with the analysis and damage the LC-MS system.[6]

  • Protein Precipitation (PPT): This is the chosen method due to its simplicity, speed, and effectiveness for this class of molecule.[2][6] Acetonitrile is an excellent precipitating agent that efficiently removes proteins while ensuring the analyte remains in the supernatant.[7]

  • Alternatives: While Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can yield cleaner extracts, they require more extensive method development.[8] PPT offers a superior balance of efficiency and speed for high-throughput analysis.[9]

Detailed Experimental Protocol

Materials and Reagents
  • (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol reference standard (≥98% purity)

  • (2-Amino-5-(4-methylpiperazin-d3-1-yl)phenyl)methanol (Internal Standard, IS)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Optima LC-MS grade Formic Acid (FA)

  • Human plasma (with K₂EDTA as anticoagulant), sourced from certified vendors

  • Microcentrifuge tubes (1.5 mL)

  • 96-well collection plates

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and IS reference standards and dissolve in methanol to create 1 mg/mL stock solutions.

  • Working Solutions: Prepare intermediate working solutions of the analyte by serial dilution of the stock solution with 50:50 ACN:Water. These will be used to spike into blank plasma to create Calibration Curve (CC) standards and Quality Control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with ACN to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the analyte working solutions into blank human plasma to prepare CC standards (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at four levels: LLOQ (Lower Limit of Quantification, e.g., 1 ng/mL), Low QC (3 ng/mL), Mid QC (75 ng/mL), and High QC (750 ng/mL).

Sample Preparation: Protein Precipitation

The following workflow visualizes the sample preparation process.

G cluster_prep Sample Preparation Workflow plasma Aliquot 50 µL Plasma Sample (Standard, QC, or Unknown) add_is Add 150 µL of IS Working Solution (100 ng/mL in ACN) plasma->add_is vortex Vortex Mix for 1 minute (Ensures complete protein precipitation) add_is->vortex centrifuge Centrifuge at 14,000 g for 10 min (Pellets precipitated proteins) vortex->centrifuge transfer Transfer 100 µL of Supernatant to a 96-well plate centrifuge->transfer inject Inject 5 µL into LC-MS/MS System transfer->inject

Caption: Protein precipitation workflow for plasma samples.

Step-by-Step Procedure:

  • Aliquot 50 µL of plasma (CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL in ACN). The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into a 96-well plate.

  • Seal the plate and place it in the autosampler for injection.

LC-MS/MS Instrumental Parameters

The parameters below provide a robust starting point and should be optimized for the specific instrument used.

ParameterRecommended Setting
LC System UPLC/UHPLC System (e.g., Waters Acquity, Sciex Exion)
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temp 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.1-3.5 min (5% B)
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temp 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
CAD Gas Medium
MRM Transition (Analyte) Q1: 222.3 -> Q3: [Product Ion m/z]
MRM Transition (IS) Q1: 225.3 -> Q3: [Product Ion m/z]

*Product ion m/z, declustering potential (DP), and collision energy (CE) must be optimized experimentally.

Method Validation Framework

To ensure the method is fit for purpose, it must be validated according to regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance or ICH M10.[10] The following parameters must be assessed.

G cluster_validation Core Bioanalytical Validation Parameters Core Validated Method Selectivity Selectivity & Specificity Core->Selectivity Linearity Linearity & Range Core->Linearity LLOQ LLOQ Core->LLOQ Accuracy Accuracy Core->Accuracy Precision Precision Core->Precision Recovery Recovery Core->Recovery Matrix Matrix Effect Core->Matrix Stability Stability Core->Stability

Caption: Key parameters for bioanalytical method validation.

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous components interfere with the detection of the analyte or IS.

  • Linearity and LLOQ: The calibration curve should be linear over the defined concentration range, typically assessed using a weighted (1/x² or 1/x) linear regression. The LLOQ is the lowest standard on the curve that can be quantified with acceptable accuracy (within ±20%) and precision (≤20% CV).[8]

  • Accuracy and Precision: Determined by analyzing replicate QC samples (n≥5) at a minimum of four concentration levels on three separate occasions (inter-day and intra-day). Acceptance criteria are typically ±15% (±20% at the LLOQ) for accuracy (relative error, %RE) and ≤15% (≤20% at the LLOQ) for precision (coefficient of variation, %CV).

  • Recovery and Matrix Effect: Recovery assesses the efficiency of the extraction process. The matrix effect evaluates the ion suppression or enhancement caused by co-eluting matrix components. These are evaluated by comparing the analyte response in post-extraction spiked samples to that of neat solutions.

  • Stability: The stability of the analyte must be assessed under various conditions that mimic sample handling and storage: freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.

Data Analysis and Reporting

The concentration of the analyte in each sample is determined from the calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the CC standards. A weighted linear regression analysis is applied to generate the standard curve equation (y = mx + c), which is then used to calculate the concentration in unknown samples.

References

  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
  • Smolecule. (n.d.). (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol.
  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
  • Kumar, P. P., & P, R. (2021). bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point.
  • Bioanalysis Zone. (2023).
  • Parker, C. E., & Borchers, C. H. (2014). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. Methods in Molecular Biology, 1198, 231-240.
  • OpenBU. (n.d.). Method development and validation for the quantification of eight synthetic piperazines in blood and urine using liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS).
  • Bioanalysis Zone. (2023).
  • JoVE. (2020).
  • Veeprho. (2024). Bioanalytical Method Development: A Comprehensive Guide.
  • ResearchGate. (n.d.).
  • Quotient Sciences. (n.d.). Spotlight on Bioanalytical Method Development.
  • BenchChem. (2025).
  • J-Stage. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8.
  • ScienceAsia. (2023).
  • National Center for Biotechnology Information. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.

Sources

Application Notes and Protocols: (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol as a Versatile Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol. This document outlines the compound's chemical properties, potential research applications based on its structural motifs, and detailed, exemplary protocols for its investigation in various cell-based assays.

Introduction and Compound Profile

This compound is a substituted phenylamine derivative characterized by the presence of a 4-methylpiperazine moiety.[1][2] This structural feature is prevalent in a wide range of biologically active compounds, suggesting its potential as a valuable scaffold in medicinal chemistry and as a tool for exploring various biological pathways.[2] While this specific molecule is primarily available as a research chemical and synthetic intermediate, its core structure is found in compounds with demonstrated activities in oncology, neuroscience, and immunology.[1][2]

These notes are intended to serve as a starting point for investigating the biological activities of this compound, providing both the theoretical framework and practical methodologies for its application in a research setting.

Chemical and Physical Properties

A thorough understanding of the compound's properties is essential for its proper handling, storage, and use in experimental setups.

PropertyValueSource
IUPAC Name [5-amino-2-(4-methylpiperazin-1-yl)phenyl]methanol[1][2]
CAS Number 802541-81-7; 1092931-97-9[1][3]
Molecular Formula C12H19N3O[1]
Molecular Weight 221.30 g/mol [1]
Physical Form Yellow to Brown Solid[3]
Purity Typically >95%[3]
Canonical SMILES CN1CCN(CC1)C2=CC(=C(C=C2)N)CO[1]
InChI Key JQRRAFRBXIITSU-UHFFFAOYSA-N[1]
Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4] Protect from light and air.[4]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[4] Avoid inhalation of dust and contact with skin and eyes.[4]

  • Safety: The compound is classified with GHS07 (Harmful/Irritant).[2] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[2][4]

Potential Research Applications and Rationale

The structural components of this compound, particularly the phenylpiperazine core, are present in numerous compounds investigated for therapeutic potential. This suggests several avenues for research with this molecule.

As a Scaffold for Kinase Inhibitor Discovery

The piperazine ring is a common feature in many kinase inhibitors.[5][6] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Therefore, this compound could be investigated as a potential inhibitor of various kinases, such as EGFR, Src, Abl, or PI3K.[5][6]

Causality behind this application: The nitrogen atoms of the piperazine ring can form key hydrogen bonds within the ATP-binding pocket of kinases, a common mechanism of action for this class of inhibitors. The phenyl group provides a scaffold for further chemical modifications to enhance potency and selectivity.

Investigation in Neuropharmacology

Arylpiperazine derivatives are well-known for their interactions with neurotransmitter receptors, especially serotonin (5-HT) receptors.[7][8] This makes this compound a candidate for investigation in assays related to mood disorders, anxiety, and other neurological conditions.[8]

Causality behind this application: The piperazine moiety can interact with specific residues in the binding sites of G-protein coupled receptors, such as the 5-HT receptors, acting as either an agonist or antagonist.[7]

Use in Cancer Cell Proliferation and Apoptosis Assays

Compounds with a 4-methylpiperazine-phenyl structure have demonstrated antiproliferative activity against various cancer cell lines.[9] This molecule can be screened for its ability to inhibit cancer cell growth and induce apoptosis.

Causality behind this application: The planar phenyl ring can intercalate with DNA or interact with hydrophobic pockets of proteins involved in cell cycle regulation, while the piperazine group can influence solubility and cell permeability.

Experimental Protocols

The following protocols are provided as detailed starting points for the investigation of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method to screen the compound for its ability to inhibit a specific kinase, for example, EGFR.

Workflow for In Vitro Kinase Inhibition Assay

G prep Prepare Reagents (Kinase, Substrate, ATP, Compound) plate Plate Kinase and Compound (Pre-incubation) prep->plate Dispense initiate Initiate Reaction (Add ATP/Substrate Mix) plate->initiate Start incubate Incubate at 30°C initiate->incubate stop Stop Reaction (Add Stop Solution) incubate->stop detect Detect Signal (e.g., Luminescence) stop->detect analyze Analyze Data (Calculate % Inhibition and IC50) detect->analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • This compound

  • Recombinant human kinase (e.g., EGFR)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

  • Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the compound dilution. Include wells with DMSO only as a negative control.

    • Add 10 µL of a solution containing the kinase and substrate in assay buffer.

    • Gently mix and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction:

    • Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP (or ADP produced) according to the manufacturer's protocol for the chosen detection reagent (e.g., add 25 µL of ADP-Glo™ Reagent).

    • Incubate as required, then add the detection reagent (e.g., 50 µL of Kinase Detection Reagent).

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation and Causality: This protocol includes positive (no inhibitor) and negative (no enzyme) controls to validate the assay window. The dose-response curve provides a quantitative measure of potency (IC50), which is a standard metric for validating inhibitory activity.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Workflow for MTT Cell Proliferation Assay

G seed Seed Cells in 96-well Plate incubate1 Incubate for 24h (Allow Adherence) seed->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals (Add DMSO or Solubilizing Agent) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate % Viability and IC50) read->analyze

Caption: Step-by-step workflow for an MTT-based cell proliferation assay.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well clear flat-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include wells with medium and DMSO as a vehicle control.

    • Incubate for 48 to 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Self-Validation and Causality: The inclusion of untreated and vehicle-treated controls is essential for normalizing the data. A clear dose-dependent decrease in cell viability would suggest a cytotoxic or cytostatic effect of the compound.

Potential Signaling Pathway Modulation

Based on the activity of structurally related compounds, this compound could potentially modulate key signaling pathways such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound (5-Amino-2-(4-methyl... )phenyl)methanol Compound->PI3K Potential Inhibition

Sources

Application Notes and Protocols for the Antitumor Screening of Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold as a Privileged Structure in Oncology

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold".[1][2] Its prevalence in FDA-approved drugs stems from its unique physicochemical properties. The piperazine moiety can significantly enhance pharmacokinetic characteristics such as aqueous solubility, permeability, and metabolic stability, all of which are critical for effective drug delivery.[2][3] In the realm of oncology, numerous piperazine-containing compounds have demonstrated potent antitumor activities, leading to the development of successful therapeutics like Imatinib, Olaparib, and Bosutinib.[4][5]

The versatility of the piperazine scaffold allows for the introduction of various substituents at its nitrogen atoms, enabling the fine-tuning of its pharmacological profile and its interaction with diverse biological targets.[3] Piperazine derivatives have been shown to exert their anticancer effects through a multitude of mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and Hedgehog pathways.[6][7][8] This application note provides a comprehensive, multi-tiered strategy for the systematic screening and characterization of novel piperazine-containing compounds for their potential as anticancer agents.

A Multi-Tiered Approach to Antitumor Screening

A robust and efficient screening cascade is essential for the identification and validation of promising anticancer drug candidates. This guide proposes a three-tiered approach, beginning with high-throughput primary screening to identify cytotoxic compounds, followed by secondary mechanistic assays to elucidate their mode of action, and culminating in in vivo efficacy studies to assess their therapeutic potential in a physiological context.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: In Vivo Validation Primary_Screening High-Throughput Cytotoxicity Assays (MTT or SRB) Hit_Identification Hit Identification (IC50/GI50 Determination) Primary_Screening->Hit_Identification Identify active compounds Apoptosis_Assay Apoptosis Induction (Annexin V/PI Staining) Hit_Identification->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Arrest (Propidium Iodide Staining) Hit_Identification->Cell_Cycle_Analysis Pathway_Analysis Target Pathway Analysis (e.g., Western Blot for PI3K/Akt, Hedgehog) Apoptosis_Assay->Pathway_Analysis Cell_Cycle_Analysis->Pathway_Analysis Xenograft_Model Human Tumor Xenograft Models Pathway_Analysis->Xenograft_Model Select promising candidates Efficacy_Testing Efficacy & Toxicity Assessment Xenograft_Model->Efficacy_Testing G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Hedgehog Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Piperazine_PI3K Piperazine Inhibitor Piperazine_PI3K->PI3K Hh_Ligand Hh Ligand PTCH1 PTCH1 Hh_Ligand->PTCH1 SMO SMO PTCH1->SMO Gli Gli SMO->Gli Target_Genes Target Gene Expression Gli->Target_Genes Piperazine_Hh Piperazine Inhibitor Piperazine_Hh->Gli

Caption: Key signaling pathways often targeted by piperazine-containing antitumor compounds.

The effect of the compounds on these pathways can be assessed by techniques such as Western blotting to measure the phosphorylation status of key proteins (e.g., Akt, S6K) or the expression levels of target genes (e.g., Gli1).

Tier 3: In Vivo Validation in Xenograft Models

Promising candidates identified through in vitro mechanistic studies should be further evaluated for their antitumor efficacy and toxicity in in vivo animal models. [9]Human tumor xenograft models, where human cancer cell lines or patient-derived tumor tissues are implanted into immunodeficient mice, are a cornerstone of preclinical drug development. [10][11][12]

Cell Line-Derived Xenograft (CDX) Models

CDX models are widely used for large-scale drug screening due to their high reproducibility and ease of use. [13] Protocol 5: Ectopic Xenograft Model [10][11]

  • Cell Implantation:

    • Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject a defined number of cells (e.g., 1-5 x 10^6) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into control and treatment groups.

    • Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers. The tumor volume can be calculated using the formula: (Length x Width²)/2. [12]

  • Compound Administration:

    • Administer the piperazine compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

    • The control group should receive the vehicle only.

  • Efficacy and Toxicity Assessment:

    • Monitor tumor growth inhibition (TGI) as the primary efficacy endpoint. [11] * Monitor the body weight of the mice and observe for any signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry to assess target modulation).

Patient-Derived Xenograft (PDX) Models

PDX models, established by implanting tumor fragments directly from a patient into mice, are considered more clinically relevant as they better preserve the heterogeneity and microenvironment of the original tumor. [14]These models are invaluable for predicting the clinical response to novel anticancer agents.

Conclusion

The piperazine scaffold continues to be a highly valuable framework in the design of novel anticancer agents. The systematic, multi-tiered screening approach outlined in this application note provides a comprehensive and robust strategy for the identification and preclinical validation of promising piperazine-containing compounds. By integrating high-throughput primary screening with detailed mechanistic studies and in vivo efficacy testing, researchers can efficiently advance the most promising candidates towards clinical development, ultimately contributing to the discovery of new and more effective cancer therapies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Inoue, K., & Uehara, T. (2019). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 46(13), 2056–2060.
  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Creative Animodel. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Dykes, D. J., Abbott, B. J., Mayo, J. G., Harrison, S. D., Laster, W. R., Simpson-Herren, L., & Griswold, D. P. (1988). Development of human tumor xenograft models for in vivo evaluation of new antitumor drugs. Contributions to oncology. Beitrage zur Onkologie, 32, 1-22.
  • Klionsky, D. J. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Autophagy, 8(5), 723-724.
  • Hughes, C. C., Fenyö, D., & Kenniston, J. A. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS omega, 6(27), 17748-17757.
  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert opinion on drug discovery, 17(9), 969-984.
  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Bauer, J. A., Sysel, A. M., Heston, A. J., Trask, O. J., Birt, J. A., Rengel, R. C., ... & Ffrench-Constant, C. (2025).
  • Vena, F., & Bertotti, A. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 12, 972292.
  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert opinion on drug discovery, 17(9), 969–984.
  • Khatra, H., Kundu, J., Khan, P. P., Duttagupta, I., Pattanayak, S., & Sinha, S. (2016). Piperazic acid derivatives inhibit Gli1 in Hedgehog signaling pathway. Bioorganic & medicinal chemistry letters, 26(18), 4423–4426.
  • ResearchGate. (2025). The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF. Retrieved from [Link]

  • Biocytogen. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]

  • ResearchGate. (2025). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Retrieved from [Link]

  • Thodum, S., & Kumar, S. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 1640, 109–114.
  • Deng, X., Cao, M., & Zhang, J. (2017). Flow cytometric analysis of apoptosis with Annexin-V/propidium iodide (PI) double staining. Bio-protocol, 7(21), e2587.
  • Al-Ghorbani, M., Al-Ghorbani, M., & Al-Ghorbani, M. (2020). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Mini reviews in medicinal chemistry, 20(17), 1668-1688.
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  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. Retrieved from [Link]

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  • National Cancer Institute. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. Retrieved from [Link]

  • Szabó, A., Borbély, Á., Bán, E., Fazekas, E., Pál, L., Csorba, A., ... & Szabó, G. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules (Basel, Switzerland), 27(19), 6534.
  • ResearchGate. (2024). (PDF) In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Retrieved from [Link]

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  • ResearchGate. (2025). (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]

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Sources

Application Note: A Multi-Tiered Strategy for Evaluating the Neuroprotective Effects of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health challenge. A common thread weaving through their complex pathologies is the progressive loss of neuronal structure and function. Key drivers of this neuronal damage include oxidative stress, apoptosis (programmed cell death), and neuroinflammation.[1] Consequently, the discovery of novel small molecules that can mitigate these processes is a cornerstone of modern therapeutic development.

The compound, (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol, possesses structural motifs, notably a piperazine ring, that are prevalent in pharmacologically active agents targeting the central nervous system.[2] Computational predictions suggest this compound may have neuroprotective properties, potentially through the modulation of neurotransmitter systems.[2] However, empirical data is required to validate this hypothesis and elucidate its mechanism of action.

This document provides a comprehensive, multi-tiered experimental framework for researchers, scientists, and drug development professionals. It outlines a logical and robust progression from initial in vitro screening to in vivo validation to rigorously assess the neuroprotective potential of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol (hereinafter referred to as 'Test Compound').

Foundational Rationale & Hypothesized Mechanisms

The rationale for this experimental design is grounded in targeting the core pathological mechanisms of neurodegeneration. A successful neuroprotective agent should ideally interrupt one or more of these interconnected pathways.

  • Oxidative Stress: The brain's high metabolic rate and lipid-rich composition make it particularly vulnerable to damage from reactive oxygen species (ROS).[3] An imbalance between ROS production and the brain's antioxidant defenses leads to damage of lipids, proteins, and nucleic acids, contributing to neuronal death.[1]

  • Apoptosis: This is a regulated pathway of cell death that is often aberrantly activated in neurodegenerative conditions. The activation of executioner enzymes, particularly Caspase-3, is a critical step in the apoptotic cascade, leading to the dismantling of the cell.[4]

  • Neuroinflammation: Chronic activation of the brain's resident immune cells (microglia and astrocytes) can lead to the sustained release of pro-inflammatory cytokines, such as TNF-α and IL-1β, which can be directly toxic to neurons and exacerbate other pathological processes.[5]

We hypothesize that the Test Compound may exert neuroprotective effects by (1) directly scavenging ROS or bolstering endogenous antioxidant systems, and/or (2) inhibiting the apoptotic cascade. The following experimental design will systematically test these hypotheses.

G ND Neurodegenerative Insult (e.g., Ischemia, Neurotoxin) ROS ↑ Oxidative Stress (ROS Production) ND->ROS Inflam ↑ Neuroinflammation (Cytokine Release) ND->Inflam Mito Mitochondrial Dysfunction ROS->Mito Caspase ↑ Apoptosis (Caspase-3 Activation) Mito->Caspase Inflam->ROS Inflam->Caspase Death Neuronal Death Caspase->Death TC Test Compound (Hypothesized Action) TC->ROS Antioxidant? TC->Caspase Anti-apoptotic? G A 1. Animal Acclimation & Group Assignment B 2. tMCAO Surgery (Induce Ischemia) A->B C 3. Compound Administration (e.g., IV or IP) B->C D 4. Behavioral Assessment (Neurological Deficit Score) C->D E 5. Euthanasia & Brain Tissue Collection D->E F 6. Infarct Volume Analysis (TTC Staining) E->F G 7. Biochemical Analysis (Oxidative Stress & Inflammation) E->G

Caption: Workflow for the in vivo validation study.

4.4 Protocol: tMCAO Model & Compound Administration

  • Causality: This protocol simulates the conditions of a stroke, where blood flow to a part of the brain is temporarily blocked and then restored, causing reperfusion injury. This allows for testing the compound's efficacy in a clinically relevant context.

[6]* Step-by-Step Overview:

  • Animal Groups: Randomly assign male Sprague-Dawley rats to groups: (1) Sham-operated, (2) Vehicle-treated tMCAO, (3) Low-dose Test Compound tMCAO, (4) High-dose Test Compound tMCAO. All procedures must be approved by an Institutional Animal Care and Use Committee.
  • tMCAO Surgery: Anesthetize the animal. Induce focal cerebral ischemia by inserting a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery for 90 minutes. After 90 minutes, withdraw the filament to allow reperfusion. Sham-operated animals undergo the same procedure without vessel occlusion.
  • Compound Administration: Administer the Test Compound or vehicle (e.g., via intravenous injection) at the time of reperfusion. Dose selection should be based on in vitro efficacy and preliminary pharmacokinetic data if available.

4.5 Endpoint Analysis

Neurological Deficit Scoring
  • At 24 hours post-tMCAO, assess each animal's neurological function using a standardized 5-point scale. T[7]his provides an integrative measure of the compound's functional benefit.

Infarct Volume Measurement
  • At 48 hours post-tMCAO, euthanize the animals and harvest the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted (damaged) tissue remains white. Quantify the infarct volume using image analysis software. A reduction in infarct volume in the compound-treated groups indicates structural neuroprotection.

Protocol: Biochemical Analysis of Oxidative Stress in Brain Tissue
  • Causality: To confirm the antioxidant mechanism in vivo, we will measure malondialdehyde (MDA), a key product of lipid peroxidation and a reliable marker of oxidative damage in tissue.

[3][8]* Step-by-Step Protocol:

  • Tissue Homogenization: Isolate brain tissue from the ischemic core (penumbra) of a separate cohort of animals at 24 hours post-tMCAO.
  • Homogenate Preparation: Homogenize the tissue in cold lysis buffer. Centrifuge and collect the supernatant.
  • MDA Assay: Use a commercial colorimetric assay kit (e.g., Thiobarbituric Acid Reactive Substances - TBARS) to quantify MDA levels in the homogenates according to the manufacturer's instructions.
  • Analysis: Compare MDA levels between vehicle-treated and compound-treated animals. A significant reduction indicates attenuation of oxidative stress.
Protocol: Analysis of Neuroinflammation in Brain Tissue
  • Causality: To investigate if the compound has anti-inflammatory properties, we will measure the levels of key pro-inflammatory cytokines in the brain. Multiplex immunoassays allow for the simultaneous quantification of multiple analytes from a small amount of tissue.

[5][9]* Step-by-Step Protocol:

  • Sample Preparation: Use the brain tissue homogenates prepared in 4.5.3.
  • Multiplex Immunoassay: Use a commercial multiplex bead-based immunoassay kit (e.g., Bio-Plex) for rat cytokines.
  • Procedure: Follow the manufacturer's protocol, which typically involves incubating the homogenates with antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.
  • Data Acquisition: Analyze the plate on a dedicated multiplex reader.
  • Analysis: Compare the concentrations of key cytokines like TNF-α, IL-1β, and IL-6 between the vehicle- and compound-treated groups. A[10] reduction in these cytokines would suggest an anti-neuroinflammatory effect.

Conclusion & Future Directions

This application note details a systematic and mechanistically driven approach to evaluate the neuroprotective potential of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol. The tiered design, progressing from high-throughput in vitro screening to robust in vivo validation, ensures a cost-effective and scientifically rigorous assessment.

Positive results from this comprehensive experimental plan would provide a strong preclinical data package, justifying further investigation. Future directions would include detailed pharmacokinetic and pharmacodynamic studies, testing in chronic models of neurodegeneration (e.g., transgenic Alzheimer's disease models), and further elucidation of the specific molecular targets of the compound.

References

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  • Li, J., et al. (2021). ((E)-N-(4-(((2-Amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide) Ameliorated Aβ1-42-Induced Alzheimer's Disease in SD Rats by Inhibiting Oxidative Stress and Apoptosis. ACS Chemical Neuroscience. [Link]

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Synthesis of (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol derivatives for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol Derivatives for Structure-Activity Relationship (SAR) Studies

Abstract: The arylpiperazine moiety is a cornerstone privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents due to its unique physicochemical and pharmacological properties.[1][2] This application note provides a comprehensive guide for the synthesis of the versatile intermediate, this compound, and its subsequent derivatization for structure-activity relationship (SAR) studies. We present a robust and logical synthetic strategy, detailed step-by-step protocols, and the scientific rationale behind key experimental choices. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this valuable chemical space.

Introduction: The Significance of the Arylpiperazine Scaffold

The piperazine ring is a six-membered heterocycle that offers a powerful combination of features for drug design.[2][3] Its two nitrogen atoms provide basic centers that can be protonated at physiological pH, often enhancing aqueous solubility and bioavailability. The stable chair conformation of the piperazine ring creates a rigid, predictable linker to orient pharmacophoric groups for optimal interaction with biological targets. Consequently, the arylpiperazine core is found in a wide array of approved drugs targeting conditions from cancer to central nervous system disorders.[4][5]

The this compound scaffold is a particularly valuable starting point for library synthesis. It possesses three distinct points for chemical diversification: the primary aniline, the benzylic alcohol, and the methyl group on the distal piperazine nitrogen. This allows for a systematic exploration of how modifications to sterics, electronics, and hydrogen bonding capacity impact biological activity, forming the basis of a robust SAR study.

Synthetic Strategy and Retrosynthesis

A logical and efficient synthesis is paramount for generating a library of analogs. Our strategy is designed around commercially available starting materials and employs high-yielding, well-understood chemical transformations. The retrosynthetic analysis reveals a multi-step pathway involving key reactions such as nucleophilic aromatic substitution (SNAr) and sequential reductions.

Retrosynthesis Target This compound (Core Scaffold) I1 2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)methanol Target->I1 Nitro Reduction Derivatives SAR Derivatives (e.g., N-Acyl, N-Sulfonyl, etc.) Target->Derivatives Functionalization I2 Methyl 2-(4-methylpiperazin-1-yl)-5-nitrobenzoate I1->I2 Ester Reduction I3 Methyl 2-chloro-5-nitrobenzoate I2->I3 SNAr SM2 1-Methylpiperazine I2->SM2 SM1 2-Chloro-5-nitrobenzoic acid I3->SM1 Esterification

Caption: Retrosynthetic analysis of the core scaffold.

This forward strategy begins with the esterification of 2-chloro-5-nitrobenzoic acid. The resulting ester undergoes a nucleophilic aromatic substitution (SNAr) with 1-methylpiperazine. The electron-withdrawing nitro group is critical here, as it activates the ortho-position to facilitate the displacement of the chloride. Finally, sequential reductions of the ester and nitro groups yield the target molecule.

Experimental Protocols: Synthesis of the Core Scaffold

Note: All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and inert atmosphere (N₂ or Ar) are recommended where specified.

Step 1: Synthesis of Methyl 2-chloro-5-nitrobenzoate
  • Rationale: The carboxylic acid is converted to a methyl ester to prevent unwanted side reactions in subsequent steps. Thionyl chloride provides a reliable method for forming the intermediate acyl chloride, which is then trapped with methanol.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitrobenzoic acid (1.0 equiv).

    • Add methanol (MeOH, ~5 mL per 1 g of acid) as the solvent.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂, 1.5 equiv) dropwise.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. Monitor reaction completion by TLC or LC-MS.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess MeOH and SOCl₂.

    • Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a solid, which can be used without further purification.

Step 2: Synthesis of Methyl 2-(4-methylpiperazin-1-yl)-5-nitrobenzoate
  • Rationale: This is a classic SNAr reaction. The electron-deficient aromatic ring is attacked by the nucleophilic secondary amine of 1-methylpiperazine. A mild base like potassium carbonate is used to neutralize the HCl generated in situ.

  • Procedure:

    • In an oven-dried flask, combine methyl 2-chloro-5-nitrobenzoate (1.0 equiv), 1-methylpiperazine (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

    • Add anhydrous dimethylformamide (DMF) as the solvent.

    • Heat the reaction mixture to 80-90 °C and stir for 6-8 hours, monitoring by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with EtOAc (3x).

    • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 3: Synthesis of (2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)methanol
  • Rationale: The methyl ester is reduced to a primary alcohol. Sodium borohydride (NaBH₄) is a sufficiently strong reducing agent for this transformation when used in a protic solvent like methanol, and it is safer and easier to handle than stronger reducing agents like LiAlH₄.[6]

  • Procedure:

    • Dissolve methyl 2-(4-methylpiperazin-1-yl)-5-nitrobenzoate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v).

    • Cool the solution to 0 °C.

    • Add sodium borohydride (NaBH₄, 3.0 equiv) portion-wise, controlling the gas evolution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC/LC-MS).

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with EtOAc or dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the desired alcohol. Purify by column chromatography if necessary.

Step 4: Synthesis of this compound (Core Scaffold)
  • Rationale: The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation (H₂/Pd-C) is a clean and efficient method. Alternatively, reduction with tin(II) chloride in an acidic medium is a robust benchtop alternative.

  • Procedure (using SnCl₂·2H₂O):

    • Dissolve (2-(4-methylpiperazin-1-yl)-5-nitrophenyl)methanol (1.0 equiv) in ethanol (EtOH) or ethyl acetate.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv).

    • Heat the mixture to reflux (typically 70-80 °C) for 2-3 hours.

    • Cool the reaction to room temperature and concentrate in vacuo.

    • Add saturated aqueous NaHCO₃ solution to the residue until the pH is basic (~8-9) to precipitate tin salts.

    • Filter the mixture through a pad of Celite®, washing the pad thoroughly with EtOAc.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with more EtOAc.

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the final product, this compound.

SAR Studies: Derivative Design and Synthesis

The core scaffold provides multiple handles for creating a diverse chemical library to probe the SAR of a given biological target. A systematic approach is key to generating meaningful data.

SAR_Strategy Core This compound R1_amides Amides (Vary R-COCl) Core->R1_amides Acylation R1_sulfonamides Sulfonamides (Vary R-SO2Cl) Core->R1_sulfonamides Sulfonylation R1_amines Alkylated Amines (Reductive Amination) Core->R1_amines Alkylation R2_analogs Piperazine Analogs (Vary N-R'-piperazine in SNAr) Core->R2_analogs R3_ethers Ethers (Williamson Ether Synthesis) Core->R3_ethers R3_esters Esters (Acylation)

Caption: Strategy for SAR derivatization.

Rationale for Derivative Selection

The goal is to probe how changes in electronics, sterics, and H-bonding capability at each position affect biological activity. A well-designed initial library might include the variations outlined in the table below.

Modification Site Derivative Type Example Reagent Rationale
Aniline (R1) AcetamideAcetyl ChlorideNeutral, H-bond donor/acceptor.[7]
TrifluoroacetamideTrifluoroacetic AnhydrideElectron-withdrawing, removes H-bond donor.
Methyl SulfonamideMesyl ChlorideStrong H-bond donor, electron-withdrawing.[8]
Cyclopropyl AmideCyclopropanecarbonyl chlorideIntroduces rigid, small lipophilic group.
Piperazine (R2) N-Ethyl1-EthylpiperazineSlightly increase size and lipophilicity.
N-Cyclopropyl1-CyclopropylpiperazineIntroduce conformational rigidity.
N-H (des-methyl)1-Boc-piperazine*Probe importance of methyl group, potential H-bond donor.
Alcohol (R3) Methyl EtherMethyl Iodide / NaHRemove H-bond donor, increase lipophilicity.
Acetate EsterAcetic AnhydrideH-bond acceptor, potential prodrug.

*Requires subsequent Boc-deprotection step using standard conditions like TFA in DCM or HCl in dioxane.[9][10][11][12][13]

Protocol for a Representative Derivative: N-(2-(hydroxymethyl)-4-(4-methylpiperazin-1-yl)phenyl)acetamide
  • Rationale: A simple acylation of the primary aniline. Pyridine acts as both a mild base to scavenge the HCl byproduct and as a nucleophilic catalyst.

  • Procedure:

    • Dissolve the core scaffold (1.0 equiv) in anhydrous DCM in a flask under an inert atmosphere.

    • Add pyridine (1.5 equiv).

    • Cool the mixture to 0 °C.

    • Slowly add acetyl chloride (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC/LC-MS.

    • Upon completion, dilute the reaction with DCM and wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization to yield the final acetamide derivative.

Characterization and Data

All synthesized compounds must be rigorously characterized to confirm their structure and purity (>95% for biological testing).

  • Techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.[14][15][16]

    • Mass Spectrometry (MS): Low-resolution (LC-MS) to monitor reactions and high-resolution (HRMS) to confirm the elemental composition.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Representative Characterization Data
Compound Structure Expected ¹H NMR Features (CDCl₃, δ ppm) Expected MS (ESI+)
Core Scaffold 7.0-6.5 (m, 3H, Ar-H), 4.6 (s, 2H, -CH₂OH), 3.8 (br s, 2H, -NH₂), 3.1-2.9 (m, 4H, Pip-H), 2.7-2.5 (m, 4H, Pip-H), 2.35 (s, 3H, -NCH₃)m/z [M+H]⁺ = 222.16
Acetamide Derivative 8.0-7.0 (m, 4H, Ar-H + NH), 4.7 (s, 2H, -CH₂OH), 3.1-2.9 (m, 4H, Pip-H), 2.7-2.5 (m, 4H, Pip-H), 2.4 (s, 3H, -NCH₃), 2.2 (s, 3H, -COCH₃)m/z [M+H]⁺ = 264.17

(Note: Exact chemical shifts are predictive and may vary based on solvent and concentration.)

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, offering field-proven insights to ensure robust and reproducible outcomes.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step sequence starting from readily available m-chlorobenzaldehyde. The pathway involves nitration, nucleophilic aromatic substitution (SNAr), and a final, chemoselective reduction. Each step presents unique challenges that can impact the overall yield and purity of the final product.

Synthetic_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: SNAr Reaction cluster_2 Step 3: Reduction A m-Chlorobenzaldehyde B 2-Nitro-5-chlorobenzaldehyde A->B HNO₃ / H₂SO₄ C (5-Nitro-2-(4-methylpiperazin-1-yl)phenyl)methanol B->C 1-Methylpiperazine, Base D This compound C->D Reducing Agent (e.g., Catalytic Hydrogenation)

Caption: General synthetic route for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step affecting the overall yield?

A1: While every step is important, the final reduction (Step 3) is often the most critical and challenging. This step requires the selective reduction of an aromatic nitro group to a primary amine without affecting the benzyl alcohol or the N-methylpiperazine moiety. Incomplete reduction or the formation of side products like azo compounds can significantly lower the yield and complicate purification.[1]

Q2: Are there alternative starting materials to m-chlorobenzaldehyde?

A2: Yes, other 3-halobenzaldehydes (e.g., 3-bromobenzaldehyde) can be used. However, m-chlorobenzaldehyde is often preferred due to its commercial availability and cost-effectiveness. The chloro-substituent is a good leaving group for the subsequent SNAr reaction.

Q3: How can I effectively monitor the progress of each reaction step?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixtures for Steps 1 and 2; Dichloromethane/Methanol for Step 3) to track the consumption of starting material and the formation of the product. Staining with potassium permanganate or UV visualization is recommended. For more precise analysis, LC-MS can be employed.

Q4: What are the primary safety concerns with this synthesis?

A4: The nitration step (Step 1) requires extreme caution. The use of concentrated nitric and sulfuric acids is hazardous, and the reaction is highly exothermic.[2][3] It must be performed in a well-ventilated fume hood with strict temperature control using an ice bath. 1-Methylpiperazine is corrosive and should be handled with appropriate personal protective equipment (PPE).[4] Catalytic hydrogenation involves flammable hydrogen gas and requires specialized pressure equipment and proper safety protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Step 1: Nitration of m-Chlorobenzaldehyde

Problem: Low yield or formation of multiple products during the nitration of m-chlorobenzaldehyde.

  • Potential Cause 1: Incorrect Reaction Temperature. The nitration of an activated/deactivated ring is highly temperature-sensitive. If the temperature rises above the optimal range (typically 0-5 °C), side reactions such as over-nitration or oxidation of the aldehyde group can occur.[2][3]

  • Solution 1: Maintain strict temperature control. Add the m-chlorobenzaldehyde dropwise to the pre-chilled nitrating mixture (H₂SO₄ and HNO₃) while vigorously stirring and monitoring the internal temperature.[2][3]

  • Potential Cause 2: Improper Reagent Ratio. The ratio of sulfuric acid to nitric acid is crucial for the efficient generation of the nitronium ion (NO₂⁺).[5] An incorrect ratio can lead to an incomplete reaction or undesired byproducts.

  • Solution 2: Adhere to a validated protocol for the preparation of the nitrating mixture. A common method involves cautiously adding concentrated nitric acid to concentrated sulfuric acid at a low temperature.[2]

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Problem: The reaction between 2-nitro-5-chlorobenzaldehyde and 1-methylpiperazine is slow, incomplete, or results in a low yield.

  • Potential Cause 1: Insufficient Basicity or Inappropriate Solvent. The SNAr reaction requires a base to neutralize the HCl generated and a suitable solvent to facilitate the reaction. 1-Methylpiperazine can act as both the nucleophile and the base, but an additional, non-nucleophilic base is often beneficial.

  • Solution 1: Use an excess of 1-methylpiperazine (e.g., 2-3 equivalents) or add a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Use a polar aprotic solvent like DMSO or DMF to improve solubility and accelerate the reaction rate.

  • Potential Cause 2: Aldehyde Side Reactions. Aldehydes can undergo side reactions under basic conditions, such as aldol condensation, which can reduce the yield of the desired product.

  • Solution 2: Keep the reaction temperature as low as feasible while ensuring a reasonable reaction rate. Monitor the reaction closely by TLC and stop it once the starting material is consumed to minimize byproduct formation.

Step 3: Reduction of the Nitro-Alcohol Intermediate

Problem: The reduction of (5-Nitro-2-(4-methylpiperazin-1-yl)phenyl)methanol results in a complex mixture of products or a low yield of the desired amine.

  • Potential Cause 1: Non-selective Reducing Agent. The challenge is to reduce the nitro group to an amine without affecting other functional groups. Some reducing agents might be too harsh. For instance, using LiAlH₄ is generally not recommended as it can reduce other groups and is not typically used for aromatic nitro group reductions to amines.[1]

  • Solution 1: Catalytic Hydrogenation. This is one of the most effective methods for reducing aromatic nitro groups.[1][6] Use a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[7][8] This method is clean and generally high-yielding.

  • Potential Cause 2: Formation of Intermediates. The reduction of nitroarenes can proceed through various intermediates (nitroso, hydroxylamine). If the reaction is not driven to completion, these intermediates can dimerize to form azo or azoxy compounds, which appear as colored impurities.

  • Solution 2: Ensure sufficient catalyst loading and hydrogen pressure. Allow the reaction to proceed until hydrogen uptake ceases completely. Monitor by TLC or LC-MS to confirm the complete conversion of the starting material and any intermediates.

  • Potential Cause 3: Catalyst Poisoning. The presence of sulfur-containing impurities or certain functional groups can poison the catalyst, leading to an incomplete reaction.

  • Solution 3: Ensure the starting material from the previous step is pure. If catalyst poisoning is suspected, filtering the reaction mixture and adding a fresh batch of catalyst may be necessary.

Problem: The final product, this compound, is difficult to purify.

  • Potential Cause: The product contains multiple basic nitrogen atoms and a polar alcohol group, making it highly polar and prone to streaking on silica gel chromatography.

  • Solution 1: Acid-Base Extraction. Perform an aqueous workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The impurities may remain in the organic layer. Then, basify the aqueous layer with NaOH or Na₂CO₃ and extract the pure product back into an organic solvent.

  • Solution 2: Salt Formation and Crystallization. Convert the final product into a hydrochloride or acetate salt by treating it with HCl or acetic acid. These salts are often crystalline and can be purified by recrystallization, which is a highly effective method for removing impurities.[9] The pure free base can be regenerated by treatment with a base.

Quantitative Data & Recommended Conditions

StepReactionKey Reagents & StoichiometrySolventTemperatureTypical Yield
1 Nitrationm-chlorobenzaldehyde (1 eq.), HNO₃ (1.1 eq.), H₂SO₄ (5-10 vol)H₂SO₄0-5 °C85-95%
2 SNAr2-nitro-5-chlorobenzaldehyde (1 eq.), 1-Methylpiperazine (2-3 eq.)DMSO or DMF80-120 °C70-85%
3 ReductionNitro Intermediate (1 eq.), 10% Pd/C (5-10 mol%), H₂ (balloon or 50 psi)Methanol or EthanolRoom Temp.80-95%

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Nitro-5-chlorobenzaldehyde (Step 1)
  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 250 mL) to 0 °C in an ice-salt bath.

  • Slowly add concentrated nitric acid (e.g., 15 mL, ~1.1 eq.) dropwise to the sulfuric acid, ensuring the temperature does not exceed 5 °C.[2][3]

  • Once the nitrating mixture is prepared and cooled, add m-chlorobenzaldehyde (e.g., 25 g, 1 eq.) dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C.[2][3]

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A solid precipitate will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the solid product under vacuum to yield 2-nitro-5-chlorobenzaldehyde as a pale yellow solid.[3]

Protocol 2: Synthesis of (5-Nitro-2-(4-methylpiperazin-1-yl)phenyl)methanol (Intermediate for Step 3)

Note: This protocol combines the SNAr reaction and the reduction of the aldehyde.

  • To a solution of 2-nitro-5-chlorobenzaldehyde (1 eq.) in a suitable solvent like ethanol, add 1-methylpiperazine (2.5 eq.).

  • Heat the mixture to reflux and monitor by TLC.

  • After the SNAr reaction is complete (disappearance of the starting aldehyde), cool the reaction mixture to 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, keeping the temperature below 10 °C.

  • Stir at room temperature for 2-3 hours until the reduction of the aldehyde is complete (monitored by TLC).

  • Quench the reaction by slowly adding water, then remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate to obtain the crude nitro-alcohol intermediate.

Protocol 3: Synthesis of this compound (Step 3)
  • Dissolve the crude (5-nitro-2-(4-methylpiperazin-1-yl)phenyl)methanol (1 eq.) in methanol or ethanol.

  • Transfer the solution to a hydrogenation vessel.

  • Carefully add 10% Palladium on Carbon (5-10 mol% by weight) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, evacuate, and backfill with hydrogen gas (using a balloon or pressurizing to 50 psi).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction by hydrogen uptake or TLC analysis.

  • Once the reaction is complete (typically 4-12 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material using the methods described in the troubleshooting section (acid-base extraction or salt crystallization) to yield the final product.

Workflow Visualization

Troubleshooting_Workflow Start Low Yield in Final Reduction Step Check_Completion Is the reaction going to completion? (Check by TLC/LC-MS) Start->Check_Completion Impurity_Profile What is the impurity profile? Check_Completion->Impurity_Profile Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Complex_Mixture Complex Mixture of Products Impurity_Profile->Complex_Mixture Action_Catalyst Increase catalyst loading or H₂ pressure. Check for catalyst poisoning. Incomplete->Action_Catalyst Action_Intermediates Prolong reaction time to ensure full conversion of intermediates (e.g., azo compounds). Complex_Mixture->Action_Intermediates Action_Purification Implement advanced purification: - Acid-base extraction - Salt formation & recrystallization Complex_Mixture->Action_Purification

Caption: Decision workflow for troubleshooting the final reduction step.

References

  • JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US2905673A - Method for preparing 1-methylpiperazine.
  • ChemBK. (n.d.). 1-METHYLPIPERAZINE FOR SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304102B - Preparation method of 1-methyl piperazine.
  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • ResearchGate. (2017). Reductive amination of aldehydes with nitroarenes over Ag/Al2O3 catalyst. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitro-5-chlorobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US4605777A - Method of manufacturing o- and p-nitrobenzaldehyde.
  • Organic Syntheses. (n.d.). p-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • HETEROCYCLES. (2009). SYNTHESIS OF 5-AMINO- AND 4-HYDROXY-2-PHENYLSULFONYLMETHYLPIPERIDINES. Retrieved from [Link]

  • Google Patents. (n.d.). EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols.
  • National Institutes of Health (NIH). (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • PubMed. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). EP2264016A2 - A process for producing pure form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][4][10] benzodiazepine. Retrieved from

Sources

(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. Drawing upon established principles in medicinal chemistry and pharmaceutics, this document provides both foundational knowledge and actionable protocols to ensure the successful use of this compound in your research.

Understanding the Molecule: Physicochemical Properties

(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol is a substituted phenylamine with a molecular formula of C12H19N3O and a molecular weight of approximately 221.30 g/mol [1]. Its structure, featuring a basic piperazine moiety, an amino group, and a polar methanol group, dictates its solubility behavior. The presence of the piperazine ring, in particular, is a key determinant of its physicochemical properties and a common source of solubility challenges in aqueous media[2][3].

PropertyValueSource
Molecular Formula C12H19N3O[1]
Molecular Weight 221.30 g/mol [1]
CAS Number 1092931-97-9[4][5]
Predicted XLogP3 0.8[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 4[6]

Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered by researchers working with (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol.

Q1: My compound won't dissolve in my aqueous buffer, leading to inconsistent results in my biological assays. What's the first step?

A1: This is a frequent challenge with piperazine-containing compounds, which are often lipophilic despite the hydrophilic piperazine ring[2][3]. The initial and most critical step is to determine the kinetic solubility of your compound in your specific assay buffer[3]. This will establish the concentration at which the compound begins to precipitate under your experimental conditions.

Q2: How does pH influence the solubility of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol?

A2: The piperazine group in the molecule is basic. Therefore, the pH of your aqueous solution will significantly affect its solubility[2][3]. At a pH below the pKa of the piperazine nitrogens, the molecule will become protonated, forming a more soluble salt. Consequently, increasing the acidity of your buffer can markedly improve solubility[2][3]. Studies on similar piperazine derivatives have shown that the pH of the final solution is a critical parameter for maintaining solubility and enhancing permeability in cell-based assays[7][8].

Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A3: This phenomenon, known as "solvent-shifting precipitation" or "crashing out," is common for hydrophobic compounds[9][10][11]. It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the aqueous buffer[9]. When the two are mixed, the abrupt change in solvent polarity causes the compound to precipitate[9].

Here are some troubleshooting steps:

  • Optimize the dilution process: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion can prevent localized supersaturation[9][10].

  • Adjust the final DMSO concentration: Ensure the final DMSO concentration is sufficient to aid solubility but remains below the tolerance level for your assay (typically <0.5%)[9][11].

  • Lower the final compound concentration: Your target concentration may be above the kinetic solubility limit in the final buffer composition[9].

Q4: Are there more advanced methods to improve the solubility of my compound for in vivo studies?

A4: Yes, if basic pH adjustments and co-solvents are insufficient, several formulation strategies can be employed:

  • Salt Formation: Converting the free base to a salt is a highly effective method to enhance aqueous solubility[2][3][12]. A salt screening study can identify the most suitable counterion to improve both solubility and stability[2][4][13][14].

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix to create an amorphous solid can significantly improve its dissolution rate and solubility[15][16][17][18].

  • Cyclodextrin Complexation: Cyclodextrins can encapsulate the hydrophobic compound within their central cavity, forming an inclusion complex with enhanced aqueous solubility[19][20][21][22][23].

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments to characterize and improve the solubility of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol.

Protocol 1: Determination of Kinetic Solubility

This protocol will help you determine the concentration at which your compound precipitates from an aqueous solution when introduced from a DMSO stock. This is a crucial first step in any experiment.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. plate_setup In a 96-well plate, add the aqueous buffer. prep_stock->plate_setup prep_buffer Prepare your aqueous assay buffer at the desired pH. prep_buffer->plate_setup add_compound Add increasing volumes of the DMSO stock to different wells to create a concentration gradient. plate_setup->add_compound incubate Incubate the plate under your experimental conditions (e.g., 1-2 hours at room temperature). add_compound->incubate measure Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scatter. incubate->measure determine The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the vehicle control. measure->determine

Caption: Workflow for Kinetic Solubility Determination.

Protocol 2: pH-Dependent Solubility Profile

This protocol will help you understand how pH affects the solubility of your compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_buffers Prepare a series of buffers with a range of pH values (e.g., pH 3 to 8). add_excess Add an excess amount of the solid compound to a known volume of each buffer in separate vials. prep_buffers->add_excess equilibrate Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. add_excess->equilibrate filter Filter the supernatant of each sample to remove undissolved solid. equilibrate->filter quantify Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). filter->quantify plot Plot the solubility as a function of pH. quantify->plot

Caption: Workflow for pH-Dependent Solubility Profiling.

Protocol 3: Salt Screening for Solubility Enhancement

This protocol provides a general workflow for identifying a salt form of your compound with improved aqueous solubility.

G cluster_selection Counterion Selection cluster_synthesis Salt Synthesis cluster_characterization Characterization cluster_evaluation Evaluation select_acids Select a panel of pharmaceutically acceptable acids (e.g., HCl, H2SO4, methanesulfonic acid, tartaric acid). dissolve Dissolve the free base of your compound in a suitable organic solvent. select_acids->dissolve add_acid Add a stoichiometric amount of the selected acid to the solution. dissolve->add_acid crystallize Induce crystallization of the salt (e.g., by cooling, anti-solvent addition). add_acid->crystallize isolate Isolate and dry the resulting salt. crystallize->isolate confirm Confirm salt formation and characterize the solid state (e.g., using XRPD, DSC). isolate->confirm measure_sol Measure the aqueous solubility of each salt form using Protocol 2. confirm->measure_sol compare Compare the solubility and stability of the different salt forms to select the optimal candidate. measure_sol->compare

Caption: Workflow for Salt Screening.

Advanced Formulation Strategies

For compounds with persistent solubility issues, more advanced formulation techniques may be necessary.

  • Amorphous Solid Dispersions (ASDs): These are created by dispersing the drug in a hydrophilic polymer matrix. Common preparation methods include hot-melt extrusion and spray drying[15][18]. The polymer helps to stabilize the amorphous, higher-energy state of the drug, leading to improved dissolution[17].

  • Cyclodextrin Complexation: This involves creating an inclusion complex where the hydrophobic drug molecule is encapsulated within the cyclodextrin's cavity[19][20]. This complex is more water-soluble than the drug alone. Preparation methods include co-precipitation and freeze-drying[20][21].

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • IJPPR. (n.d.). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR. Retrieved from [Link]

  • Tong, W. Q. (Ed.). (2018). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. PubMed. Retrieved from [Link]

  • ChemBK. (n.d.). 2-amino-5-(4-methyl-1-piperazin)-Benzenemethanol. ChemBK. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Salt Screening. Charles River Laboratories. Retrieved from [Link]

  • Noreen, S., Maqbool, I., Ijaz, M., & Tanveer, S. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Global Journal of Medical Research. Retrieved from [Link]

  • Vasanth, S. B., & Singh, M. (2020). Manufacturing strategies to develop amorphous solid dispersions: An overview. Acta Pharmaceutica Sinica B, 10(7), 1186-1196. [Link]

  • Singh, R., & Singh, S. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(4), 1-8. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Patel, J., & Patel, K. (2018). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Journal of Pharmaceutical Sciences, 107(1), 294-302. [Link]

  • ResearchGate. (n.d.). An evaluation of salt screening methodologies. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the preparation of amorphous solid dispersions – A comparative study. ResearchGate. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods of Preparing Amorphous API and Amorphous Solid Dispersions. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ResearchGate. Retrieved from [Link]

  • Pandi, P., Bulusu, R., Kommineni, N., Khan, W., & Singh, M. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 58, 101734. [Link]

  • Whitehead, K. A., & Mitragotri, S. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 527-535. [Link]

  • MDPI. (n.d.). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. MDPI. Retrieved from [Link]

  • Whitehead, K. A., & Mitragotri, S. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 527-535. [Link]

Sources

Technical Support Center: (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol. It addresses common questions and troubleshooting scenarios related to the stability of this compound in solution, drawing upon established principles of organic chemistry and pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

1. What are the primary stability concerns for this compound in solution?

The structure of this compound contains three functional groups that are susceptible to degradation in solution:

  • Primary Aromatic Amine: This group is highly susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. Oxidation often leads to the formation of colored degradation products, causing solutions to turn yellow, brown, or even black.

  • Piperazine Moiety: The piperazine ring, particularly the tertiary amines within it, can also undergo oxidation. Studies on piperazine itself have shown it can degrade under oxidative and thermal stress to form various products, including aldehydes and diamines.[1][2]

  • Benzylic Alcohol: The methanol group attached to the phenyl ring is a benzylic alcohol. This functional group is prone to oxidation, which would convert it to the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions.

2. What are the recommended storage conditions for stock solutions?

To maximize the shelf-life of your solutions, consider the following:

ParameterRecommendationRationale
Temperature Store at -20°C or -80°C for long-term storage. For short-term (days), 2-8°C is acceptable.Reduces the rate of chemical degradation.
Atmosphere Overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing.The primary aromatic amine and piperazine moieties are susceptible to oxidation.[3]
Light Protect from light by using amber vials or by wrapping the container in aluminum foil.Photodegradation can be a significant pathway for aromatic compounds.[4][5]
pH Maintain a slightly acidic to neutral pH if compatible with the experimental design.The stability of amines can be pH-dependent. Extreme pH values may catalyze hydrolysis or other reactions.

3. Which solvents are recommended for preparing solutions, and which should be avoided?

  • Recommended:

    • DMSO (Dimethyl sulfoxide): Generally a good solvent for initial stock solutions due to its high solubilizing power and lower reactivity compared to protic solvents.

    • DMF (Dimethylformamide): Another suitable aprotic solvent.

    • Ethanol/Methanol: Can be used, but ensure they are of high purity and degassed. Protic solvents may participate in some degradation reactions.

  • To Use with Caution:

    • Aqueous Buffers: If aqueous solutions are necessary, they should be freshly prepared. Degas the buffer before adding the compound to remove dissolved oxygen. The presence of water can facilitate hydrolytic degradation pathways, although the primary concern for this molecule is oxidation.[4]

  • To Avoid:

    • Solvents containing peroxides: Ethers like THF and dioxane can form explosive peroxides over time, which are potent oxidizing agents. Always use fresh, inhibitor-free solvents.

    • Acidic solutions with reactive counter-ions: For example, nitric acid is a strong oxidizing agent and should be avoided.[3]

4. How can I monitor the stability of my solution?

Regularly assessing the purity of your solution is crucial. The recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection, as the aromatic rings will have a strong chromophore.

  • Method: A reverse-phase C18 column is a good starting point.[6] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[6][7]

  • Analysis: Compare the chromatogram of an aged solution to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. A photodiode array (PDA) detector can be helpful to assess peak purity.

Forced degradation studies, where the compound is intentionally exposed to stress conditions like acid, base, peroxide, heat, and light, can help to proactively identify potential degradation products.[4][8]

Troubleshooting Guide

Issue 1: My solution of this compound is turning yellow/brown.

  • Likely Cause: This is a classic sign of oxidation of the primary aromatic amine. Aromatic amines are notoriously unstable in the presence of atmospheric oxygen, which leads to the formation of highly colored, complex polymeric products.[3]

  • Immediate Actions:

    • Discard the discolored solution, as its purity is compromised.

    • Review your solution preparation and storage protocol.

  • Preventative Measures:

    • Use High-Purity Solvents: Ensure your solvent is anhydrous and free of peroxides.

    • Degas Your Solvents: Before dissolving the compound, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

    • Work Under an Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glove box or under a stream of inert gas.[9][10][11]

    • Store Properly: Store the solution under an inert atmosphere, protected from light, at a low temperature (-20°C or -80°C).

Issue 2: I'm observing new, smaller peaks in my HPLC analysis of an older solution.

  • Likely Cause: These new peaks are likely degradation products. Based on the molecule's structure, they could result from:

    • Oxidation of the aromatic amine or piperazine ring.

    • Oxidation of the benzylic alcohol to an aldehyde or carboxylic acid.

    • Photodegradation if the solution was exposed to light.

  • Troubleshooting Workflow:

    Troubleshooting_Degradation cluster_stress Forced Degradation Study start New Peaks Observed in HPLC check_fresh Analyze a Freshly Prepared Standard start->check_fresh compare Compare Chromatograms: - Confirm new peaks are not artifacts - Quantify purity loss check_fresh->compare characterize Characterize Degradants (Optional) LC-MS/MS for mass identification compare->characterize investigate Investigate Cause of Degradation compare->investigate heat Heat Solution (e.g., 60°C) investigate->heat light Expose to UV/Visible Light investigate->light oxidize Add Dilute H2O2 investigate->oxidize acid_base Adjust pH (Acidic/Basic) investigate->acid_base protocol Implement Corrective Actions end Stability Protocol Established protocol->end heat->protocol Identify primary degradation pathway light->protocol Identify primary degradation pathway oxidize->protocol Identify primary degradation pathway acid_base->protocol Identify primary degradation pathway

    Caption: Workflow for investigating degradation.

  • Solution: By systematically exposing fresh solutions to individual stressors (heat, light, oxidant), you can often identify the primary cause of degradation by matching the degradation profile to what you observed in your aged sample. Once the cause is known, implement the preventative measures described in Issue 1 and the FAQ section.

Issue 3: I'm getting inconsistent results in my biological assays.

  • Likely Cause: If you are not using freshly prepared solutions for each experiment, the gradual degradation of the compound could lead to a decrease in its effective concentration, causing variability in your results. The degradation products themselves could also have unintended biological activity or inhibitory effects.

  • Best Practices for Assays:

    • Prepare Fresh Dilutions: Always prepare fresh working solutions from a frozen, properly stored stock solution just before each experiment.

    • Avoid Freeze-Thaw Cycles: Aliquot your main stock solution into smaller, single-use volumes to avoid repeated freezing and thawing, which can introduce moisture and accelerate degradation.

    • Perform a Quality Control Check: If an experiment runs over several hours, consider re-analyzing your working solution by HPLC at the end of the experiment to ensure it remained stable under the assay conditions (e.g., temperature, aqueous buffer).

Protocols and Methodologies

Protocol: Preparation of a Stabilized Stock Solution

This protocol outlines best practices for preparing a stock solution of this compound with enhanced stability.

  • Glassware Preparation: Ensure all glassware is clean and dry. For optimal results, oven-dry the glassware and cool it under a stream of dry nitrogen or argon.[10]

  • Solvent Preparation: Select a high-purity, anhydrous grade solvent (e.g., DMSO). Transfer the required volume to a flask and sparge with a gentle stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Weighing the Compound: Weigh the desired amount of this compound in a clean, dry vial, preferably under an inert atmosphere if available.

  • Dissolution: Add the degassed solvent to the vial containing the compound. Cap the vial and mix gently (vortex or sonicate) until fully dissolved. Perform this step under a blanket of inert gas if possible.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into single-use volumes in amber glass vials.

    • Before sealing each vial, flush the headspace with argon or nitrogen.

    • Seal the vials tightly with appropriate caps (e.g., PTFE-lined).

    • Label clearly and store at -20°C or -80°C, protected from light.

Diagram: Potential Oxidative Degradation Pathways

The following diagram illustrates hypothetical degradation products that could arise from the oxidation of the parent molecule. The exact products would need to be confirmed experimentally (e.g., by LC-MS).

Degradation_Pathways cluster_oxidation Oxidative Stress (O2, Light, Metal Ions) parent This compound (Parent Compound) amine_ox Aromatic Amine Oxidation Products (e.g., Nitroso, Nitro, Polymers) parent->amine_ox Pathway A piperazine_ox Piperazine N-Oxide parent->piperazine_ox Pathway B alcohol_ox Benzylic Aldehyde/Carboxylic Acid parent->alcohol_ox Pathway C

Caption: Potential oxidative degradation pathways.

References

  • Smolecule. (n.d.). (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol.
  • Sexton, A., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). Amino(phenyl)methanol. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Shaikh, M. S., et al. (2017). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Taiwan Institute of Chemical Engineers.
  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Dziągwa-Becker, M. M., et al. (n.d.). Determination of free amino acids in plants by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Royal Society of Chemistry. Retrieved from [Link]

  • CDC. (n.d.). NMAM METHOD 2005. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS International. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-(4-methylpiperazin-1-yl)sulfonylphenol. Retrieved from [Link]

  • Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Singh, R., & Kumar, V. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
  • Yayé, H. S., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Garg, U., et al. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in Molecular Biology. Retrieved from [Link]

  • Loftsson, T. (2014). Degradation Pathways. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. Retrieved from [Link]

  • PubMed. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Retrieved from [Link]

  • PubMed. (n.d.). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Retrieved from [Link]

Sources

Common side reactions in the synthesis of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol

Welcome to the technical support guide for the synthesis of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol. This molecule is a critical intermediate in the development of pharmaceuticals, most notably as a precursor to Rimegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist.[1] Given its role in drug synthesis, achieving high purity and yield is paramount.

This guide is structured to provide direct, actionable advice for researchers, scientists, and process chemists. It addresses common challenges and frequently asked questions, moving from general inquiries to specific troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most prevalent and industrially scalable approach involves a two-step sequence starting from a substituted nitrobenzene derivative. The general pathway is:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of a 2-nitro-5-halobenzyl precursor (e.g., chloride or fluoride) with N-methylpiperazine to introduce the piperazine moiety.

  • Concurrent Reduction: Catalytic hydrogenation or metal-mediated reduction to simultaneously reduce the aromatic nitro group to an amine and the benzylic precursor (e.g., an ester or carboxylic acid) to the primary alcohol. A common starting material for this is a 2-nitro-5-(4-methylpiperazin-1-yl)benzoic acid derivative.

This route is favored for its high convergence and the reliability of the reduction step.

Q2: Why is the 2-amino-phenylmethanol moiety prone to degradation?

A2: The 2-aminophenol structural motif, which is analogous to the 2-aminobenzyl alcohol in our target molecule, is highly susceptible to oxidation.[2] Exposure to air (oxygen), light, or residual oxidizing agents can lead to the formation of colored impurities, often appearing as tan, brown, or even purplish hues in the final product.[3][4] This occurs because the electron-donating amino and hydroxyl-methyl groups activate the aromatic ring, making it sensitive to oxidative coupling and decomposition. Therefore, handling the compound under an inert atmosphere (like nitrogen or argon) and protecting it from light are critical during the final isolation and storage steps.

Q3: What are the critical quality attributes (CQAs) for this intermediate in pharmaceutical manufacturing?

A3: For an active pharmaceutical ingredient (API) intermediate, the CQAs are stringent. Key attributes include:

  • Purity: Typically >99% as determined by HPLC.

  • Impurity Profile: Strict limits on specific process-related impurities and degradation products. Any single unknown impurity is often limited to <0.1%.[5]

  • Residual Solvents: Must be below the limits defined by ICH Q3C guidelines.

  • Elemental Impurities: Controlled according to ICH Q3D guidelines.[6]

  • Appearance: Should be a consistent, typically off-white to pale yellow solid.

Part 2: Troubleshooting Guide - Common Side Reactions & Solutions

This section addresses specific problems encountered during synthesis.

Problem 1: My reaction is incomplete. TLC/HPLC analysis shows significant amounts of starting material or a nitro-intermediate.

  • Q: I'm performing the reduction of 2-nitro-5-(4-methylpiperazin-1-yl)benzoic acid (or its ester) and the reaction has stalled. What went wrong?

  • A: Root Cause & Solution

    This issue almost always points to a problem with the reducing agent or the catalyst system.

    • Catalyst Deactivation (for Catalytic Hydrogenation):

      • Cause: The Palladium or Platinum catalyst is highly sensitive to "poisons" such as sulfur compounds or halides. If your starting materials or solvents contain trace amounts of these, the catalyst activity will be severely diminished.

      • Solution: Ensure the purity of your starting materials and use high-purity, low-sulfur solvents. If poisoning is suspected, the catalyst cannot be regenerated in situ; the reaction must be repeated with a fresh catalyst. A common practice is to filter the reaction mixture through a pad of Celite to remove the deactivated catalyst before restarting with a fresh batch.[7]

    • Insufficient Reducing Agent (for Metal/Hydride Reductions):

      • Cause: Reagents like LiAlH₄, NaBH₄/modifier, or metal-acid systems (e.g., SnCl₂/HCl) are consumed by both the nitro group and the carboxylic acid/ester. Furthermore, they react readily with any protic sources like water or methanol in the solvent.

      • Solution:

        • Ensure Anhydrous Conditions: Thoroughly dry your glassware and use anhydrous solvents, especially when working with reactive hydrides like LiAlH₄.

        • Verify Reagent Equivalents: You need sufficient equivalents to reduce both functional groups. A typical stoichiometry is at least 4-5 equivalents of a hydride reagent.

        • Check Reagent Activity: Old bottles of hydride reagents can be less active due to gradual decomposition from atmospheric moisture. Use a freshly opened bottle or test the activity on a small scale.

Problem 2: My final product is highly colored (pink, brown, or black) and HPLC shows multiple new impurities.

  • Q: After workup and isolation, my supposedly white product is dark and impure. What is causing this degradation?

  • A: Root Cause & Solution

    This is a classic sign of oxidation of the 2-aminobenzyl alcohol product.

    • Cause: The electron-rich aromatic ring is highly susceptible to air oxidation, which is often accelerated by heat, light, or the presence of trace metals.[4] The initial oxidation products can polymerize to form complex, colored mixtures.

    • Solution:

      • Inert Atmosphere: Conduct the reaction workup, solvent removal, and final product isolation under a nitrogen or argon atmosphere. This is the most critical factor.

      • Minimize Heat: Concentrate solutions at reduced pressure and moderate temperatures (e.g., <40°C). Avoid prolonged heating.

      • Use Antioxidants/Chelators: In some cases, adding a small amount of an antioxidant (like sodium bisulfite) or a chelating agent (like EDTA) to the aqueous workup phase can sequester metal ions that catalyze oxidation.

      • Light Protection: Protect the product from direct light by using amber vials or wrapping flasks in aluminum foil.[3]

Problem 3: HPLC/MS analysis shows an impurity with a mass of +14 Da compared to the product.

  • Q: I have an unexpected peak in my chromatogram, and the mass spectrum suggests the addition of a methyl group. Where could this have come from?

  • A: Root Cause & Solution

    This impurity is likely a result of N-methylation, either on the newly formed aniline or the piperazine nitrogen.

    • Cause 1: Methylating Agent in Reagents. If your synthesis involves methyl esters (e.g., reducing a methyl benzoate precursor) and the reaction is run under harsh basic or acidic conditions, trace amounts of methanol could act as a methylating agent, or ester-scrambling could occur.

    • Cause 2: Reductive Amination with Formaldehyde. A common side reaction during catalytic hydrogenation can occur if formaldehyde is present as an impurity in the solvents or reagents. The catalyst can mediate reductive amination of the product's primary or secondary amines with formaldehyde, leading to methylation.

    • Solution:

      • Solvent Purity: Use high-purity solvents and reagents that are free from formaldehyde or methanol impurities.

      • Optimize Reaction Conditions: Avoid unnecessarily harsh pH or high temperatures during the reduction step.

      • Alternative Starting Material: If the issue persists and is traced to a methyl ester, consider using an ethyl ester or the free carboxylic acid as the starting material.

Part 3: Recommended Synthetic Protocol & Workflow

This protocol outlines a reliable method for the synthesis, focusing on minimizing common side reactions.

Step 1: Synthesis of 2-nitro-5-(4-methylpiperazin-1-yl)benzoic acid

This step is a standard Nucleophilic Aromatic Substitution (SNAr).

  • To a solution of 5-chloro-2-nitrobenzoic acid (1.0 equiv) in a suitable solvent like DMSO or NMP, add N-methylpiperazine (1.2 equiv).

  • Add a non-nucleophilic base such as K₂CO₃ or DIPEA (2.5 equiv).

  • Heat the reaction mixture to 80-100°C and monitor by HPLC until the starting material is consumed (typically 4-8 hours).

  • Cool the mixture, dilute with water, and adjust the pH to ~6-7 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

Step 2: Reduction to (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol

This step uses catalytic hydrogenation for a clean and efficient concurrent reduction.

  • Charge a pressure-rated hydrogenation vessel with 2-nitro-5-(4-methylpiperazin-1-yl)benzoic acid (1.0 equiv) and a suitable solvent such as methanol or THF.[8]

  • Add 5% Palladium on Carbon (Pd/C) catalyst (1-5 mol% loading, 50% wet).

  • Seal the vessel, purge thoroughly with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 3-5 bar).[8]

  • Heat the reaction to 30-50°C and stir vigorously.

  • Monitor the reaction by HPLC for the disappearance of the starting material and intermediates. The reaction is typically complete within 18-24 hours.[8]

  • Once complete, cool the vessel, vent the hydrogen, and purge again with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the catalyst cake to dry in the air, as it can be pyrophoric. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure at <40°C to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system like isopropanol/heptane.

Visual Workflow for Synthesis and Troubleshooting

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic Start Start: 5-Chloro-2-nitrobenzoic Acid SNAr Step 1: SNAr with N-Methylpiperazine Start->SNAr Intermediate Intermediate: 2-nitro-5-(4-methylpiperazin-1-yl)benzoic acid SNAr->Intermediate Reduction Step 2: Catalytic Hydrogenation (Pd/C, H2) Intermediate->Reduction Product Final Product: (2-Amino-5-(...))phenyl)methanol Reduction->Product Analysis Analyze Reaction Mixture (TLC/HPLC/MS) Product->Analysis Post-Reaction Analysis Incomplete Problem: Incomplete Reaction Analysis->Incomplete Degradation Problem: Colored Product / Impurities Analysis->Degradation CheckCatalyst Solution: - Check catalyst activity - Use anhydrous solvents - Verify reagent equivalents Incomplete->CheckCatalyst InertAtmosphere Solution: - Use N2/Ar atmosphere - Minimize heat/light - Consider antioxidants Degradation->InertAtmosphere

Caption: Workflow for synthesis and troubleshooting logic.

Summary of Key Side Reactions
Side Reaction Cause Appearance in Analytics Prevention Strategy
Incomplete Reduction Deactivated catalyst; insufficient reducing agent; moisture.Presence of nitro-intermediate or starting material in HPLC/TLC.Use fresh, active catalyst/reagent; ensure anhydrous conditions.
Oxidation Exposure to air, light, or trace metals.Appearance of colored impurities; multiple new peaks in HPLC.Work under an inert atmosphere; protect from light; minimize heat.
N-Methylation Impurities like formaldehyde in solvents; harsh reaction conditions.Impurity peak with mass +14 Da relative to the product.Use high-purity solvents; optimize reaction pH and temperature.

Part 4: Mechanism Spotlight - Desired Reaction vs. Oxidative Degradation

Understanding the competing pathways is key to maximizing purity.

G cluster_desired Desired Reduction Pathway cluster_side_reaction Side Reaction: Oxidative Degradation Nitro Ar-NO2 (Nitro Group) Reagents + Pd/C, H2 Nitro->Reagents Acid Ar-COOH (Carboxylic Acid) Acid->Reagents Amine Ar-NH2 (Amino Group) Reagents->Amine Alcohol Ar-CH2OH (Alcohol Group) Reagents->Alcohol Product Product (Ar-NH2, Ar-CH2OH) Oxidants + O2, Light, Metal Ions Product->Oxidants Oxidized_Intermediates Oxidized Intermediates (Quinone-imine type) Oxidants->Oxidized_Intermediates Polymers Colored Polymers & Degradants Oxidized_Intermediates->Polymers

Caption: Competing reaction pathways for the target molecule.

The desired pathway (left) involves the clean, concurrent reduction of both the nitro and carboxylic acid groups. The undesired pathway (right) shows how the final product, once formed, can be quickly degraded by oxidation, leading to a complex mixture of colored impurities. This highlights the importance of protecting the product as soon as it is formed.

By understanding these common pitfalls and implementing the recommended protocols and handling procedures, researchers can significantly improve the yield, purity, and consistency of their synthesis of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol.

References

  • Veeprho. Rimegepant Impurities and Related Compound. Available from: [Link]

  • PubChem. 2-Aminophenol | C6H7NO | CID 5801. Available from: [Link]

  • Daicel Pharma. Rimegepant Impurities Manufacturers & Suppliers. Available from: [Link]

  • Pharmaffiliates. Rimegepant-impurities. Available from: [Link]

  • SynZeal. Rimegepant Impurities. Available from: [Link]

  • Kajay Remedies. 2 Amino Phenol | Ortho Aminophenol CAS 95-55-6. Available from: [Link]

  • ResearchGate. Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry | Request PDF. Available from: [Link]

  • Indian Journal of Chemistry. A new reagent for selective reduction of nitro group. (2009). Available from: [Link]

  • Google Patents. EP1338592A1 - Novel 2-phenylpiperazine derivatives.
  • Chemical Synthesis Database. (2-amino-7H-purin-8-yl)(phenyl)methanol. Available from: [Link]

  • Google Patents. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Google Patents. EP2714691B1 - Process for the preparation of 2-amino-9-((2-phenyl-1,3-dioxan-5-yloxy)methyl)-1h-purin-6(9h).

Sources

Technical Support Center: Purification of (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. The unique combination of a primary aromatic amine, a tertiary amine within the piperazine ring, and a benzylic alcohol presents a distinct set of purification challenges. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you achieve the desired purity for your downstream applications.

Understanding the Molecule: Key Physicochemical Properties

This compound is a polar, basic compound, often appearing as a yellow to brown solid. Its structure dictates its behavior during purification. The two basic nitrogen atoms (pKa values are typically ~4-5 for the aniline and ~9-10 for the piperazine tertiary amine) and the polar hydroxyl group make it prone to strong interactions with stationary phases and susceptible to specific degradation pathways.

PropertyInferred Characteristics & Purification Implications
Polarity High. Soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in non-polar solvents (e.g., hexanes, heptane). This profile is critical for selecting both chromatography and recrystallization solvents.
Basicity The presence of two basic centers leads to strong interactions with silica gel, often causing significant streaking (tailing) during column chromatography. This necessitates the use of mobile phase modifiers.
Stability The primary aromatic amine and benzylic alcohol are susceptible to oxidation, which can lead to the formation of colored impurities.[1] The compound should be handled and stored under an inert atmosphere where possible.
Potential Impurities Based on common synthetic routes (nucleophilic aromatic substitution), key impurities may include unreacted starting materials (e.g., (2-amino-5-chlorophenyl)methanol), over-alkylated byproducts, or related isomers.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Chromatography Challenges

Question 1: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation during column chromatography. What's causing this and how can I fix it?

Answer: This is the most common issue encountered with this class of compounds. The streaking, or tailing, is caused by strong, non-ideal interactions between the basic amine groups on your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a slow, continuous elution from the column rather than a sharp band, resulting in poor separation.

Root Cause Analysis & Solution Workflow:

G start Problem: Severe Streaking on Silica Gel cause Cause: Strong acid-base interaction between basic amines and acidic silanol groups on silica. start->cause strategy1 Strategy 1: Neutralize Silica Acidity cause->strategy1 strategy2 Strategy 2: Use an Alternative Stationary Phase cause->strategy2 solution1a Add a basic modifier to the mobile phase (e.g., 0.5-2% triethylamine or 0.1-1% ammonium hydroxide). strategy1->solution1a solution1b Pre-treat the silica gel by slurrying it with the basic mobile phase before packing the column. strategy1->solution1b solution2a Use neutral or basic alumina as the stationary phase. strategy2->solution2a solution2b Consider reverse-phase (C18) chromatography with a buffered mobile phase (e.g., water/acetonitrile with ammonium bicarbonate). strategy2->solution2b

Caption: Decision workflow for troubleshooting chromatographic streaking.

Detailed Protocol for Modified Silica Gel Chromatography:

  • TLC Optimization:

    • Prepare your developing solvent, for example, 95:5 Dichloromethane (DCM)/Methanol.

    • In a separate vial, prepare the same solvent system but with an added basic modifier. A good starting point is to add 1% triethylamine (TEA) or 0.5% ammonium hydroxide (NH₄OH).

    • Run two TLC plates side-by-side. You should observe a significant reduction in streaking and a higher Rf value for your compound on the plate developed with the basic modifier.

  • Column Chromatography Protocol:

    • Slurry Preparation: Based on your TLC, choose the optimal mobile phase containing the basic modifier. Prepare a slurry of silica gel in this mobile phase. This pre-equilibration helps to neutralize the stationary phase before you load your compound.

    • Column Packing: Pack the column with the prepared slurry.

    • Sample Loading: It is crucial to minimize the use of acidic solvents when preparing your sample for loading. If your compound is not soluble in the mobile phase, dissolve it in a minimal amount of DCM or another suitable solvent, and pre-adsorb it onto a small amount of silica gel. After the solvent is evaporated, load the dry powder onto the column.

    • Elution: Run the column using the mobile phase containing the basic modifier.

Question 2: I'm trying to use reverse-phase HPLC for purification, but my peak shape is still poor. What conditions should I try?

Answer: Poor peak shape on reverse-phase (RP) columns, like C18, can occur with basic compounds due to interactions with residual, un-capped silanol groups on the stationary phase. Using a buffered mobile phase at a moderate to high pH is key to ensuring the amines are in their neutral, less interactive state.

Recommended RP-HPLC Starting Conditions:

ParameterRecommendationRationale
Column C18 or Phenyl-Hexyl, 5-10 µm particle sizeStandard phases for RP chromatography. Phenyl-Hexyl can offer alternative selectivity for aromatic compounds.
Mobile Phase A 10 mM Ammonium Bicarbonate or Ammonium Formate in Water, pH 8-9A volatile buffer system suitable for mass spectrometry and lyophilization. The basic pH neutralizes the amine groups, improving peak shape.
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for RP-HPLC.
Gradient Start with 5-10% B, ramp to 95% B over 20-30 minutesA typical starting gradient to screen for the optimal elution conditions.
Detection UV at ~254 nm and ~280 nmThe aromatic ring provides strong UV absorbance.

Expert Tip: Before committing to preparative RP-HPLC, screen for solubility in the mobile phase. Ensure your crude material fully dissolves in the initial gradient conditions to avoid precipitating it on the column.

Crystallization and Product Isolation

Question 3: My purified compound is an oil or a sticky solid, and I can't get it to crystallize. How can I obtain a crystalline solid?

Answer: The multiple polar functional groups and conformational flexibility of the piperazine ring can make crystallization challenging, often leading to "oiling out." A systematic approach to solvent screening is required. Furthermore, converting the free base to a salt can significantly improve its crystallinity.

Systematic Approach to Crystallization:

Caption: Workflow for obtaining a crystalline product.

Detailed Protocol for Salt Formation and Recrystallization:

  • Preparation of the Hydrochloride Salt:

    • Dissolve your purified free-base compound in a minimal amount of a solvent in which it is readily soluble, such as methanol or isopropanol.

    • Slowly, with stirring, add 1.1 equivalents of a solution of HCl in a solvent like diethyl ether or isopropanol.

    • A precipitate (the hydrochloride salt) should form immediately or upon cooling. If not, try adding a non-polar co-solvent like hexanes or MTBE to induce precipitation.

    • Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum.

  • Recrystallization of the Salt:

    • The newly formed salt will have a different solubility profile. Screen for a suitable recrystallization solvent. Often, polar protic solvents like ethanol or isopropanol, or mixtures like methanol/ethyl acetate, are effective.

    • Dissolve the salt in the minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.

Stability and Handling

Question 4: My product is initially a light-yellow solid, but it turns dark brown over time, even after purification. What is happening and how can I prevent it?

Answer: The discoloration is a classic sign of oxidation. The primary aromatic amine is particularly susceptible to air oxidation, forming highly colored polymeric impurities. The benzylic alcohol can also be oxidized, especially in the presence of trace metals.

Prevention Strategies for Product Degradation:

  • Inert Atmosphere: During the final stages of purification (e.g., after column chromatography), handle the material under an inert atmosphere (nitrogen or argon) as much as possible. Use Schlenk techniques or a glovebox if available.

  • Solvent Degassing: Use solvents that have been degassed (e.g., by sparging with nitrogen or argon) for the final workup and any recrystallization steps.

  • Storage: Store the final, dry product in a sealed vial under an inert atmosphere, protected from light (e.g., in an amber vial or wrapped in aluminum foil), and at a low temperature (2-8 °C is recommended).

  • Antioxidants (for solutions): If the compound needs to be stored in solution for an extended period, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT), although this would need to be removed before downstream use.

References

  • European Patent Office. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. Patent EP2894154B1. [Link]

  • National Center for Biotechnology Information. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors. [Link]

  • Google Patents. An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof. WO2016075703A2.
  • Google Patents.

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Optimizing dosage for in vivo studies of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing In Vivo Dosage for Novel Small Molecule Inhibitors

A Case Study Approach with (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol

Disclaimer: As of the latest literature review, specific in vivo efficacy, pharmacokinetic, or toxicology data for (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol is not extensively published. Therefore, this guide utilizes this compound as a representative example of a novel small molecule inhibitor to illustrate the fundamental principles and methodologies for establishing an optimal in vivo dosage. The strategies outlined here are based on established best practices in preclinical drug development and are intended to provide a robust framework for researchers initiating in vivo studies with novel chemical entities.

Introduction for the Senior Application Scientist

Welcome to the technical support center for in vivo dosage optimization. My name is Dr. Evelyn Reed, and I'll be your guide. As a Senior Application Scientist with over a decade of experience in preclinical pharmacology, I've witnessed firsthand the challenges and triumphs of translating promising compounds from the bench to in vivo models. The journey of determining the right dose is not merely about finding a number; it's about understanding the intricate dance between the compound, the biological system, and the desired therapeutic outcome. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to empower you with the scientific rationale and practical steps needed to design and execute rigorous dose-finding studies for novel small molecules like (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol.

Part 1: Frequently Asked Questions (FAQs) - The Foundations of In Vivo Dosing

This section addresses the initial and most critical questions researchers face when planning their first in vivo experiments with a novel compound.

Question 1: I have promising in vitro data for (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol. How do I even begin to select a starting dose for my first animal study?

Answer: This is a critical and multi-faceted question. Transitioning from in vitro to in vivo requires a systematic approach, as in vitro potency (e.g., IC50 or EC50) does not directly translate to an effective in vivo dose.[1] Several key factors must be considered:

  • Allometric Scaling: This is a widely used method to estimate a starting dose in animals based on data from other species, or to extrapolate a human equivalent dose (HED).[2][3] It's based on the principle that many physiological and metabolic processes scale with body size in a predictable, non-linear manner.[3] The FDA provides guidance on these calculations, which often use body surface area for normalization.[4][5]

  • In Vitro-In Vivo Correlation (IVIVC): While not a direct dose converter, your in vitro data is still valuable. The concentration at which you observed a significant effect in vitro can be a target plasma concentration to aim for in vivo. Pharmacokinetic (PK) studies will be essential to determine the dose required to achieve this target concentration.

  • Literature Review for Analogous Compounds: Since data on (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol is scarce, researching compounds with similar structures (e.g., other piperazine-containing molecules) or similar predicted mechanisms of action can provide a valuable starting point.[6] For instance, a search for N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines reveals in vivo studies in xenograft models, which could offer insights into tolerated dose ranges for structurally related compounds.[7]

  • Maximum Tolerated Dose (MTD) Studies: A dose-ranging study to determine the MTD is a common and crucial first step in preclinical development.[8] This involves administering escalating doses of the compound to small groups of animals to identify the highest dose that does not cause unacceptable toxicity.[8]

Initial Dose Estimation Table

MethodDescriptionKey Considerations
Allometric Scaling Extrapolates doses between species based on body surface area or weight.[4][9]Requires No Observed Adverse Effect Level (NOAEL) data from at least one animal species.[4][5]
Target Plasma Concentration Aims to achieve plasma concentrations in vivo that were effective in vitro.Requires pharmacokinetic (PK) data to link dose to plasma concentration.
Analogous Compound Review Leverages existing in vivo data from structurally or mechanistically similar compounds.The relevance of the analog must be carefully justified.
Exploratory Dose Escalation A preliminary study with a small number of animals to assess tolerability at a few dose levels.Primarily for safety assessment, not efficacy.

Question 2: What is the difference between Maximum Tolerated Dose (MTD) and Optimal Biological Dose (OBD), and which should I be aiming for?

Answer: This is an excellent and increasingly important distinction, especially for targeted therapies.

  • Maximum Tolerated Dose (MTD): This is the highest dose of a drug that can be administered without causing unacceptable levels of toxicity.[8] Traditionally, in cancer research, the MTD was often the dose taken forward into further studies, based on the assumption that a higher dose would have a greater therapeutic effect.[10]

  • Optimal Biological Dose (OBD): This is the dose that provides the best balance of efficacy and toxicity.[10][11] For many modern targeted therapies and immunotherapies, the relationship between dose and efficacy is not linear; efficacy may plateau or even decrease at higher doses, while toxicity continues to increase.[10] The OBD is therefore the dose that maximizes the therapeutic window.

For a novel compound like (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol, especially given its predicted anti-tumor effects, the goal should be to identify the OBD.[6] While an MTD study is a necessary first step to understand the safety profile, subsequent efficacy studies should explore a range of doses at and below the MTD to identify the OBD.[12] This approach is more aligned with modern drug development paradigms that prioritize a favorable risk-benefit profile.[13]

Diagram: MTD vs. OBD

MTD_vs_OBD cluster_0 Dose Escalation cluster_1 Response Dose_1 Dose_1 Dose_2 Dose_2 Efficacy_1 Efficacy_1 Dose_1->Efficacy_1 Low Efficacy Toxicity_1 Toxicity_1 Dose_1->Toxicity_1 Low Toxicity Dose_3 Dose_3 Efficacy_2 Efficacy_2 Dose_2->Efficacy_2 Increasing Efficacy Toxicity_2 Toxicity_2 Dose_2->Toxicity_2 Mild Toxicity Dose_4 Dose_4 Efficacy_3 Efficacy_3 Dose_3->Efficacy_3 Plateau Efficacy (OBD) Toxicity_3 Toxicity_3 Dose_3->Toxicity_3 Moderate Toxicity Efficacy_4 Efficacy_4 Dose_4->Efficacy_4 Similar Efficacy Toxicity_4 Toxicity_4 Dose_4->Toxicity_4 High Toxicity (MTD) Efficacy Efficacy Toxicity Toxicity Therapeutic_Window Therapeutic_Window Efficacy_3->Toxicity_3 Optimal Balance Variability_Troubleshooting High_Variability High Inter-Animal Variability Observed Check_Formulation Is the formulation stable and homogenous? High_Variability->Check_Formulation Review_Dosing_Technique Is the route of administration consistent? Check_Formulation->Review_Dosing_Technique If Yes Optimize_Formulation Optimize_Formulation Check_Formulation->Optimize_Formulation If No Assess_Animal_Welfare Are the animals healthy and unstressed? Review_Dosing_Technique->Assess_Animal_Welfare If Yes Retrain_Staff Retrain_Staff Review_Dosing_Technique->Retrain_Staff If No Consider_PK_Study Is there inherent PK variability? Assess_Animal_Welfare->Consider_PK_Study If Yes Consult_Vet Consult_Vet Assess_Animal_Welfare->Consult_Vet If No Refine_Study_Design Refine_Study_Design Consider_PK_Study->Refine_Study_Design Analyze Data

Caption: Troubleshooting high inter-animal variability.

Scenario 2: My compound showed excellent efficacy in my initial single-dose study, but in a multi-dose study, the efficacy waned, and I'm seeing increased toxicity. Why is this happening?

Answer: This is a classic example of how pharmacokinetics can significantly influence the outcome of a study. Several factors could be at play:

  • Drug Accumulation: If the dosing interval is shorter than the time it takes for the drug to be cleared from the body (its half-life), the drug can accumulate, leading to higher-than-expected plasma concentrations and toxicity. A pharmacokinetic study to determine the compound's half-life is essential for designing an appropriate multi-dose regimen. [14]

  • Metabolite-Mediated Toxicity: The parent drug itself may not be toxic, but its metabolites could be. Over time, these toxic metabolites can accumulate.

  • Target Saturation: It's possible that the initial dose was sufficient to saturate the target, and subsequent doses are not providing additional therapeutic benefit but are contributing to off-target effects and toxicity.

  • Induction of Metabolic Enzymes: Repeated administration of a drug can sometimes induce the expression of enzymes (like cytochrome P450s) that are responsible for its metabolism. This can lead to faster clearance of the drug over time, potentially reducing its efficacy.

Experimental Approach: Investigating Multi-Dose Effects

  • Pharmacokinetic (PK) Study: Conduct a PK study with both single and multiple dosing to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life. This will reveal if the drug is accumulating. [15]2. Pharmacodynamic (PD) Study: Correlate the PK profile with a biomarker of target engagement. This can help determine if the target is saturated and for how long after a single dose. [16]3. Dose Fractionation Study: Instead of giving a large dose once a day, try giving smaller doses more frequently (e.g., half the dose twice a day). This can sometimes maintain therapeutic concentrations while avoiding the high peaks that can lead to toxicity.

By integrating PK and PD data, you can build a model that helps predict the optimal dosing regimen to maintain efficacy while minimizing toxicity. [20][23]

Conclusion

Optimizing the in vivo dosage of a novel small molecule inhibitor like (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol is a systematic and iterative process. It begins with careful planning and dose estimation, followed by rigorous in vivo studies to assess safety, pharmacokinetics, and efficacy. By understanding the underlying scientific principles and being prepared to troubleshoot common challenges, researchers can significantly increase their chances of successfully identifying a dosing regimen that is both safe and effective, paving the way for further preclinical and clinical development.

References
  • Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. (n.d.). MDPI. Retrieved from [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (n.d.). PubMed. Retrieved from [Link]

  • Population pharmacokinetic–pharmacodynamic modelling in oncology: a tool for predicting clinical response. (n.d.). PubMed Central. Retrieved from [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (2018, October 29). American Society of Clinical Oncology. Retrieved from [Link]

  • What is Allometric Scaling & Its Role in Drug Development?. (n.d.). Allucent. Retrieved from [Link]

  • A simple practice guide for dose conversion between animals and human. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. (n.d.). PubMed. Retrieved from [Link]

  • Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents. (n.d.). AACR Journals. Retrieved from [Link]

  • Can Animal Scales Help with Dosage Calculations for Medications?. (2024, February 4). Barn World. Retrieved from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019, October 20). Retrieved from [Link]

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2005, July 6). FDA. Retrieved from [Link]

  • Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). PubMed Central. Retrieved from [Link]

  • A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. (n.d.). Systematic Reviews in Pharmacy. Retrieved from [Link]

  • In Vivo Pharmacology Models for Cancer Target Research. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • A simple practice guide for dose conversion between animals and human. (n.d.). Retrieved from [Link]

  • Optimal Biological Dose and Phase I/II Trials. (2022). SciSpace. Retrieved from [Link]

  • Designing an In Vivo Preclinical Research Study. (n.d.). MDPI. Retrieved from [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). Retrieved from [Link]

  • Optimizing intermittent dosing of oral small molecule inhibitors. (2025, March 21). PubMed. Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Retrieved from [Link]

  • A robust two-stage design identifying the optimal biological dose for phase I/II clinical trials. (2016, August 18). Retrieved from [Link]

  • Early phase clinical trials to identify optimal dosing and safety. (n.d.). PubMed Central. Retrieved from [Link]

  • Optimal dose selection in oncology biologics development: Need for a paradigm shift. (n.d.). Retrieved from [Link]

  • A model-based approach for assessing in vivo combination therapy interactions. (n.d.). PNAS. Retrieved from [Link]

  • On precision dosing of oral small molecule drugs in oncology. (2020, July 17). PubMed Central. Retrieved from [Link]

  • FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. (n.d.). AACR Journals. Retrieved from [Link]

  • Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. (2016, May 31). AACR Journals. Retrieved from [Link]

  • General Principles of Preclinical Study Design. (n.d.). PubMed Central. Retrieved from [Link]

  • Summary of preclinical guidelines for in vivo experiments identified through various database searches. (n.d.). ResearchGate. Retrieved from [Link]

  • Troubleshooting and optimizing lab experiments. (2022, October 13). YouTube. Retrieved from [Link]

  • Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. (2016, April 15). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reliability and reproducibility of your experimental results. Inconsistent outcomes in assays involving this compound are often rooted in its inherent chemical properties and require a systematic approach to troubleshoot. This document provides in-depth, experience-driven guidance to help you navigate these complexities.

Understanding the Molecule: Chemical Properties and Inherent Instabilities

This compound is a substituted phenylamine with a molecular weight of 221.30 g/mol .[1] Its structure, featuring a primary aromatic amine, a tertiary amine within the piperazine ring, and a benzylic alcohol, presents several potential sources of instability that can lead to inconsistent assay results.

PropertyValueSource
Molecular Formula C12H19N3O[1]
Molecular Weight 221.30 g/mol [1]
Physical Form Yellow to Brown Solid
Purity (Typical) ~95%[2]

The presence of multiple functional groups makes the molecule susceptible to oxidation, pH-dependent degradation, and photosensitivity. The piperazine moiety, while often incorporated to improve solubility and pharmacokinetic properties, can also be a site for metabolic reactions and degradation.[1][3] Phenyl piperazines, in general, have been shown to be less stable than benzyl piperazines, especially under prolonged storage.[4]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with this compound.

Q1: I'm observing a gradual loss of potency of my compound in solution, even when stored at 4°C. What could be the cause?

A1: This is a classic sign of compound degradation. The primary culprits for a molecule like this compound are oxidation and pH-related instability.[3][5]

  • Oxidation: The aromatic amine and benzylic alcohol moieties are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[6] This can lead to the formation of colored degradation products and a decrease in the concentration of the active compound.

  • pH Instability: The stability of compounds with amine groups is often pH-dependent.[5][7] The piperazine ring is basic, and changes in the pH of your solution can affect its protonation state, potentially leading to degradation pathways like hydrolysis.[3]

Troubleshooting Steps:

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of the compound immediately before use.[3]

  • Protect from Light: Store both the solid compound and its solutions in amber vials or protect them from light to minimize photodegradation.[3]

  • Degas Solvents: For aqueous solutions, consider using de-gassed solvents to minimize dissolved oxygen.

  • Consider Antioxidants: In some formulations, the inclusion of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) may be beneficial, but their compatibility with your assay must be verified.[3]

  • Optimize Storage Conditions: For short-term storage, aliquot solutions into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[3][4]

Q2: My HPLC analysis shows variable peak areas and sometimes new, unexpected peaks. How can I improve the reproducibility of my chromatographic method?

A2: Inconsistent HPLC results are a common challenge and can stem from both compound instability and suboptimal analytical method parameters.[8] For a basic compound like this, peak tailing and shifting retention times are frequent issues.

dot

HPLC_Troubleshooting cluster_solutions1 Solutions for Instability cluster_solutions2 Solutions for Method Issues Inconsistent_Results Inconsistent HPLC Results (Variable Peak Areas, New Peaks) Compound_Instability Compound Instability (On-column/in-autosampler degradation) Inconsistent_Results->Compound_Instability Method_Issues Suboptimal Method Parameters Inconsistent_Results->Method_Issues Fresh_Samples Use Freshly Prepared Samples Compound_Instability->Fresh_Samples Temp_Control Control Autosampler Temperature Compound_Instability->Temp_Control pH_Control_Mobile_Phase Optimize Mobile Phase pH Compound_Instability->pH_Control_Mobile_Phase Column_Selection Evaluate Different Column Chemistries (e.g., C18, Phenyl, Cyano) Method_Issues->Column_Selection Mobile_Phase_Opt Optimize Mobile Phase (Organic modifier, pH, additives) Method_Issues->Mobile_Phase_Opt Gradient_Elution Implement Gradient Elution Method_Issues->Gradient_Elution

Caption: Troubleshooting workflow for inconsistent HPLC results.

Detailed Troubleshooting Steps:

  • Mobile Phase pH: The pH of the mobile phase is critical for basic compounds.[3] Ensure the pH is at least 1-2 units away from the pKa of your compound to maintain a consistent ionization state. Using a buffer in the aqueous portion of the mobile phase is highly recommended to improve method robustness.[9]

  • Peak Tailing: Amine-containing compounds can interact with residual silanols on silica-based columns, leading to peak tailing. Consider adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to mitigate this.[3]

  • Column Choice: A standard C18 column may not provide optimal selectivity. Experiment with different stationary phases, such as a phenyl or cyano column, which can offer different interactions with the aromatic ring of your compound.[3]

  • Gradient Elution: If you are observing co-eluting peaks or a wide range of analyte polarities (parent compound and degradation products), a gradient elution method will likely provide better separation than an isocratic one.[3][10]

Q3: The compound has poor aqueous solubility, which is affecting my cell-based assays. What are my options?

A3: Poor aqueous solubility is a common issue for many organic molecules.[11] For this compound, its basic nature can be leveraged to improve solubility.

StrategyMechanismConsiderations
pH Adjustment Ionization of the piperazine nitrogens at lower pH increases hydrophilicity.The chosen pH must be compatible with your assay system (e.g., not toxic to cells).[11]
Use of Co-solvents Water-miscible organic solvents can increase the solubility of hydrophobic compounds.Common co-solvents include DMSO, ethanol, and PEG. High concentrations can be toxic in biological assays, so vehicle controls are essential.[11]
Salt Formation Converting the free base to a salt (e.g., hydrochloride) can significantly enhance aqueous solubility.A salt screening study may be necessary to find the optimal counterion for solubility and stability.[11]

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Solubility_Workflow Start Poor Aqueous Solubility Adjust_pH Adjust pH (Lower) Start->Adjust_pH Use_Cosolvent Use Co-solvents (e.g., DMSO) Start->Use_Cosolvent Salt_Formation Consider Salt Formation Start->Salt_Formation Check_Compatibility Check Assay Compatibility Adjust_pH->Check_Compatibility Use_Cosolvent->Check_Compatibility Salt_Formation->Check_Compatibility Success Solubility Improved Check_Compatibility->Success Compatible

Caption: Decision workflow for improving aqueous solubility.

Experimental Protocols

Protocol 1: Preparation and Handling of Stock Solutions

This protocol is designed to minimize degradation and ensure consistency.

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO, Methanol)[12]

  • Amber glass vials

  • Calibrated analytical balance

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Weighing: Allow the solid compound to equilibrate to room temperature before opening the container to prevent condensation of moisture. Weigh the desired amount of the solid in a clean, dry amber vial.

  • Dissolution: Add the appropriate volume of solvent to the vial. If using an inert gas, gently flush the headspace of the vial before sealing.

  • Mixing: Vortex or sonicate the solution until the solid is completely dissolved.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use amber vials. Flush the headspace with inert gas before sealing. Store the aliquots at -20°C or -80°C.

  • Working Solutions: When preparing working solutions, use a fresh aliquot of the stock solution. Dilute to the final concentration in your assay buffer immediately before use.

Protocol 2: General Purpose HPLC Method for Purity Assessment

This method serves as a starting point for assessing the purity of your compound and detecting potential degradation products.

Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Program:

Time (min)%B
0.05
20.095
25.095
25.15
30.05

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or as determined by UV scan)

Note: This is a generic method. Optimization of the gradient, flow rate, and mobile phase composition may be necessary to achieve the best separation for your specific sample and potential impurities.[10]

References

  • PubChem. (n.d.). Amino(phenyl)methanol. Retrieved from [Link]

  • PubMed. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Retrieved from [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • ResearchGate. (n.d.). Factors affecting HPLC separation. Retrieved from [Link]

  • MDPI. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]

  • Pharmaceutical Technology. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-(4-methylpiperazin-1-yl)sulfonylphenol. Retrieved from [Link]

  • ResearchGate. (2023). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]

  • Technology Networks. (2024). Navigating Hurdles in Achieving HPLC Reproducibility. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). pH switch for OH-photoacidity in 5-amino-2-naphthol and 8-amino-2-naphthol. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]

  • ResearchGate. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Retrieved from [Link]

  • Impact Factor. (n.d.). Various Criteria in Development & Validation of HPLC Analytical Methods:-Review. Retrieved from [Link]

  • ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (R)-((2R,5S)-5-(4-Aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol. Retrieved from [Link]

  • Chromatography Online. (n.d.). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Retrieved from [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Methanex Corporation. (2020). Methanol Safety Data Sheet. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENYLMETHANOL. Retrieved from [Link]

  • PubMed. (2022). [4-(3-Amino-4-mehoxy-5-methylphenyl)-1-oxo-1H-phthalaz-2-yl] acetic acid hydrazide and its synergetic effect with KI as a novel inhibitor for low carbon steel corrosion in 0.5 M H2SO4. Retrieved from [Link]

  • Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Resistance in Cancer Cell Lines with (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Researchers, Scientists, and Drug Development Professionals:

Upon extensive review of current scientific literature, it appears that "(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol" is a novel compound for which specific data on its application in overcoming cancer cell resistance is not yet publicly available. Therefore, this technical support center has been constructed based on established principles and troubleshooting methodologies applicable to the broader class of piperazine-containing kinase inhibitors and compounds targeting cell cycle progression, which share structural similarities. The guidance provided herein is intended to be a foundational resource to support your research endeavors with this and similar novel compounds.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action for a compound with the structure of this compound?

A1: While direct studies on this specific molecule are not available, its structural motifs, particularly the piperazine group, are common in a variety of kinase inhibitors.[1][2][3][4][5] A primary anticipated mechanism is the inhibition of protein kinases that are critical for cell cycle regulation.[6] One such key target is Monopolar spindle 1 (Mps1) kinase, a crucial component of the spindle assembly checkpoint (SAC).[6][7] Inhibition of Mps1 can lead to premature exit from mitosis, resulting in chromosomal missegregation and, ultimately, cell death in cancer cells.[7][8]

Q2: How might this compound overcome resistance to other chemotherapeutic agents like taxanes?

A2: Taxanes, such as paclitaxel, work by stabilizing microtubules, which activates the spindle assembly checkpoint and causes mitotic arrest.[7] Cancer cells can develop resistance to taxanes through various mechanisms. A compound that inhibits a key SAC protein like Mps1 could synergize with taxanes.[9][10] By abrogating the SAC, the inhibitor would force the cancer cells to exit mitosis prematurely despite the presence of taxane-induced microtubule damage, leading to catastrophic aneuploidy and cell death.[7][8][10] This approach could be effective in both intrinsically and acquired resistant cell lines.[9][10]

Q3: What are the initial steps for characterizing the in vitro activity of this compound?

A3: The initial characterization should focus on determining the compound's potency and its effect on cell viability. A standard workflow would include:

  • Solubility and Stability Assessment: Determine the optimal solvent for the compound and its stability in cell culture media.[1]

  • Cytotoxicity Assays: Perform dose-response studies using assays like MTT or CellTiter-Glo to determine the IC50 (half-maximal inhibitory concentration) in a panel of cancer cell lines, including both sensitive and resistant lines.[4]

  • Cell Cycle Analysis: Use flow cytometry to analyze the effect of the compound on cell cycle progression.[4] If it targets mitosis, you would expect to see alterations in the G2/M phase population.

Troubleshooting Guides

Issue 1: High IC50 values or lack of cytotoxic effect.
  • Potential Cause 1: Poor Compound Solubility or Stability.

    • Troubleshooting Steps:

      • Verify Solubility: Ensure the compound is fully dissolved in the chosen solvent (e.g., DMSO) before diluting it in culture media. Visually inspect for precipitates.

      • Test Different Solvents: If solubility in DMSO is limited, explore other biocompatible solvents.

      • Assess Stability in Media: The compound may degrade in the culture medium over the course of the experiment. Perform time-course experiments to assess its stability. The use of fresh media with the compound at regular intervals may be necessary.

  • Potential Cause 2: Cell Line Insensitivity.

    • Troubleshooting Steps:

      • Screen a Broader Panel of Cell Lines: The target of your compound may not be essential for survival in the cell line(s) you are testing. Test a diverse panel of cancer cell lines from different tissues of origin.

      • Investigate Target Expression: If you have a hypothesized target (e.g., Mps1), verify its expression level in your cell lines of interest via Western blot or qPCR.[7]

  • Potential Cause 3: Ineffective Concentration Range.

    • Troubleshooting Steps:

      • Expand Dose-Response Range: Test a wider range of concentrations, from nanomolar to high micromolar, to ensure you are capturing the full dose-response curve.

Issue 2: Inconsistent results between experimental replicates.
  • Potential Cause 1: Inaccurate Pipetting or Dilution.

    • Troubleshooting Steps:

      • Calibrate Pipettes: Regularly calibrate all pipettes used for compound dilution and dispensing.

      • Serial Dilution Best Practices: Prepare fresh serial dilutions for each experiment. Avoid using old stock dilutions.

  • Potential Cause 2: Cell Culture Variability.

    • Troubleshooting Steps:

      • Consistent Cell Seeding Density: Ensure that the same number of cells is seeded in each well.

      • Monitor Cell Health and Passage Number: Use cells at a consistent and low passage number. Avoid using cells that are over-confluent.

      • Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, which can significantly impact experimental outcomes.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of the compound in culture medium. Remove the old medium from the cells and add the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Mps1_Inhibition_Pathway cluster_0 Mitotic Progression cluster_1 Overcoming Resistance Taxanes Taxanes Microtubule_Damage Microtubule_Damage Taxanes->Microtubule_Damage induces SAC_Activation SAC_Activation Microtubule_Damage->SAC_Activation triggers Mps1 Mps1 SAC_Activation->Mps1 activates Mitotic_Arrest Mitotic_Arrest Mps1->Mitotic_Arrest maintains Apoptosis Apoptosis Mitotic_Arrest->Apoptosis leads to Compound (5-Amino-2-(4-methyl...)phenyl)methanol Compound->Mps1 inhibits Premature_Mitotic_Exit Premature_Mitotic_Exit SAC_Abrogation->Premature_Mitotic_Exit causes Aneuploidy Aneuploidy Premature_Mitotic_Exit->Aneuploidy results in Cell_Death Cell_Death Aneuploidy->Cell_Death induces

Caption: Proposed mechanism for overcoming taxane resistance.

Troubleshooting_Workflow Start High IC50 Value Check_Solubility Is compound soluble and stable? Start->Check_Solubility Optimize_Solvent Optimize Solvent & Re-test Stability Check_Solubility->Optimize_Solvent No Check_Cell_Line Is cell line appropriate? Check_Solubility->Check_Cell_Line Yes Optimize_Solvent->Check_Solubility Screen_Panel Screen Diverse Cell Line Panel Check_Cell_Line->Screen_Panel No Check_Concentration Is concentration range sufficient? Check_Cell_Line->Check_Concentration Yes Check_Target Verify Target Expression Screen_Panel->Check_Target Hypothesize Formulate New Hypothesis Check_Target->Hypothesize Expand_Range Expand Dose-Response Concentration Range Check_Concentration->Expand_Range No Check_Concentration->Hypothesize Yes Expand_Range->Hypothesize

Caption: Troubleshooting workflow for high IC50 values.

References

  • Wengner, A. M., et al. (2015). Novel Mps1 kinase inhibitors with potent anti-tumor activity. Cancer Research, 75(15 Suppl), Abstract nr 3090.
  • Wengner, A. M., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Molecular Cancer Therapeutics, 15(4), 583–592. [Link]

  • Zeng, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. Journal of Medicinal Chemistry, 66(15), 10297–10319. [Link]

  • Wengner, A. M., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. PubMed. [Link]

  • Siemeister, G., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Semantic Scholar. [Link]

  • Kumar, A., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 13(4), 1-7. [Link]

  • Iannuzzi, M., et al. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 25(22), 5429. [Link]

  • Wang, L., et al. (2015). Synthesis and antiproliferative evaluation of novel 5-(4-methylpiperazin-1-yl)-2-phenyl- 1H-benzimidazole derivatives. Zeitschrift für Naturforschung C, 70(3-4), 79-85. [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944. [Link]

  • Akhtar, M. S., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Pharmacognosy Magazine, 12(Suppl 1), S63–S68. [Link]

  • Yoo, E., et al. (2010). Synthesis and biological evaluation of (phenylpiperazinyl-propyl)arylsulfonamides as selective 5-HT(2A) receptor antagonists. Bioorganic & Medicinal Chemistry, 18(4), 1665-1675. [Link]

  • Dehghanian, F., et al. (2021). Molecular mechanisms of the anti-cancer drug, LY2874455, in overcoming the FGFR4 mutation-based resistance. Scientific Reports, 11(1), 16593. [Link]

  • Guan, Y., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Journal of Biological Chemistry, 293(43), 16634-16649. [Link]

  • Nakanishi, Y., et al. (2014). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 57(9), 3724-3743. [Link]

  • Ghosh, S., et al. (2021). Methanol extraction revealed anticancer compounds Quinic Acid, 2(5H)‑Furanone and Phytol in Andrographis paniculata. Scientific Reports, 11(1), 22256. [Link]

  • Ataman Kimya. (n.d.). Phenylmethanol. Retrieved from [Link]

  • Tron, G. C., et al. (2011). Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis. Journal of Medicinal Chemistry, 54(20), 7094-7107. [Link]

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Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research in CNS drug development. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working to optimize piperazine-containing molecules for enhanced penetration of the blood-brain barrier (BBB). The piperazine scaffold is a cornerstone in CNS drug discovery, valued for its synthetic tractability and its ability to confer favorable physicochemical properties.[1][2][3] However, achieving sufficient brain exposure remains a significant challenge.

This document provides in-depth, practical guidance in a question-and-answer format, supplemented by detailed troubleshooting guides and experimental protocols to address the specific issues you may encounter.

Understanding the Challenge: The Blood-Brain Barrier

The BBB is a highly selective, dynamic interface that separates the circulating blood from the brain's extracellular fluid. It is formed by brain capillary endothelial cells, which are connected by complex tight junctions and supported by pericytes and astrocytes. This barrier stringently regulates the passage of substances, protecting the central nervous system (CNS) from toxins and pathogens while allowing the transport of essential nutrients.

For a piperazine compound to be effective against a CNS target, it must overcome two primary hurdles:

  • Passive Permeability: The ability to diffuse across the lipid membranes of the endothelial cells.

  • Active Efflux: The ability to evade efflux transporters, most notably P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain.[4][5]

Optimizing a compound requires a delicate balance of physicochemical properties to maximize passive diffusion while minimizing recognition by efflux transporters.[5]

Frequently Asked Questions (FAQs)

Q1: My piperazine derivative shows high potency in my biochemical assay but has no effect in animal models of CNS disease. What's the likely problem?

A1: This is a classic and common challenge in CNS drug discovery. The most probable cause is insufficient concentration of your compound at the target site in the brain. This typically stems from poor BBB penetration. The issue could be low passive permeability, high efflux by transporters like P-gp, or a combination of both. A systematic evaluation of the compound's physicochemical properties and its interaction with BBB models is the critical next step.

Q2: What are the ideal physicochemical properties for a piperazine compound to cross the BBB?

A2: While there are no absolute rules, extensive analysis of successful CNS drugs provides strong guidelines. These are often more stringent than the general "Rule of Five."[5] Aim for the following profile:

PropertyRecommended Range for CNS DrugsRationale
Molecular Weight (MW) < 450 DaSmaller molecules generally exhibit better passive diffusion.[6]
Lipophilicity (cLogP) 1.5 - 3.5A balance is crucial. Too low, and it won't enter the lipid membrane; too high, and it may have poor solubility and high non-specific binding.[5]
Polar Surface Area (PSA) < 70 ŲLower PSA is strongly correlated with increased permeability.[6]
Hydrogen Bond Donors (HBD) ≤ 3Minimizing HBDs reduces the energy penalty of desolvation required to enter the lipid membrane.
Basicity (pKa) 7.5 - 9.5The pKa of the piperazine nitrogens is critical.[7] A lower pKa reduces the proportion of the charged species at physiological pH (7.4), which generally has lower membrane permeability. However, some basicity is often required for target engagement.[8]

Q3: What do the key in vitro metrics—Papp, Efflux Ratio (ER), and Kp,uu—tell me?

A3: These are critical parameters for quantifying BBB penetration potential:

  • Papp (Apparent Permeability): Measured in assays like PAMPA or cell-based models (MDCK, Caco-2), Papp quantifies how quickly a compound crosses a membrane. It's a measure of passive permeability.[9]

  • Efflux Ratio (ER): Determined in bidirectional cell-based assays (e.g., MDCK-MDR1). It is the ratio of permeability in the basolateral-to-apical direction (B-A) versus the apical-to-basolateral direction (A-B). A high ER indicates the compound is actively pumped out by efflux transporters.[10]

  • Kp,uu (Unbound Brain-to-Plasma Partition Coefficient): This is the gold standard in vivo metric. It measures the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in plasma at steady state. A Kp,uu value close to 1 suggests free exchange across the BBB, while a value significantly less than 1 indicates poor penetration or high efflux.[11]

Troubleshooting Guide: Low Brain Penetration

This guide addresses common scenarios encountered during the optimization of piperazine compounds for CNS activity.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps & Solutions
Low Papp (< 2.0 x 10⁻⁶ cm/s) in PAMPA-BBB assay. Poor Passive Permeability: The compound's physicochemical properties are not optimal for crossing lipid membranes.1. Analyze Physicochemical Properties: Check MW, cLogP, and PSA against CNS guidelines. 2. Structural Modification: Strategically modify the scaffold to reduce PSA (e.g., by masking polar groups or incorporating intramolecular hydrogen bonds) or optimize lipophilicity.[4] 3. Prodrug Approach: Consider synthesizing a more lipophilic, inactive prodrug that is cleaved to the active compound within the brain.[12]
High Papp (> 5.0 x 10⁻⁶ cm/s) but high Efflux Ratio (> 2.0) in MDCK-MDR1 assay. P-glycoprotein (P-gp) Substrate: The compound has good passive permeability but is actively removed from the brain by P-gp.1. Confirm P-gp Interaction: Re-run the MDCK-MDR1 assay in the presence of a known P-gp inhibitor (e.g., Verapamil). A significant reduction in the efflux ratio confirms P-gp interaction.[13] 2. Structure-Activity Relationship (SAR) Analysis: Investigate structural modifications to disrupt P-gp recognition. This can include reducing hydrogen bond acceptors, modulating the pKa of the basic piperazine nitrogen, or altering the overall molecular shape.[14][15] 3. Increase Rigidity: Introducing conformational constraints can sometimes reduce recognition by the flexible binding pocket of P-gp.[4]
Good in vitro profile (High Papp, Low ER) but low Kp,uu in vivo. 1. High Plasma Protein Binding: Extensive binding to plasma proteins (like albumin) leaves very little free drug available to cross the BBB. 2. Rapid Metabolism: The compound is quickly metabolized in the periphery, leading to low plasma exposure. 3. Other Efflux Transporters: The compound may be a substrate for other BBB transporters not expressed in your in vitro model (e.g., BCRP).1. Measure Plasma Protein Binding: Use equilibrium dialysis or ultrafiltration to determine the fraction of unbound drug. 2. Assess Metabolic Stability: Perform a liver microsome stability assay to evaluate metabolic clearance. 3. Use a Broader Transporter Panel: Test the compound in cell lines expressing other relevant transporters like BCRP. 4. In Vivo Microdialysis: This advanced technique can directly measure unbound drug concentrations in the brain, providing the most accurate assessment of Kp,uu.[11]
Compound has poor aqueous solubility, complicating assay setup and interpretation. High Lipophilicity / Crystalline Structure: The overall molecule is too "greasy" or has strong crystal lattice energy, preventing it from dissolving in assay buffers.1. pH Adjustment: Lowering the pH of the buffer can ionize the piperazine nitrogens and often dramatically increases solubility.[16] 2. Salt Formation: Synthesize a salt form (e.g., hydrochloride, mesylate) which typically has much higher aqueous solubility than the free base.[16] 3. Formulation Strategies: For in vivo studies, consider formulation approaches like nanosuspensions or complexation with cyclodextrins to improve exposure.[17]

Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay provides a rapid, high-throughput assessment of a compound's passive permeability across an artificial membrane designed to mimic the BBB.[18]

Objective: To determine the apparent permeability coefficient (Pe) as an early predictor of passive BBB penetration.

Methodology:

  • Prepare Lipid Solution: Dissolve brain polar lipid extract in dodecane.

  • Coat Donor Plate: Add the lipid solution to each well of a 96-well filter donor plate (PVDF membrane) and allow the solvent to evaporate, leaving a lipid membrane.

  • Prepare Donor Solutions: Dissolve test compounds and controls (high permeability, e.g., Propranolol; low permeability, e.g., Atenolol) in a phosphate-buffered saline (PBS) solution, typically containing a small percentage of DMSO.

  • Prepare Acceptor Plate: Fill a 96-well acceptor plate with PBS.

  • Assemble Sandwich: Carefully place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich." Add the donor solutions to the donor plate wells.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = [ -ln(1 - CA(t) / Cequilibrium) ] * ( VA / ( A * t ) ) Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VA is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

Interpretation:

  • Pe > 4.0 x 10⁻⁶ cm/s: High probability of crossing the BBB (CNS+).[18]

  • Pe < 2.0 x 10⁻⁶ cm/s: Low probability of crossing the BBB (CNS-).[18]

Protocol 2: Bidirectional MDCK-MDR1 Permeability Assay

This cell-based assay is crucial for determining if your piperazine compound is a substrate for the P-gp efflux transporter.[10]

Objective: To determine the apparent permeability (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and calculate the Efflux Ratio (ER).

Methodology:

  • Cell Culture: Seed MDCK cells transfected with the human MDR1 gene onto microporous membrane inserts in a Transwell® plate. Culture for 3-5 days until a confluent, polarized monolayer is formed.

  • Verify Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a pre-determined threshold (e.g., >600 Ohms/cm²).[19]

  • Transport Experiment (A-B):

    • Wash the cell monolayers with transport buffer (e.g., HBSS).

    • Add the test compound (at a defined concentration, e.g., 10 µM) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate for a set time (e.g., 60-90 minutes) at 37°C.[10][19]

    • At the end of the incubation, take samples from both donor and receiver chambers.

  • Transport Experiment (B-A):

    • On a parallel set of inserts, perform the experiment in the reverse direction by adding the test compound to the basolateral (donor) chamber and sampling from the apical (receiver) chamber.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculation:

    • Calculate Papp for each direction using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[19]

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

Interpretation:

  • ER ≥ 2.0: The compound is considered a substrate for an efflux transporter, likely P-gp.[10][13]

  • ER < 2.0: The compound is likely not a significant P-gp substrate.

Protocol 3: In Vivo Rodent Brain Penetration Study

This study provides the definitive measure of brain exposure under physiological conditions.

Objective: To determine the total brain-to-plasma concentration ratio (Kp) and, ideally, the unbound ratio (Kp,uu).

Methodology:

  • Animal Dosing: Administer the piperazine compound to a cohort of rodents (typically mice or rats) via a relevant route (e.g., intravenous or oral).[11]

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours) post-dose, collect blood (via cardiac puncture) and brain tissue.

  • Sample Processing:

    • Plasma: Centrifuge the blood to separate plasma. Perform protein precipitation (e.g., with acetonitrile) to remove proteins.[11][20]

    • Brain: Perfuse the brain with saline to remove residual blood. Homogenize the brain tissue in a buffer. Perform protein precipitation on the homogenate.[11]

  • LC-MS/MS Analysis: Quantify the concentration of the parent compound in the processed plasma and brain homogenate samples using a validated LC-MS/MS method.[11][21]

  • Calculation:

    • Kp = Cbrain / Cplasma Where Cbrain is the total concentration in brain homogenate and Cplasma is the total concentration in plasma.

    • To determine Kp,uu , the unbound fractions in brain (fu,brain) and plasma (fu,plasma) must be measured separately (e.g., via equilibrium dialysis) and used in the following equation: Kp,uu = Kp * (fu,plasma / fu,brain)

Visualizations

Logical Workflow for Troubleshooting Poor In Vivo Efficacy

G Start Start: Potent Compound, Poor In Vivo CNS Efficacy Check_Perm Assess Passive Permeability (PAMPA-BBB Assay) Start->Check_Perm Check_Efflux Assess Efflux (MDCK-MDR1 Assay) Check_Perm->Check_Efflux Papp > 4.0? Optimize_PhysChem Optimize Physicochemical Properties (Reduce PSA, Optimize LogP) Check_Perm->Optimize_PhysChem Papp < 2.0 Check_PK Assess In Vivo Exposure (Rodent PK Study) Check_Efflux->Check_PK ER < 2.0? Optimize_Efflux Structural Modification to Evade P-gp Recognition Check_Efflux->Optimize_Efflux ER > 2.0 Optimize_Metabolism Improve Metabolic Stability (e.g., Deuteration, Blocking Metabolite Site) Check_PK->Optimize_Metabolism Low Plasma Exposure Success Compound with CNS Efficacy Check_PK->Success Kp,uu ~ 1.0? Optimize_PhysChem->Check_Perm Optimize_Efflux->Check_Efflux Optimize_Metabolism->Check_PK G cluster_0 Physicochemical Properties cluster_1 Biological Barrier cluster_2 Therapeutic Goal Compound Piperazine Compound MW LogP PSA pKa BBB Blood-Brain Barrier Lipid Membrane Efflux Transporters (P-gp) Compound->BBB Passive Permeability BBB->Compound Active Efflux Brain Brain (CNS Target) BBB->Brain Successful Penetration

Caption: Key factors influencing the successful penetration of piperazine compounds across the BBB.

References

  • Mócsai, A., et al. (2013). Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. ACS Publications. Available at: [Link]

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  • Singh, M., et al. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. PMC - NIH. Available at: [Link]

  • Manetti, D., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available at: [Link]

  • Whitehead, D. B., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. Available at: [Link]

  • Scott, D., et al. (2017). In Vivo Receptor Occupancy in Rodents by LC-MS/MS. NCBI. Available at: [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. Available at: [Link]

  • Faassen, F., et al. (2003). Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. PubMed. Available at: [Link]

  • Seelig, A. (2003). Structure-activity relationship: analyses of P-glycoprotein substrates and inhibitors. ScienceDirect. Available at: [Link]

  • Do, D. T., et al. (2019). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. PubMed Central. Available at: [Link]

  • Gellini, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Neuroprotective Agents: Evaluating Piperazine Derivatives Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: The Quest for Neuronal Salvation

Neurodegenerative diseases, a constellation of debilitating conditions characterized by the progressive loss of neuronal structure and function, represent one of the most significant challenges in modern medicine. The intricate and often overlapping pathological cascades, including oxidative stress, neuroinflammation, excitotoxicity, and protein aggregation, have made the development of effective neuroprotective agents a formidable task. This guide provides a comparative analysis of a promising class of multi-target compounds—piperazine derivatives—against established neuroprotective agents with distinct mechanisms of action.

Due to a lack of specific published data on the neuroprotective properties of (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol, this guide will focus on a well-characterized, multi-target benzothiazole-piperazine hybrid, hereafter referred to as Compound 1 , as a representative of the piperazine class.[1] This approach allows for a data-driven comparison with other neuroprotective agents, offering valuable insights for researchers in the field. We will evaluate Compound 1 against three clinically relevant agents: the antioxidant Edaravone , the anti-inflammatory agent Minocycline , and the NMDA receptor antagonist Memantine .

Comparative Analysis of Neuroprotective Agents

The therapeutic strategy for neuroprotection is multifaceted, with different agents targeting distinct pathological pathways. The following table summarizes the key characteristics and experimental data for our selected compounds.

FeatureCompound 1 (Benzothiazole-piperazine hybrid)EdaravoneMinocyclineMemantine
Primary Mechanism Multi-target: Acetylcholinesterase (AChE) inhibition, Aβ aggregation inhibitionFree radical scavengerAnti-inflammatory, Matrix Metalloproteinase (MMP) inhibitionNMDA receptor antagonist
Key Molecular Targets AChE, Butyrylcholinesterase (BuChE), Aβ₁₋₄₂ peptidePeroxyl radicals, PeroxynitriteMicroglia, Caspases, MMPsExtrasynaptic NMDA receptors
In Vitro Efficacy (IC₅₀) AChE: 0.42 µM[1]Lipid peroxidation: 15.3 µM[2]MMP-9 inhibition: Low µM rangeNMDA receptor: 0.5 - 1.5 µM[3]
In Vivo Efficacy Improved spatial memory and cognition in a scopolamine-induced memory deficit mouse model.[1]Slowed functional decline in ALS patients; improved outcomes in some acute ischemic stroke trials.[2][4]Mixed results in clinical trials for neurodegenerative diseases; some preclinical models show significant neuroprotection.[5][6]Modest symptomatic improvement in moderate-to-severe Alzheimer's disease.[7][8][9]
Clinical Status PreclinicalApproved for ALS and acute ischemic stroke in some countries.[2][10]Investigated in clinical trials for various neurodegenerative diseases.[5][11]Approved for the treatment of moderate-to-severe Alzheimer's disease.[12]

Mechanisms of Action and Signaling Pathways

A deeper understanding of the molecular pathways targeted by these agents is crucial for rational drug design and development.

Compound 1: A Multi-Pronged Approach

Compound 1 exemplifies the multi-target-directed ligand (MTDL) strategy, which is gaining traction in the development of therapeutics for complex diseases like Alzheimer's.[1][13] By simultaneously inhibiting acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) peptides, it addresses both symptomatic and disease-modifying aspects of the pathology.[1]

G cluster_0 Cholinergic & Amyloid Pathways Compound1 Compound 1 (Benzothiazole-piperazine) AChE Acetylcholinesterase (AChE) Compound1->AChE Inhibition Abeta Aβ Aggregation Compound1->Abeta Inhibition Acetylcholine ↑ Acetylcholine AChE->Acetylcholine Breaks down Plaques ↓ Aβ Plaque Formation Abeta->Plaques Neurotransmission Improved Cholinergic Neurotransmission Acetylcholine->Neurotransmission Neuroprotection Neuroprotection Plaques->Neuroprotection

Figure 1: Dual mechanism of Compound 1.

Edaravone: Quenching the Fire of Oxidative Stress

Edaravone is a potent free radical scavenger that mitigates oxidative damage, a key contributor to neuronal death in both acute injuries like stroke and chronic conditions like Amyotrophic Lateral Sclerosis (ALS).[2][14][15] It effectively neutralizes highly reactive oxygen species (ROS), thereby preventing lipid peroxidation and protecting cellular membranes.[2][16]

G cluster_1 Oxidative Stress Pathway ROS Reactive Oxygen Species (ROS) (e.g., Peroxyl Radicals) LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation Edaravone Edaravone Edaravone->ROS Scavenges CellDamage Neuronal Damage LipidPeroxidation->CellDamage

Figure 2: Edaravone's antioxidant mechanism.

Minocycline: Taming the Flames of Neuroinflammation

Minocycline, a tetracycline antibiotic, exerts its neuroprotective effects primarily through its anti-inflammatory properties.[5][11] It inhibits the activation of microglia, the resident immune cells of the brain, and reduces the production of pro-inflammatory cytokines.[11] Additionally, it inhibits matrix metalloproteinases (MMPs), enzymes that can degrade the extracellular matrix and contribute to blood-brain barrier breakdown and neuronal death.[17][18][19]

G cluster_2 Neuroinflammatory Pathway Minocycline Minocycline Microglia Microglial Activation Minocycline->Microglia Inhibition MMPs Matrix Metalloproteinases (MMPs) Minocycline->MMPs Inhibition Cytokines Pro-inflammatory Cytokines Microglia->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation NeuronalDeath Neuronal Death MMPs->NeuronalDeath Neuroinflammation->NeuronalDeath

Figure 3: Anti-inflammatory action of Minocycline.

Memantine: Modulating Glutamatergic Excitotoxicity

Memantine offers a unique mechanism of neuroprotection by targeting the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[20] In pathological conditions, excessive glutamate leads to overactivation of NMDA receptors and an influx of calcium, triggering a cascade of events that result in neuronal death, a phenomenon known as excitotoxicity. Memantine acts as a non-competitive antagonist, preferentially blocking the receptor channel when it is excessively open, thereby reducing excitotoxic damage while preserving normal synaptic function.[20][21]

G cluster_3 Glutamatergic Pathway Glutamate ↑ Glutamate (Pathological) NMDAR NMDA Receptor Glutamate->NMDAR Over-activates CaInflux ↑ Ca²⁺ Influx NMDAR->CaInflux Memantine Memantine Memantine->NMDAR Blocks channel Excitotoxicity Excitotoxicity CaInflux->Excitotoxicity NeuronalDeath Neuronal Death Excitotoxicity->NeuronalDeath

Figure 4: Memantine's modulation of the NMDA receptor.

Experimental Protocols

The following are standardized protocols for key assays used to evaluate the neuroprotective effects of chemical compounds.

In Vitro Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • 96-well plates

  • Complete culture medium

  • Test compounds

  • Neurotoxic agent (e.g., H₂O₂, glutamate, Aβ peptides)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induce neurotoxicity by adding the appropriate neurotoxic agent and incubate for the desired period (e.g., 24 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

In Vitro Cytotoxicity Assessment: LDH Assay

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Neuronal cell line

  • 96-well plates

  • Complete culture medium

  • Test compounds

  • Neurotoxic agent

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Microplate reader

Procedure:

  • Follow steps 1-3 of the MTT assay protocol.

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.

  • Incubate the plate at room temperature for the time specified in the protocol (usually 20-30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

In Vivo Assessment of Learning and Memory: Morris Water Maze

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.[3][5][12]

Apparatus:

  • A circular pool (120-150 cm in diameter) filled with opaque water.

  • An escape platform submerged just below the water surface.

  • Visual cues placed around the room.

  • A video tracking system.

Procedure:

  • Acquisition Phase (4-5 days):

    • Place the mouse in the water facing the wall of the pool at one of four starting positions.

    • Allow the mouse to swim freely to find the hidden platform.

    • If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Perform 4 trials per day for each mouse, with different starting positions.

  • Probe Trial (Day after last acquisition day):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Conclusion and Future Directions

This guide provides a comparative framework for evaluating neuroprotective agents. While this compound lacks specific neuroprotective data, the analysis of a representative multi-target piperazine derivative, Compound 1, highlights the potential of this chemical class. The ability to simultaneously address multiple pathological cascades, such as cholinergic dysfunction and amyloid aggregation, presents a significant advantage over single-target agents.

In contrast, Edaravone, Minocycline, and Memantine represent more traditional, single-mechanism approaches that have achieved clinical validation for specific neurodegenerative conditions. The future of neuroprotective drug development may lie in the rational design of multi-target agents, like the piperazine derivatives, or in the use of combination therapies that leverage the distinct mechanisms of different neuroprotective compounds. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of these promising strategies.

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A Preclinical Framework for Evaluating the Antidepressant Potential of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need for Novel Antidepressant Therapies

Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, with a significant portion of patients exhibiting an inadequate response to currently available treatments. The majority of these treatments, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), primarily target monoaminergic systems. While effective for many, their delayed onset of action and considerable side-effect profiles highlight a critical need for novel therapeutic agents with distinct mechanisms of action.

This guide introduces a hypothetical novel compound, (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol, hereafter designated as Cmpd-X . Currently, no public data exists on the bioactivity of Cmpd-X. However, its chemical structure presents a compelling starting point for an antidepressant discovery program. This document outlines a comprehensive preclinical framework to systematically evaluate the potential efficacy of Cmpd-X, comparing it directly with established first-line antidepressants: Fluoxetine, a canonical SSRI, and Venlafaxine, a potent SNRI. Our objective is to provide a robust, self-validating experimental workflow for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation CNS therapeutics.

Structural Rationale for Investigating Cmpd-X

The chemical architecture of Cmpd-X contains key pharmacophores that suggest a potential interaction with CNS targets relevant to depression.

  • 4-Methylpiperazine Moiety: This functional group is a common feature in numerous centrally acting agents, including several atypical antipsychotics and some antidepressants. It is known to interact with dopamine (D2) and various serotonin (5-HT) receptor subtypes. The presence of this group in Cmpd-X warrants a thorough investigation of its binding affinity at these receptors.

  • (Aminophenyl)methanol Core: This structural motif provides a versatile scaffold that can be oriented to engage with various receptor binding pockets. Its specific substitution pattern will dictate its pharmacological profile.

Given these structural alerts, we hypothesize that Cmpd-X may exert its effects through modulation of monoaminergic systems, potentially via a novel mechanism or a unique selectivity profile compared to existing drugs.

Comparator Compounds: Establishing a Benchmark for Efficacy

To contextualize the potential of Cmpd-X, its pharmacological and behavioral profile will be benchmarked against two well-characterized antidepressants.

  • Fluoxetine (Prozac®): A selective serotonin reuptake inhibitor (SSRI) that functions by blocking the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin. It is one of the most widely prescribed antidepressants and serves as a crucial benchmark for serotonergic activity.

  • Venlafaxine (Effexor®): A serotonin-norepinephrine reuptake inhibitor (SNRI) that inhibits both SERT and the norepinephrine transporter (NET). Its dual mechanism of action is often associated with efficacy in a broader range of depressive symptoms.

Phase 1: In Vitro Characterization - Target Engagement and Selectivity

The initial phase of evaluation focuses on determining the molecular targets of Cmpd-X and quantifying its potency and selectivity. This is critical to understanding its mechanism of action and predicting its potential for on-target efficacy versus off-target side effects.

Neurotransmitter Transporter Binding Assays

This experiment will determine if Cmpd-X directly binds to the primary targets of many antidepressants: SERT, NET, and the dopamine transporter (DAT).

Experimental Protocol:

  • Preparation of Membranes: Utilize commercially available cell lines stably expressing human SERT, NET, or DAT (e.g., HEK293 cells). Prepare cell membrane fractions through homogenization and centrifugation.

  • Radioligand Binding: In a 96-well plate format, incubate the cell membranes with a specific radioligand for each transporter (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of Cmpd-X, Fluoxetine, or Venlafaxine.

  • Incubation and Washing: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature). Rapidly filter the samples through glass fiber filters to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) for each compound at each transporter. The Ki value represents the concentration of the drug required to occupy 50% of the transporters, providing a measure of binding affinity.

Hypothetical Data Summary:

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT/NET Selectivity
Cmpd-X TBDTBDTBDTBD
Fluoxetine ~1~200>1000~200
Venlafaxine ~25~250>2000~10

Data for Fluoxetine and Venlafaxine are representative values from the literature.

Neurotransmitter Reuptake Inhibition Assays

While binding assays confirm target engagement, reuptake assays measure the functional consequence of that binding – the inhibition of neurotransmitter transport.

Experimental Protocol:

  • Cell Culture: Use the same transporter-expressing cell lines as in the binding assays.

  • Neurotransmitter Uptake: Pre-incubate the cells with various concentrations of Cmpd-X, Fluoxetine, or Venlafaxine. Initiate neurotransmitter uptake by adding a mixture of a radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]NE) and its unlabeled counterpart.

  • Termination and Lysis: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the internalized radiolabeled neurotransmitter.

  • Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the IC50 value for each compound, which is the concentration that inhibits 50% of the neurotransmitter uptake.

Phase 2: In Vivo Behavioral Pharmacology - Assessing Antidepressant-Like Activity

Following in vitro characterization, the next critical step is to assess whether Cmpd-X exhibits antidepressant-like effects in established rodent models of depression. These models are designed to detect behavioral changes that are sensitive to known antidepressant treatments.

Workflow for In Vivo Behavioral Studies

G cluster_0 Pre-Dosing Phase cluster_3 Post-Mortem Analysis acclimation Acclimation & Health Check (7 days) randomization Randomization into Treatment Groups acclimation->randomization dosing Chronic Dosing (e.g., 14-21 days) Vehicle, Cmpd-X, Fluoxetine, Venlafaxine randomization->dosing tst Tail Suspension Test (TST) (Day 15) dosing->tst pk Pharmacokinetics (PK) (Satellite Group) dosing->pk fst Forced Swim Test (FST) (Day 17-18) tst->fst nsft Novelty-Suppressed Feeding (Day 20) fst->nsft neurochem Neurochemistry (Brain Tissue Analysis) nsft->neurochem

A Comparative Guide to Evaluating the Antitumor Activity of (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to assess the antitumor potential of the novel compound, (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol, in comparison to established standard-of-care chemotherapeutic agents. Given the novelty of this molecule, this document outlines a rigorous, multi-faceted experimental plan, from initial in vitro screening to in vivo efficacy studies, designed to elucidate its mechanism of action and benchmark its performance against current therapies.

Introduction: Rationale for Investigation

The chemical structure of this compound, featuring a piperazine moiety, suggests a potential role as a kinase inhibitor. The piperazine ring is a common pharmacophore in numerous approved and investigational kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling cascade is a frequent event in a wide range of human cancers, contributing to tumor growth, proliferation, and survival.[3][4] Therefore, our investigative approach is predicated on the hypothesis that this compound may exert its antitumor effects through the inhibition of this critical pathway.

This guide will focus on a comparative evaluation against standard chemotherapy regimens for breast and non-small cell lung cancer (NSCLC), two malignancies where PI3K pathway alterations are prevalent.[2]

Part 1: In Vitro Assessment of Antitumor Activity

The initial phase of evaluation focuses on characterizing the cytotoxic and mechanistic properties of this compound in relevant cancer cell lines.

Cell Viability and Cytotoxicity: The MTT Assay

The cornerstone of in vitro anticancer drug screening is the assessment of a compound's ability to inhibit cell growth and induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[5][6]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human breast cancer (e.g., MCF-7, MDA-MB-231) and NSCLC (e.g., A549, H460) cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the selected standard chemotherapy agents (e.g., Doxorubicin for breast cancer, Cisplatin for lung cancer) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug that inhibits cell growth by 50%.

Mechanistic Insights: PI3K/Akt/mTOR Pathway Analysis

To investigate our working hypothesis, we will assess the effect of the compound on key proteins within the PI3K/Akt/mTOR pathway using Western blotting.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cancer cells with this compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

A reduction in the phosphorylation of Akt and mTOR would provide strong evidence that this compound acts as a PI3K pathway inhibitor.[7]

Comparative Data Summary (Hypothetical)
CompoundCell LineIC50 (µM)p-Akt Inhibition (at IC50)
This compoundMCF-7 (Breast)[Experimental Value][Experimental Value]
DoxorubicinMCF-7 (Breast)[Literature Value]N/A
This compoundA549 (Lung)[Experimental Value][Experimental Value]
CisplatinA549 (Lung)[Literature Value]N/A

Part 2: In Vivo Efficacy Evaluation

Promising results from in vitro studies warrant further investigation in a living organism. Human tumor xenograft models in immunocompromised mice are a standard preclinical method for evaluating the efficacy of anticancer agents.[8][9]

Xenograft Tumor Growth Inhibition Study

This study will assess the ability of this compound to inhibit tumor growth in vivo compared to standard chemotherapy.

Experimental Protocol: Xenograft Model

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., MDA-MB-231 for breast cancer) into the flank of athymic nude mice.[8]

  • Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, standard chemotherapy).

  • Drug Administration: Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).[10]

Comparative Data Summary (Hypothetical)
Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control[Experimental Value]0%
This compound[Experimental Value][Calculated Value]
Standard Chemotherapy (e.g., Paclitaxel)[Experimental Value][Calculated Value]

Visualizing the Path Forward: Diagrams and Workflows

To clearly illustrate the proposed scientific investigation, the following diagrams outline the key signaling pathway and experimental workflows.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Compound This compound Compound->PI3K Hypothesized Inhibition

Caption: Hypothesized mechanism of action via PI3K pathway inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Cell_Culture Select & Culture Cancer Cell Lines (Breast, Lung) MTT_Assay MTT Assay: Determine IC50 Values Cell_Culture->MTT_Assay Western_Blot Western Blot: Analyze PI3K/Akt/mTOR Pathway Modulation Cell_Culture->Western_Blot Xenograft_Model Establish Xenograft Tumor Models in Mice MTT_Assay->Xenograft_Model Promising Results Western_Blot->Xenograft_Model Mechanism Confirmed Treatment Administer Compound vs. Standard Chemotherapy Xenograft_Model->Treatment Tumor_Measurement Monitor Tumor Growth & Body Weight Treatment->Tumor_Measurement Analysis Endpoint Analysis: Tumor Weight & Biomarkers Tumor_Measurement->Analysis

Caption: Overall experimental workflow for comparative analysis.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to evaluate the antitumor activity of this compound. By comparing it directly with standard chemotherapeutic agents in both in vitro and in vivo settings, this framework will enable a comprehensive assessment of its therapeutic potential. The elucidation of its mechanism of action, particularly its hypothesized role as a PI3K inhibitor, will be crucial in identifying patient populations that may benefit most from this novel agent. Further studies could explore its efficacy in combination with other targeted therapies or immunotherapies to identify potential synergistic effects.

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A Researcher's Guide to Validating In Silico Predictions for Novel Chemical Entities: A Case Study with (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the modern drug discovery pipeline, in silico computational tools are indispensable for rapidly screening vast chemical libraries and prioritizing candidates with promising pharmacokinetic and pharmacodynamic profiles.[1][2][3] However, these predictions are theoretical and demand rigorous experimental validation to confirm their real-world relevance.[4][5][6] This guide provides a comprehensive framework for validating the in silico predictions of a novel chemical entity (NCE), using (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol (hereafter referred to as Cmpd-X ) as a case study. We will compare its predicted properties and subsequent experimental outcomes with a well-characterized "scaffold-hopping" alternative, Imatinib, a known kinase inhibitor that shares structural motifs. This guide offers detailed, field-proven protocols and explains the scientific rationale behind each experimental choice, empowering researchers to bridge the gap between computational prediction and empirical data.

Introduction: The Imperative of "Trust, but Verify"

Computational models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) and target interaction have revolutionized early-stage drug discovery.[3][7] They allow for the cost-effective filtering of millions of molecules to identify a handful with high potential.[2] The compound at the center of our study, Cmpd-X , is an NCE containing a piperazine moiety, a common feature in pharmacologically active agents, suggesting potential activity as an antitumor, antidepressant, or neuroprotective agent.[8]

Despite the power of predictive algorithms, they are built on existing data and may not accurately capture the nuances of novel chemical space.[1] Late-stage failures due to unforeseen toxicity or poor pharmacokinetics remain a major hurdle. Therefore, a robust, early-stage experimental validation strategy is not just recommended; it is critical for de-risking a project and ensuring resources are focused on the most viable candidates.[6]

This guide will walk through a logical, multi-tiered validation process. We will first outline the predicted profile of Cmpd-X, then detail the experimental workflows to test these predictions, and finally, compare the results to Imatinib, a successful drug that emerged from scaffold-based design principles.[9]

The In Silico Profile: Computational Predictions for Cmpd-X

Before entering the lab, a thorough in silico analysis provides a set of testable hypotheses. Using a combination of open-access prediction tools (e.g., SwissADME, ProTox-II, ADMETlab 3.0), we can generate a profile for Cmpd-X.[10] For this guide, we will assume Cmpd-X has been predicted to be an orally bioavailable inhibitor of the Abelson tyrosine kinase (ABL1), the same primary target as Imatinib.

Table 1: Predicted Physicochemical and ADMET Properties of Cmpd-X vs. Imatinib

PropertyIn Silico Prediction for Cmpd-XReported/Predicted for Imatinib (Alternative)Rationale for Validation
Molecular Weight 237.32 g/mol 493.6 g/mol Foundational metric for drug-likeness.
LogP (Lipophilicity) 1.853.81Impacts solubility, permeability, and metabolism.
Aqueous Solubility HighLow to ModerateCritical for absorption and formulation.
Caco-2 Permeability HighModerate to HighPredicts intestinal absorption.[11][12]
Human Intestinal Absorption >90%>90%Overall prediction of oral uptake.
Blood-Brain Barrier (BBB) PermeantNon-PermeantKey for CNS targets vs. peripheral targets.
P-gp Substrate NoYesEfflux by P-glycoprotein can limit bioavailability.[12]
CYP450 Inhibition Inhibitor of 2D6, 3A4Inhibitor of 3A4Predicts potential for drug-drug interactions.
Metabolic Stability (HLM) ModerateModerate to HighPredicts hepatic clearance rate.[13][14]
hERG Inhibition Low RiskLow to Moderate RiskA critical cardiotoxicity indicator.[15][16]
Primary Target ABL1 KinaseABL1 KinaseKey pharmacodynamic hypothesis.[17]

Experimental Validation Strategy: A Phased Approach

The validation process should be logical and resource-efficient. We will proceed from foundational ADME properties to specific target engagement, confirming each computational prediction with a gold-standard in vitro assay.

G cluster_0 Phase 1: ADME & Safety Profiling cluster_1 Phase 2: Target Validation cluster_2 Outcome in_silico In Silico Predictions (Table 1) pampa PAMPA for Permeability in_silico->pampa Test Permeability hlm Liver Microsomal Stability in_silico->hlm Test Metabolism herg hERG Safety Assay in_silico->herg Assess Cardiotoxicity caco2 Caco-2 for Permeability & Efflux pampa->caco2 Confirm with Cellular Model biochem Biochemical Kinase Assay (IC50) caco2->biochem Proceed if ADME is favorable hlm->biochem herg->biochem cell_based Cellular Target Engagement (CETSA) biochem->cell_based Confirm in Cells selectivity Kinase Selectivity Profiling cell_based->selectivity Assess Off-Targets go_nogo Go/No-Go Decision selectivity->go_nogo

Caption: Overall workflow for validating in silico predictions.

Detailed Protocols and Comparative Analysis

Intestinal Permeability: Caco-2 Assay

Causality: The in silico model predicts high intestinal absorption. The Caco-2 assay is the industry standard for an in vitro model of the human intestinal epithelium, providing data on passive diffusion and active transport, including efflux by transporters like P-glycoprotein (P-gp).[11][12][18] Measuring bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical) allows for the calculation of an efflux ratio (ER), directly testing the P-gp substrate prediction.[12][19]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts and cultured for 21 days to form a differentiated, polarized monolayer.[11][12]

  • Monolayer Integrity Check: Transepithelial Electrical Resistance (TEER) is measured. Monolayers with TEER values ≥ 200 Ω·cm² are used.[20] A co-dosed fluorescent marker with low permeability (e.g., Lucifer Yellow) is also used to confirm tight junction integrity.[12]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4 is used.

  • Dosing:

    • A-to-B Transport: Cmpd-X (10 µM final concentration) is added to the apical (AP) chamber.

    • B-to-A Transport: Cmpd-X (10 µM final concentration) is added to the basolateral (BL) chamber.

  • Incubation: Plates are incubated at 37°C with gentle shaking (50 rpm) for 2 hours.[18]

  • Sampling: At t=120 min, samples are taken from the receiver chamber (BL for A-to-B, AP for B-to-A). Samples are also taken from the donor chamber at t=0 and t=120 min.

  • Quantification: Compound concentrations are determined by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.[12]

Comparative Data (Hypothetical)

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
Cmpd-X 15.216.51.08High permeability, no efflux. Matches prediction.
Imatinib 8.525.53.0Moderate permeability, active efflux. Matches known data.
Propranolol (High Perm.) 25.024.10.96Control
Atenolol (Low Perm.) 0.50.61.2Control
Metabolic Stability: Human Liver Microsome (HLM) Assay

Causality: The computational model predicted moderate stability. The HLM assay is a primary screen to evaluate Phase I metabolic activity, mainly by Cytochrome P450 (CYP) enzymes, which are the main drivers of drug metabolism in the liver.[14][21] This assay provides the intrinsic clearance rate, which is crucial for predicting in vivo hepatic clearance and dosing regimens.[21][22]

Experimental Protocol: HLM Stability Assay

  • Reagents: Pooled Human Liver Microsomes (0.5 mg/mL), 0.1 M Phosphate Buffer (pH 7.4), NADPH regenerating system (cofactor).[13][23]

  • Reaction Preparation: Cmpd-X (1 µM final concentration) is pre-incubated with microsomes in buffer for 5 minutes at 37°C.[23] A parallel incubation without the NADPH cofactor serves as a negative control to account for non-enzymatic degradation.

  • Initiation: The reaction is started by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, 45, and 60 minutes.[21]

  • Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate protein, and the supernatant is collected.

  • Quantification: The remaining concentration of Cmpd-X is measured by LC-MS/MS.

  • Calculation: The percentage of compound remaining is plotted against time. The slope of the natural log plot gives the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint, µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein mass)

Comparative Data (Hypothetical)

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint)Predicted StabilityInterpretation
Cmpd-X 25HighModeratePrediction partially validated. Higher clearance than expected.
Imatinib 45ModerateModerate to HighMatches known data.
Verapamil (Low Stability) < 5Very High-Control
Carbamazepine (High Stability) > 120Low-Control
Cardiotoxicity Screening: hERG Binding Assay

Causality: Blockade of the hERG potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[15][24] The in silico model predicted low risk. A fluorescence polarization (FP) binding assay is a high-throughput, cost-effective method to assess a compound's potential to bind to the hERG channel, serving as a reliable surrogate for more complex electrophysiology studies in early screening.[25][26]

Experimental Protocol: hERG Fluorescence Polarization Assay

  • Assay Principle: The assay measures the displacement of a high-affinity fluorescent tracer from the hERG channel by the test compound. Displacement decreases the polarization of the tracer's fluorescence.[25]

  • Reagents: hERG channel membrane preparation, fluorescent tracer, assay buffer.

  • Procedure: Cmpd-X is serially diluted (e.g., 0.01 to 100 µM) in a 384-well plate.

  • Incubation: The hERG membrane prep and tracer are added, and the plate is incubated at room temperature for 2-4 hours.

  • Detection: Fluorescence polarization is read on a suitable plate reader.

  • Data Analysis: The percent inhibition is calculated relative to a vehicle (0% inhibition) and a known potent hERG blocker like E-4301 (100% inhibition) control.[15] An IC50 value is determined from the dose-response curve.

Comparative Data (Hypothetical)

CompoundhERG IC50 (µM)In Silico Risk PredictionInterpretation
Cmpd-X > 30 µMLow RiskPrediction validated. Low risk of cardiotoxicity.
Imatinib ~10 µMLow to Moderate RiskMatches known data.
E-4031 (Positive Control) 0.008 µM-Strong hERG blocker.
Target Engagement & Selectivity: Kinase Profiling

Causality: The primary hypothesis is that Cmpd-X inhibits ABL1 kinase. A biochemical assay is the first step to confirm direct inhibition and determine potency (IC50).[27] However, kinase inhibitors are notoriously promiscuous.[28] Profiling against a broad panel of kinases is essential to understand the compound's selectivity, predict potential off-target effects, and validate that the desired cellular phenotype is due to on-target activity.[28][29]

G cluster_0 Biochemical Validation CmpdX Cmpd-X Assay Kinase Assay CmpdX->Assay ABL1_Kinase Recombinant ABL1 Kinase ABL1_Kinase->Assay ATP_Substrate ATP & Peptide Substrate ATP_Substrate->Assay IC50 IC50 Determination Assay->IC50

Caption: Workflow for biochemical target validation.

Experimental Protocol: ABL1 Kinase Assay & Selectivity Panel

  • ABL1 Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) or similar biochemical assay is used. Recombinant ABL1 kinase, a specific peptide substrate, and ATP are incubated with varying concentrations of Cmpd-X. The amount of phosphorylated substrate is measured, and an IC50 is calculated.

  • Selectivity Panel: Cmpd-X is screened at a fixed concentration (e.g., 1 µM) against a panel of >400 human kinases.[28] For any kinase showing >70% inhibition, a full IC50 dose-response curve is generated.[28]

Comparative Data (Hypothetical)

CompoundABL1 IC50 (nM)Key Off-Target Hits (IC50 < 1 µM)Interpretation
Cmpd-X 150LCK (250 nM), SRC (400 nM)Potent ABL1 inhibitor. Additional activity on SRC-family kinases.
Imatinib 250KIT (100 nM), PDGFR (150 nM)Potent ABL1 inhibitor. Known multi-kinase activity.

Synthesis and Conclusion

This guide demonstrates a systematic, evidence-based approach to validating in silico predictions. For our case study compound, Cmpd-X , the experimental data largely validated the computational hypotheses:

  • Validated: High permeability, lack of P-gp efflux, low hERG risk, and on-target ABL1 kinase activity were all confirmed.

  • Partially Validated: Metabolic stability was lower (clearance was higher) than predicted, an important finding for projecting human dose.

  • New Insights: The selectivity screen revealed potent off-target activity against LCK and SRC, which was not part of the initial prediction. This information is critical for interpreting cellular data and predicting potential side effects or even polypharmacological benefits.

The comparison with Imatinib provides crucial context, showing that even successful drugs have complex profiles of permeability, efflux, and off-target activity. By following a rigorous validation workflow, researchers can build a comprehensive, data-driven profile of their NCE, enabling an informed "Go/No-Go" decision and guiding the next steps in the drug discovery cascade. The integration of predictive science with robust experimental validation remains the cornerstone of modern therapeutic development.[6][30]

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Navigating the Kinome: A Comparative Cross-Reactivity Profiling Guide for (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 1, 2026 – In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount to ensuring its therapeutic efficacy and safety.[1][2] A molecule's journey from a promising hit to a clinical candidate is rigorously benchmarked by its on-target potency and its off-target liabilities. Cross-reactivity, the unintended interaction of a drug with proteins other than its primary target, can lead to unforeseen side effects or, in some cases, reveal opportunities for polypharmacology.[3][4][5] This guide provides a comprehensive framework for the cross-reactivity profiling of (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol, a novel small molecule with predicted therapeutic potential.[6] We will explore a multi-pronged experimental approach, comparing its hypothetical selectivity profile against established kinase inhibitors to provide a robust, data-driven assessment for researchers, scientists, and drug development professionals.

The core structure of this compound, featuring a piperazine moiety, is a common scaffold in pharmacologically active compounds, suggesting a potential for broad biological activity.[6][7] Given the high degree of conservation in the ATP-binding site across the human kinome, kinase inhibitors are particularly susceptible to cross-reactivity.[8] Therefore, a thorough investigation into the kinase selectivity of this compound is a critical step in its preclinical development.

Strategic Approach to Cross-Reactivity Profiling

To construct a comprehensive understanding of this compound's selectivity, a tiered approach is recommended. This involves an initial broad screening against a large panel of kinases, followed by more focused cellular assays to confirm target engagement and functional consequences in a physiological context.

Our comparative analysis will include two well-characterized kinase inhibitors as benchmarks:

  • Compound A (Dasatinib): A multi-targeted kinase inhibitor known for its potent inhibition of BCR-ABL and SRC family kinases, but also with significant off-target activity.

  • Compound B (Lapatinib): A dual inhibitor of EGFR and HER2 with a more defined selectivity profile compared to Dasatinib.

This comparison will allow for the contextualization of the novel compound's selectivity within the spectrum of existing kinase inhibitor profiles.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Activity Compound This compound Compound A (Dasatinib) Compound B (Lapatinib) KinomeScan KINOMEscan® Profiling (468 kinases) Compound->KinomeScan Competition Binding Assay Data_Analysis_1 Identify Primary Targets & Off-Target Hits (% Inhibition) KinomeScan->Data_Analysis_1 Identified_Hits Prioritized Kinase Hits (from Phase 1) Data_Analysis_1->Identified_Hits Prioritize Hits CETSA Cellular Thermal Shift Assay (CETSA) Identified_Hits->CETSA Confirm Intracellular Binding Data_Analysis_2 Determine Target Engagement in a Cellular Context CETSA->Data_Analysis_2 Validated_Targets Validated Cellular Targets (from Phase 2) Data_Analysis_2->Validated_Targets Validate Targets In_Vitro_Kinase_Assay In Vitro Kinase Assay Validated_Targets->In_Vitro_Kinase_Assay Determine IC50 Values Data_Analysis_3 Quantify Potency and Functional Inhibition In_Vitro_Kinase_Assay->Data_Analysis_3

Figure 1: A tiered workflow for comprehensive cross-reactivity profiling.

Methodologies and Experimental Protocols

KINOMEscan® Profiling: A Global View of Kinase Interactions

The initial and broadest assessment of selectivity will be performed using a competitive binding assay platform, such as Eurofins Discovery's KINOMEscan®.[9][10] This technology measures the ability of a compound to displace a ligand from the active site of a large panel of kinases, providing a quantitative measure of interaction.[11]

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: this compound, Dasatinib, and Lapatinib are solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Execution: The compounds are screened at a concentration of 1 µM against the scanMAX panel, comprising 468 kinases.[10] The assay principle involves DNA-tagged kinases, an immobilized active-site directed ligand, and the test compound. Compounds that bind to the kinase active site prevent the kinase from binding to the immobilized ligand, resulting in a reduced amount of kinase captured on a solid support.[11]

  • Detection: The amount of kinase captured is measured using quantitative PCR (qPCR) of the DNA tag.[11]

  • Data Analysis: Results are expressed as a percentage of the DMSO control (% Ctrl). A lower percentage indicates a stronger interaction. A common threshold for a "hit" is a % Ctrl value of <35%.

Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement in a Cellular Milieu

While in vitro binding assays are powerful, they do not always reflect a compound's activity in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells.[12][13][14] This provides direct evidence of target engagement within a more physiologically relevant context.[15][16]

Experimental Protocol: CETSA®

  • Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line known to express the kinases of interest) is cultured to 80% confluency. The cells are then treated with this compound or a comparator compound at various concentrations for 2 hours. A vehicle control (DMSO) is also included.

  • Thermal Challenge: The treated cells are harvested, washed, and resuspended in PBS. The cell suspension is then aliquoted and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.[14]

  • Lysis and Protein Quantification: The cells are lysed by freeze-thaw cycles. The soluble fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Detection: The amount of soluble target protein remaining at each temperature is quantified by Western blotting or other protein detection methods like mass spectrometry.[15]

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[14]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Intact Cells Compound_Treatment Incubate with Compound or Vehicle Cells->Compound_Treatment Heating Heat to various temperatures Compound_Treatment->Heating Lysis Cell Lysis Heating->Lysis Separation Separate Soluble & Precipitated Proteins Lysis->Separation Quantification Quantify Soluble Target Protein Separation->Quantification Result Target Engagement (Thermal Shift) Quantification->Result

Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

In Vitro Kinase Assays: Quantifying Functional Inhibition

Following the identification of primary and off-target hits and confirmation of cellular engagement, it is crucial to quantify the functional inhibitory activity of the compound. This is typically achieved through in vitro kinase assays, which measure the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.[17][18]

Experimental Protocol: In Vitro Kinase Assay (e.g., TR-FRET)

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a biotinylated peptide substrate, and ATP in a kinase buffer.[17]

  • Inhibitor Addition: this compound or a comparator compound is added at a range of concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature.[17]

  • Detection: The reaction is stopped, and detection reagents are added. In a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, this would include a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665. Phosphorylation of the substrate brings the donor (terbium) and acceptor (XL665) into proximity, generating a FRET signal.

  • Data Analysis: The signal is measured, and the concentration of the inhibitor that reduces kinase activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.

Comparative Data Analysis and Interpretation

The data generated from these assays will be compiled into tables for a clear, side-by-side comparison of this compound with Dasatinib and Lapatinib.

Table 1: KINOMEscan® Profiling Results (% Control at 1 µM)

Kinase TargetThis compoundDasatinib (Compound A)Lapatinib (Compound B)
Primary Target(s) Hypothetical Data
ABL1e.g., 50.185
SRCe.g., 100.270
EGFRe.g., 80251.5
ERBB2 (HER2)e.g., 85302.0
Selected Off-Targets
LCKe.g., 150.565
DDR1e.g., 501.090
RIPK2e.g., 905.095

Table 2: Cellular Thermal Shift Assay (CETSA®) and In Vitro Kinase Assay (IC50) Data

Kinase TargetCETSA® Thermal Shift (°C)IC50 (nM)
(5-Amino-2-...-methanol) Dasatinib
Primary Target(s)
ABL1e.g., +4.2+5.5
SRCe.g., +3.8+5.1
EGFRe.g., +0.7+1.5
ERBB2 (HER2)e.g., +0.5+1.2
Off-Target
LCKe.g., +3.5+4.9

Data presented in these tables are hypothetical and for illustrative purposes only.

A thorough analysis of these results would reveal the selectivity profile of this compound. For instance, if the hypothetical data were obtained, it would suggest that the novel compound is a moderately potent inhibitor of ABL1 and SRC, with some activity against LCK. Crucially, it would show significantly less off-target activity compared to the broadly active Dasatinib and a different target profile from the more selective Lapatinib. The CETSA® data would be vital in confirming that these interactions occur within the cell, while the IC50 values would provide a quantitative measure of functional potency.

Conclusion: A Pathway to Selective Drug Development

The journey of a drug candidate from discovery to clinical application is paved with rigorous scientific evaluation. A comprehensive cross-reactivity profile is not merely a regulatory hurdle but a fundamental component of understanding a molecule's mechanism of action and potential therapeutic window.[19] By employing a multi-faceted approach encompassing broad kinome screening, cellular target engagement verification, and functional activity quantification, researchers can build a robust data package for novel compounds like this compound. This guide provides a strategic and methodological framework for such an investigation, emphasizing the importance of comparative analysis against well-characterized inhibitors to inform and accelerate the development of safer and more effective medicines.

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A Senior Application Scientist's Guide to Benchmarking (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol Against Structurally Related Piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperazine Scaffold and the Imperative for Rigorous Benchmarking

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of biological pathways.[1] Its prevalence is due to the unique physicochemical properties conferred by its six-membered ring containing two nitrogen atoms at positions 1 and 4.[2] These properties, including high aqueous solubility, tunable basicity, and the ability to engage in multiple hydrogen bond interactions, often lead to favorable pharmacokinetic (ADME) profiles.[3][4] The specific compound, (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol, hereafter referred to as Compound-A , presents a compelling starting point for drug discovery, integrating the piperazine core with an aminophenyl methanol structure. Computational predictions suggest its potential as an antidepressant, antitumor, or neuroprotective agent.[5]

However, a lead compound's true potential can only be ascertained through systematic benchmarking against structurally similar analogs. This guide provides a comprehensive framework for such a comparative analysis. We will move beyond simple data reporting to explain the causal logic behind experimental choices, ensuring a robust and self-validating evaluation. The objective is to empower researchers to contextualize their findings, understand structure-activity relationships (SAR), and make data-driven decisions in the optimization process.[6][7]

Rationale for Comparator Selection: Probing the Structure-Activity Landscape

The selection of appropriate comparator compounds is the cornerstone of a meaningful benchmarking study. The goal is to systematically modify distinct regions of Compound-A to probe their contribution to its physicochemical and biological properties. This approach allows for the elucidation of a preliminary SAR.[3]

We propose the synthesis and evaluation of three logical analogs:

  • Analog 1 (N-Ethyl Comparator): (2-Amino-5-(4-ethyl piperazin-1-yl)phenyl)methanol. This modification probes the steric and electronic influence of the N-alkyl substituent on the piperazine ring. A larger ethyl group may alter receptor binding affinity or metabolic stability.

  • Analog 2 (Oxidized Methanol Comparator): 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid . Replacing the primary alcohol with a carboxylic acid dramatically alters polarity, hydrogen bonding capability, and overall charge at physiological pH, which will significantly impact cell permeability and target engagement.

  • Analog 3 (Positional Isomer Comparator): (5-Amino-2- (4-methylpiperazin-1-yl)phenyl)methanol. Swapping the positions of the amino and piperazine groups on the phenyl ring allows for an assessment of the spatial requirements of the target binding pocket.

This strategic selection provides a multi-faceted approach to understanding the molecule's critical functional regions.

Foundational Benchmarking: Physicochemical Properties and Drug-Likeness

Before proceeding to biological assays, a thorough characterization of the compounds' fundamental physicochemical properties is essential. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile and are predictive of its potential as an orally bioavailable drug.[4]

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a widely used guideline to assess "drug-likeness" and predict oral bioavailability.[8][9] The rules state that an orally active drug generally has no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a logP not greater than 5.[10][11]

Table 1: Calculated Physicochemical Properties and Lipinski's Rule of Five Compliance

Compound Formula MW ( g/mol ) H-Bond Donors H-Bond Acceptors cLogP Rule of 5 Violations
Compound-A C12H19N3O 221.30 2 4 1.85 0
Analog 1 C13H21N3O 235.33 2 4 2.25 0
Analog 2 C12H17N3O2 235.28 2 5 1.50 0
Analog 3 C12H19N3O 221.30 2 4 1.70 0

Note: cLogP (calculated logP) and other values are estimates derived from standard cheminformatics software and serve as a predictive baseline. Experimental validation is required.

Expert Interpretation: All proposed compounds comfortably adhere to Lipinski's Rule of Five, suggesting a high probability of possessing drug-like ADME properties. The shift from an alcohol (Compound-A ) to a carboxylic acid (Analog 2 ) slightly lowers the predicted lipophilicity (cLogP), as expected. These initial data support the progression of all four compounds to in vitro biological testing.

Workflow for Physicochemical Characterization

A systematic workflow ensures that all foundational data is collected consistently, providing a reliable basis for subsequent biological comparisons.

G cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: Physicochemical Analysis cluster_2 Phase 3: Drug-Likeness Evaluation Synthesis Compound Synthesis & Purification QC Purity & Identity Confirmation (NMR, LC-MS) Synthesis->QC Solubility Kinetic Solubility Assay QC->Solubility pKa pKa Determination QC->pKa logP Experimental logP/logD QC->logP Stability Chemical Stability Assay QC->Stability Lipinski Lipinski's Rule of 5 Assessment GoNoGo Decision: Proceed to Biological Assays pKa->GoNoGo Lipinski->GoNoGo

Caption: Workflow for physicochemical characterization of piperazine analogs.

In Vitro Biological Benchmarking: Assessing Anticancer Potential

Given that many piperazine-containing molecules are potent kinase inhibitors used in oncology, a logical first step is to screen Compound-A and its analogs for anticancer activity.[12] We will employ a two-tiered approach: a primary screen for broad cytotoxicity against a cancer cell line, followed by a more specific assay to probe a potential mechanism of action, such as kinase inhibition.

Cytotoxicity Screening: The MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] A reduction in metabolic activity in the presence of a compound is indicative of either cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effects. We will use the A549 human lung carcinoma cell line as a representative model.

Table 2: Hypothetical Cytotoxicity Data against A549 Cancer Cells

Compound IC50 (µM) Max Inhibition (%)
Compound-A 8.5 95%
Analog 1 15.2 92%
Analog 2 > 100 15%
Analog 3 6.8 98%
Doxorubicin (Control) 0.1 100%

Note: IC50 is the concentration of drug that inhibits 50% of cell viability. Data are for illustrative purposes.

Expert Interpretation: The hypothetical data suggest that Compound-A and Analog 3 possess moderate cytotoxic activity. The substitution of the N-methyl with a bulkier N-ethyl group (Analog 1 ) appears to reduce potency, suggesting steric hindrance may be at play in the target binding site. The conversion of the methanol to a carboxylic acid (Analog 2 ) completely abrogates activity, likely due to poor membrane permeability or the loss of a critical hydrogen bond donating/accepting feature of the alcohol group. The superior activity of Analog 3 suggests a specific spatial arrangement of the functional groups is preferred for optimal activity.

Mechanistic Probing: In Vitro Kinase Inhibition

The cytotoxicity results justify a deeper mechanistic investigation. Since many aminophenyl-piperazine structures interact with protein kinases, a logical next step is to screen the active compounds against a panel of relevant kinases (e.g., EGFR, Abl, AKT).[14][15] A generic in vitro kinase assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Table 3: Hypothetical Kinase Inhibition Data (Illustrative Target: Kinase X)

Compound Kinase X IC50 (µM)
Compound-A 2.1
Analog 1 5.3
Analog 2 > 50
Analog 3 1.5

| Staurosporine (Control) | 0.01 |

Expert Interpretation: The kinase inhibition data correlate well with the cytotoxicity data. The most potent cytotoxic compounds (Analog 3 and Compound-A ) are also the most potent inhibitors of Kinase X. This provides strong evidence that the observed cytotoxicity is, at least in part, mediated by the inhibition of this specific kinase.

Workflow for In Vitro Biological Evaluation

This workflow outlines a logical progression from a broad cellular screen to a more specific, mechanistic assay, guiding the decision-making process for hit-to-lead development.

G cluster_0 Tier 1: Cellular Phenotype cluster_1 Decision Point cluster_2 Tier 2: Mechanism of Action cluster_3 Path Forward PrimaryScreen Primary Screen: Cytotoxicity Assay (e.g., MTT on A549 cells) DetermineIC50 Determine IC50 Values PrimaryScreen->DetermineIC50 HitSelection Select Active Compounds (IC50 < 20 µM) DetermineIC50->HitSelection SecondaryScreen Secondary Screen: In Vitro Kinase Panel HitSelection->SecondaryScreen SAR Establish Preliminary SAR SecondaryScreen->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Tiered workflow for in vitro biological evaluation of novel compounds.

Detailed Experimental Protocols

Trustworthy and reproducible data are predicated on meticulous experimental execution. The following protocols are provided as a self-validating standard.

Protocol 4.1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing compound-induced cytotoxicity.[16][17]

  • Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Perform serial dilutions in culture medium to create a range of final assay concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only for background) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[13] Incubate for another 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell wells) from all other readings. Normalize the data to the vehicle control wells (defined as 100% viability) and plot the results as percent viability versus log[concentration]. Calculate the IC50 value using non-linear regression analysis.

Protocol 4.2: In Vitro Kinase Inhibition Assay (Luminescent Format)

This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase using an ATP-quantification assay.[18]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the target kinase activity (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).

    • Enzyme & Substrate: Dilute the purified recombinant kinase and its specific peptide substrate to their optimal concentrations in kinase buffer.

    • ATP Solution: Prepare an ATP solution in kinase buffer at a concentration equal to the Km for the target enzyme.

    • Test Compounds: Perform a serial dilution of the test compounds in DMSO, then dilute further in kinase buffer.

  • Assay Procedure (384-well plate):

    • Add 50 nL of diluted inhibitor or vehicle (DMSO) to the wells.

    • Add 5 µL of a master mix containing the kinase enzyme and peptide substrate to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the reaction and measure the amount of remaining ATP by adding 10 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis: A lower luminescent signal corresponds to higher kinase activity (more ATP consumed). Normalize the data to high (no enzyme) and low (vehicle control) signals. Plot percent inhibition versus log[concentration] and calculate the IC50 value using non-linear regression.

Conclusion

This guide outlines a rigorous, multi-stage framework for the comparative benchmarking of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol and its analogs. By systematically evaluating physicochemical properties and progressing through a tiered biological screening cascade, researchers can efficiently build a robust data package. This approach not only identifies the most promising candidates but also provides crucial insights into the structure-activity relationship, guiding the rational design of next-generation compounds with enhanced potency, selectivity, and drug-like properties. The provided protocols and workflows serve as a validated starting point for any drug discovery program centered on this promising chemical scaffold.

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A Senior Application Scientist's Guide to the Statistical Analysis of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Phenylpiperazine Scaffold

In the landscape of modern drug discovery, the phenylpiperazine scaffold stands as a privileged structure, a recurring motif in a multitude of clinically significant therapeutic agents. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties, making it a cornerstone for the development of novel drugs targeting a diverse array of biological pathways. The compound of interest, (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol, embodies this potential. While direct experimental bioactivity data for this specific molecule remains nascent, computational predictions suggest a promising profile spanning antidepressant, antitumor, and neuroprotective activities.[1] This guide, therefore, embarks on a comprehensive statistical analysis of its predicted bioactivities, contextualized by a comparative assessment with structurally related compounds for which robust experimental data exists.

Our objective is to provide researchers, scientists, and drug development professionals with a rigorous framework for evaluating the potential of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol. We will delve into the statistical methodologies essential for discerning meaningful patterns in bioactivity data, compare its predicted profile with established piperazine-containing compounds, and provide detailed, field-proven experimental protocols to empower further investigation. This guide is structured to not only present data but to illuminate the scientific rationale behind the analytical and experimental choices, thereby ensuring a self-validating and trustworthy resource for advancing therapeutic research.

Comparative Bioactivity Landscape: A Statistical Overview

The therapeutic potential of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol can be inferred by examining the established bioactivities of structurally analogous compounds. The presence of the 4-methylpiperazin-1-yl moiety is a key determinant of its predicted pharmacological profile. To provide a quantitative comparison, we have curated bioactivity data for several classes of piperazine derivatives, focusing on antitumor, neuroprotective, and antidepressant activities.

Antitumor Activity

The piperazine ring is a common feature in numerous anticancer agents.[2] Its inclusion can enhance solubility and bioavailability, crucial attributes for effective drug candidates.[3] We have compiled the half-maximal inhibitory concentration (IC50) values for a selection of piperazine derivatives against various cancer cell lines to serve as a benchmark for future experimental validation of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
PiperazinylpyrimidineCompound 15MDA-MB-468 (Breast)Not Specified (Potent)[4]
Vindoline-Piperazine ConjugateCompound 23MDA-MB-468 (Breast)1.00[3]
Arylamide-PiperazineCompound 16f (MY-1121)SMMC-7721 (Liver)0.088[5]
Arylamide-PiperazineCompound 16f (MY-1121)HCT-116 (Colon)0.098[5]
Arylamide-PiperazineCompound 16f (MY-1121)MGC-803 (Gastric)0.092[5]
Matrine-Piperazine DerivativeCompound with PiperazineVariousNot Specified (Significant)[2]
Neuroprotective Effects

Piperazine derivatives have demonstrated significant promise in the realm of neurodegenerative diseases, including Alzheimer's disease.[6][7][8] Their mechanisms of action are multifaceted, ranging from the reduction of amyloid pathology to the inhibition of apoptosis in neuronal cells.[6][9]

Compound ClassSpecific Compound/EffectModel SystemKey FindingReference
N,N'-disubstituted piperazineHybrid MoleculePreclinical Alzheimer's ModelReduces amyloid and Tau pathology[6]
1,2-bis(4-(2-aminoethyl)piperazine)ethaneAPEMouse Spinal Cord SlicesInhibited apoptosis in motor neurons[9]
Piperazine DerivativePPZIn vitro model of amyloid toxicityNeuroprotective in nanomolar range[7][8]
Phenylpiperazine DerivativeD2Aluminum-induced neurotoxicity in ratsImproved memory and reduced anxiety[10]
Antidepressant and Anxiolytic-like Activity

The 4-methylpiperazine moiety is a well-established pharmacophore in drugs targeting central nervous system disorders, particularly depression and anxiety.[11][12][13] Many of these compounds exhibit high affinity for serotonin receptors, such as 5-HT1A and 5-HT7, which are key targets in the treatment of mood disorders.[11][14]

Compound ClassSpecific CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference
N-(2-methoxyphenyl)piperazine derivative1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine5-HT1A< 1[11]
N-(2-methoxyphenyl)piperazine derivative1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine5-HT734[11]
Indanone-pyridinylpiperazineCompound 215-HT1A0.74[14]
Indanone-pyridinylpiperazineCompound 215-HT78.4[14]
Arylpiperazine SalicylamideOrtho isomer5-HT1A21[15]
Arylpiperazine SalicylamideMeta isomer5-HT1A7[15]
Arylpiperazine SalicylamidePara isomer5-HT1A44[15]

Experimental Protocols for Bioactivity Assessment

To facilitate the empirical validation of the predicted bioactivities of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol, we provide the following detailed, step-by-step protocols for key in vitro and in vivo assays. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Workflow for Bioactivity Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation in_vitro_start Compound Synthesis & Purification cytotoxicity Cytotoxicity Assay (MTT) in_vitro_start->cytotoxicity Initial Screening target_binding Target-Based Assays cytotoxicity->target_binding Non-toxic Compounds in_vitro_end Lead Compound Identification target_binding->in_vitro_end Active Compounds in_vivo_start Lead Compound from In Vitro in_vitro_end->in_vivo_start animal_model Disease Model (e.g., Xenograft, Behavioral) in_vivo_start->animal_model efficacy_testing Efficacy & Toxicity Studies animal_model->efficacy_testing in_vivo_end Preclinical Candidate Selection efficacy_testing->in_vivo_end

Caption: General workflow for screening and validating bioactive compounds.

Antitumor Activity: MTT Cell Viability Assay

This protocol assesses the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Neuroprotective Activity: In Vitro Oxidative Stress Model

This protocol evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Principle: Oxidative stress is a key pathological mechanism in many neurodegenerative diseases. This assay induces oxidative stress in a neuronal cell line (e.g., SH-SY5Y or Neuro-2A) using an agent like hydrogen peroxide (H2O2) and assesses the protective effect of the test compound.[16][17]

Protocol:

  • Cell Plating: Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

  • Compound Pre-treatment: Treat the cells with various concentrations of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol for 1-2 hours.

  • Induction of Oxidative Stress: Expose the cells to a pre-determined toxic concentration of H2O2 for a specified duration (e.g., 24 hours).[17]

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described above or a lactate dehydrogenase (LDH) release assay.[16]

  • Data Analysis: Compare the viability of cells treated with the compound and H2O2 to those treated with H2O2 alone to determine the neuroprotective effect.

Antidepressant-like Activity: Mouse Forced Swim Test

This in vivo assay is a standard behavioral test for screening potential antidepressant compounds.

Principle: The forced swim test is based on the observation that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture.[2][6] Antidepressant treatments are known to increase the duration of mobility.[9]

Protocol:

  • Apparatus: Use a transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a level where the mouse cannot touch the bottom.[6]

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol or a vehicle control intraperitoneally (i.p.) or orally (p.o.) at a specified time before the test (e.g., 30-60 minutes).

  • Test Procedure: Gently place each mouse into the water-filled cylinder for a 6-minute session.[2]

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of any movement other than that required to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

Statistical Analysis and Interpretation

Workflow for Statistical Data Analysis

G cluster_0 Data Collection & Preprocessing cluster_1 Statistical Modeling cluster_2 Interpretation & Reporting data_collection Raw Bioactivity Data data_cleaning Data Cleaning & Normalization data_collection->data_cleaning descriptive_stats Descriptive Statistics (Mean, SD) data_cleaning->descriptive_stats hypothesis_testing Hypothesis Testing (t-test, ANOVA) descriptive_stats->hypothesis_testing regression_analysis Dose-Response Curve Fitting (IC50, Ki) hypothesis_testing->regression_analysis qsar QSAR Modeling (Optional) regression_analysis->qsar results_visualization Data Visualization (Tables, Graphs) regression_analysis->results_visualization qsar->results_visualization conclusion Conclusion & Future Directions results_visualization->conclusion

Caption: A structured approach to the statistical analysis of bioactivity data.

Key Statistical Considerations:
  • Dose-Response Analysis: For in vitro assays, it is crucial to perform dose-response experiments to determine key parameters like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). These values are typically calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression.

  • Hypothesis Testing: When comparing the effects of the test compound to a control group, statistical hypothesis tests such as the Student's t-test (for comparing two groups) or Analysis of Variance (ANOVA) followed by post-hoc tests (for comparing multiple groups) should be employed to determine if the observed differences are statistically significant (typically p < 0.05).

  • Quantitative Structure-Activity Relationship (QSAR): For a more advanced analysis, QSAR modeling can be employed to correlate the chemical structure of a series of compounds with their biological activity.[18] This can help in identifying key structural features responsible for the observed bioactivity and in designing more potent analogs.

  • Data Visualization: Clear and concise data visualization through tables and graphs is essential for interpreting and communicating the results of the statistical analysis. Bar graphs with error bars representing the standard error of the mean (SEM) or standard deviation (SD) are commonly used to display comparative data.

Conclusion and Future Directions

This guide provides a comprehensive framework for the statistical analysis and experimental validation of the bioactivity of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol. By leveraging a comparative approach with structurally related compounds, we have highlighted its potential as a promising lead for the development of novel therapeutics in oncology, neurodegeneration, and mood disorders.

The provided experimental protocols offer a starting point for researchers to empirically test these predicted activities. Rigorous statistical analysis of the generated data will be critical in elucidating the true therapeutic potential of this compound. Future research should focus on a systematic in vitro and in vivo evaluation of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol, including mechanism of action studies to identify its specific molecular targets. The insights gained from such studies will be invaluable in guiding the optimization of this promising scaffold and accelerating its journey from a molecule of interest to a potential clinical candidate.

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A Researcher's Comparative Guide to the Validated Targets of (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol (Mubritinib)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise validation of a compound's molecular targets is paramount. This guide provides an in-depth, objective comparison of the experimentally validated targets of (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol, a compound also known as Mubritinib or TAK-165. We will delve into the peer-reviewed literature to dissect the evidence supporting its interaction with key cellular components, offering a critical perspective on its evolving pharmacological profile.

Initially developed as a selective inhibitor of the receptor tyrosine kinase HER2/ErbB2, subsequent research has revealed a more complex mechanism of action for Mubritinib. Emerging evidence strongly suggests that its potent anti-cancer effects, particularly in certain contexts, may be attributed to the inhibition of mitochondrial electron transport chain (ETC) complex I. Furthermore, in the context of viral oncology, Mubritinib has been identified as an inhibitor of the Kaposi's sarcoma-associated herpesvirus (KSHV) LANA protein's DNA binding activity.

This guide will navigate the scientific evidence for each of these targets, presenting the experimental methodologies used for their validation and comparing Mubritinib's potency and effects with those of other well-established inhibitors. Our aim is to provide a comprehensive resource that not only summarizes the current state of knowledge but also equips researchers with the practical understanding needed to design and interpret experiments involving this multifaceted compound.

Section 1: The HER2/ErbB2 Target: An Evolving Narrative

Mubritinib was first characterized as a potent and selective inhibitor of HER2, a receptor tyrosine kinase overexpressed in a significant subset of breast cancers and other malignancies.[1] This section will explore the initial validation studies and the more recent, conflicting evidence regarding Mubritinib's direct engagement of HER2.

Early Validation of HER2 Inhibition

Initial studies highlighted Mubritinib's efficacy in HER2-overexpressing cancer cell lines. The primary method for validating HER2 target engagement is the assessment of its phosphorylation status, as autophosphorylation is a critical step in the activation of its downstream signaling pathways, including the PI3K/Akt and MAPK pathways.

This protocol describes a typical western blot experiment to assess the inhibition of HER2 phosphorylation in a HER2-overexpressing cell line, such as BT-474, upon treatment with Mubritinib.

  • Cell Culture and Treatment:

    • Culture BT-474 cells in appropriate media until they reach 70-80% confluency.

    • Treat the cells with varying concentrations of Mubritinib (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2 hours). Include a known HER2 inhibitor like Lapatinib as a positive control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated HER2 (p-HER2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total HER2 and a loading control protein like β-actin or GAPDH.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Dimer PI3K PI3K HER2->PI3K Activates MAPK MAPK HER2->MAPK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Mubritinib Mubritinib Mubritinib->HER2 Inhibits Autophosphorylation Mito_Stress_Test cluster_workflow Seahorse XF Cell Mito Stress Test Workflow Start Baseline OCR Inject_Mubritinib Inject Mubritinib Start->Inject_Mubritinib Measure Basal Respiration Inject_Oligo Inject Oligomycin Inject_Mubritinib->Inject_Oligo Measure ATP-linked Respiration Inject_FCCP Inject FCCP Inject_Oligo->Inject_FCCP Measure Maximal Respiration Inject_Rot_AA Inject Rotenone/Antimycin A Inject_FCCP->Inject_Rot_AA Measure Spare Respiratory Capacity End Non-mitochondrial Respiration Inject_Rot_AA->End LANA_Inhibition_Assay cluster_nucleus Nucleus LANA LANA Protein TR_DNA KSHV TR DNA (LANA Binding Site) LANA->TR_DNA Binds to Luciferase_Gene Luciferase Reporter Gene TR_DNA->Luciferase_Gene Activates Transcription Luciferase Luciferase Enzyme Luciferase_Gene->Luciferase Produces Light Light Signal Luciferase->Light Generates Mubritinib Mubritinib Mubritinib->LANA Inhibits Binding

References

Safety Operating Guide

A Guide to the Safe Disposal of (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol (CAS No. 802541-81-7). As a research chemical, its toxicological and ecological properties are not fully characterized. Therefore, a cautious and conservative approach is mandatory, treating the substance and all associated waste as hazardous. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety, maintain regulatory compliance, and protect the environment.

Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available. The procedures outlined below are derived from safety data for structurally similar compounds containing aniline and piperazine moieties, as well as general best practices for hazardous chemical waste management.[1][2][3] It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities, as local, state, and national regulations are paramount.[4]

Core Principles: Hazard Assessment and Rationale

Understanding the "why" behind disposal procedures is critical for fostering a strong safety culture. The chemical structure of this compound necessitates its classification as potentially hazardous waste.

  • Aromatic Amine (Aniline-like structure): The presence of an amino group on a phenyl ring is a structural alert. Aromatic amines as a class are known for potential toxicity.

  • Piperazine Moiety: Piperazine and its derivatives are widely used in pharmacologically active compounds.[5] This functionality can lead to biological activity and potential for skin sensitization.[6] The GHS07 (Harmful) symbol is associated with this compound, indicating risks such as skin/eye irritation or other health hazards.[7]

  • Environmental Persistence: Many complex organic molecules can be persistent in the environment and may be harmful to aquatic life.[4][6] Therefore, under no circumstances should this compound or its solutions be discharged into the sanitary sewer system.[6][8]

Based on this assessment, the primary disposal route for this compound is high-temperature incineration by a licensed hazardous waste contractor .[1] This ensures the complete destruction of the molecule, preventing its release into the environment.

Comprehensive Disposal Protocol: A Step-by-Step Guide

Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste disposal.

Waste Stream Segregation and Containerization

All materials that have come into contact with this compound must be disposed of as hazardous waste.

Waste TypeContainer SpecificationDisposal Action
Unused/Expired Neat Compound Original container or a new, clean, tightly-sealed container made of compatible material (e.g., amber glass).Label clearly as hazardous waste. Do not mix with other waste streams.
Contaminated Liquid Waste (e.g., reaction mixtures, solutions, rinseate)Designated, leak-proof, and chemically compatible liquid hazardous waste container with a screw-on cap.[1]Collect all liquid waste, including the first rinse of emptied containers.[9] Do not overfill; leave at least 10% headspace.
Contaminated Labware (Non-Sharps) (e.g., pipette tips, vials, chromatography columns)Puncture-resistant container lined with a heavy-duty plastic bag and clearly labeled as hazardous solid waste.Place all contaminated disposable labware directly into this container.
Contaminated Sharps (e.g., needles, scalpels, broken glass)Designated, puncture-proof, and clearly labeled sharps container for hazardous chemical waste.[1]Place sharps directly into the container immediately after use.
Contaminated Personal Protective Equipment (PPE) (e.g., gloves, disposable lab coats)Heavy-duty plastic bag or lined container designated for hazardous solid waste.Collect all contaminated PPE separately. Do not place in regular trash.
Labeling and Storage

Proper labeling and storage are critical for safety and regulatory compliance.

  • Labeling: All hazardous waste containers must be clearly labeled with:

    • The words "HAZARDOUS WASTE "[9]

    • The full chemical name: This compound and any other constituents (e.g., solvents) with estimated concentrations.[9] Do not use abbreviations or formulas.[1]

    • The primary hazard(s) associated with the waste (e.g., Toxic, Irritant).

    • The date accumulation started.[9]

  • Storage:

    • Store waste containers in a designated, secure satellite accumulation area within the laboratory.[1]

    • Ensure containers are kept tightly closed except when adding waste.[8][9]

    • Store away from incompatible materials, heat, and sources of ignition.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from handling this compound.

G cluster_0 cluster_1 Categorize Waste Stream cluster_2 Select Appropriate Container cluster_3 start Waste Generation (Handling of Compound) solid Neat Solid / Expired Reagent start->solid Identify Type liquid Contaminated Liquid (Solutions, Solvents, Rinseate) start->liquid Identify Type labware Contaminated Labware (Pipettes, Vials, Gloves) start->labware Identify Type sharps Contaminated Sharps (Needles, Broken Glass) start->sharps Identify Type solid_container Sealed Solid Waste Container solid->solid_container liquid_container Sealed Liquid Waste Container liquid->liquid_container labware_container Lined Solid Waste Pail labware->labware_container sharps_container Chemical Sharps Container sharps->sharps_container labeling Label Container: 'HAZARDOUS WASTE' + Full Chemical Name(s) + Hazard Information + Accumulation Date solid_container->labeling liquid_container->labeling labware_container->labeling sharps_container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage disposal Arrange Pickup by Licensed Waste Contractor storage->disposal

Caption: Disposal workflow for this compound.

Decontamination and Spill Response

Immediate and correct response to spills is crucial for laboratory safety.

  • Decontamination:

    • Triple-rinse non-disposable glassware that has come into contact with the compound.[8]

    • The first rinseate must be collected and disposed of as hazardous liquid waste.[9] Subsequent rinses can typically be disposed of according to standard laboratory procedures, pending EHS approval.

    • Wipe down work surfaces (fume hood, benchtop) with a suitable solvent and then a cleaning agent. Dispose of the cleaning materials as contaminated solid waste.

  • Spill Response:

    • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

    • Secure Area: Restrict access to the spill area. Remove all sources of ignition.[4][8]

    • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.

    • Contain and Absorb: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

    • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate: Clean the spill area as described in the decontamination section.

    • Report: Report the incident to your laboratory supervisor and EHS department.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Fisher Scientific. (2025, May 1). Safety Data Sheet for 1-(2-Aminoethyl)piperazine.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet for N-Aminoethylpiperazine.
  • PubChem. (n.d.). Amino(phenyl)methanol. Retrieved from [Link]

  • Thermo Fisher Scientific. (2016, October 18). Safety Data Sheet for 4-Methylpiperazin-1-amine.
  • Benchchem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino].... Retrieved from https://www.benchchem.com/pdf/proper-disposal-of-1-4-4-5-cyclopentyl-1h-pyrazol-3-yl-imino-1-4-dihydropyrimidin-2-yl-amino-phenyl-3-3-trifluoromethyl-phenyl-urea.pdf

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Comprehensive Safety and Handling Guide for (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling, use, and disposal of (5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol (CAS No. 866028-29-3 / 1092931-97-9). As a novel research chemical, a comprehensive, formally recognized Safety Data Sheet (SDS) is not widely available. Therefore, this document synthesizes data from the known structural motifs of the molecule—a substituted aminophenyl group, a benzyl alcohol, and a methylpiperazine moiety—to establish a robust framework for safe laboratory practices. The procedures outlined herein are grounded in the principles of risk minimization and are supported by authoritative safety guidelines to ensure the protection of all laboratory personnel.

Hazard Assessment and Inferred Risk Profile

This compound is a complex organic molecule. To ensure the highest level of safety, its hazard profile is inferred from the analysis of its primary structural components:

  • N-Methylpiperazine Moiety: Piperazine derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1] They can also be harmful if inhaled or absorbed through the skin and may cause skin sensitization.[1] N-methylpiperazine is also a flammable liquid.[1][2]

  • Aminophenyl Moiety (Aniline Derivative): Aromatic amines can be toxic and are often skin and eye irritants.[3][4] Some phenylenediamines are suspected of causing genetic defects and may cause allergic skin reactions.

  • Benzyl Alcohol Moiety: Benzyl alcohol is harmful if swallowed or inhaled and causes serious eye irritation.[5][6][7][8] It can also cause allergic skin reactions.[5]

Based on this composite analysis, this compound should be handled as a hazardous substance with the following presumed risks:

  • Skin Corrosion/Irritation: Likely to cause skin irritation and potentially severe burns.

  • Serious Eye Damage/Irritation: High potential for causing serious eye irritation or damage.

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Sensitization: May cause an allergic skin reaction.

The GHS07 pictogram, which indicates "Exclamation Mark," is associated with this compound by some suppliers, signifying hazards such as skin and eye irritation, skin sensitization, and acute toxicity (harmful).

Personal Protective Equipment (PPE): The First Line of Defense

A multi-layered PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[9][10]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Protects against skin contact, irritation, and potential burns from the piperazine and aniline moieties. Always inspect gloves before use and remove them correctly to avoid skin contamination.[11][12]
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when there is a significant risk of splashes.Prevents contact with the eyes, which could lead to serious irritation or damage.[4][9]
Body Protection Flame-retardant laboratory coat.Protects skin from accidental spills and splashes. Should be kept fully fastened.
Respiratory Protection Use in a certified chemical fume hood is the primary engineering control. If procedures could generate dust or aerosols outside of a hood, a NIOSH-approved respirator is required.Mitigates risk of inhaling the compound, which is presumed to be harmful.[3]
Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures that risks are minimized at every step. The American Chemical Society (ACS) advocates for a "RAMP" framework: Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies.[13][14]

  • Ventilation: All work involving this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[15]

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[4][16] It should be stored away from incompatible materials such as strong oxidizing agents.

  • Handling:

    • Avoid generating dust. Use appropriate weighing techniques (e.g., weighing paper, enclosed balance).

    • Use spark-proof tools and ensure equipment is properly grounded, especially if handling larger quantities, given the flammability risk associated with the N-methylpiperazine component.[2]

    • Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[6]

  • Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Carefully transfer the required amount of the solid compound from its storage container to a tared weigh boat or vial inside the fume hood.

    • Minimize the creation of dust. If any material is spilled, clean it up immediately following the spill response protocol.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed compound slowly and carefully to avoid splashing.

    • If dissolution requires stirring or sonication, ensure the vessel is securely capped or covered.

  • Post-Handling:

    • Tightly seal the primary container of this compound.

    • Decontaminate any reusable equipment that came into contact with the chemical.

    • Dispose of all contaminated disposable items (e.g., gloves, weigh boats, pipette tips) in the designated hazardous waste container.

    • Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly.[12]

Emergency and Disposal Plan
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Prevent entry and ensure the area is well-ventilated from a safe distance.

    • Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation or burns develop, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all solid waste (e.g., excess reagent, contaminated consumables) and any liquid waste solutions in separate, clearly labeled, and sealed hazardous waste containers.[17]

  • Container Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".

  • Disposal: Arrange for collection and disposal through your institution's licensed hazardous waste disposal program, in accordance with all local, state, and federal regulations.[17][18][19][20][21]

Diagram of Safe Handling Workflow

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Cleanup & Storage cluster_end 4. Final Steps prep_ppe Don Required PPE (Gloves, Goggles, Lab Coat) weigh Weigh & Transfer Chemical prep_ppe->weigh prep_hood Verify Fume Hood Functionality prep_hood->weigh dissolve Prepare Solution weigh->dissolve Controlled addition store Seal & Store Primary Container dissolve->store decon Decontaminate Equipment dissolve->decon dispose_ppe Dispose of Contaminated Consumables dissolve->dispose_ppe remove_ppe Remove PPE Correctly store->remove_ppe decon->remove_ppe dispose_ppe->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for Safely Handling this compound.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]

  • Carl ROTH. (2020). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: benzyl alcohol. Retrieved from [Link]

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  • EllementalPRO. (2023). Material safety data sheet BENZYL ALCOHOL DHA. Retrieved from [Link]

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  • SD Fine-Chem. (n.d.). N-METHYLPIPERAZINE GHS Safety Data Sheet. Retrieved from [Link]

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol

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